18:0 (9,10dibromo) PC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C44H84Br4NO8P |
|---|---|
Poids moléculaire |
1105.7 g/mol |
Nom IUPAC |
[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84Br4NO8P/c1-6-8-10-12-16-22-28-39(45)41(47)30-24-18-14-20-26-32-43(50)54-36-38(37-56-58(52,53)55-35-34-49(3,4)5)57-44(51)33-27-21-15-19-25-31-42(48)40(46)29-23-17-13-11-9-7-2/h38-42H,6-37H2,1-5H3/t38-,39?,40?,41?,42?/m1/s1 |
Clé InChI |
YUUHMVDKYQRXLY-RQTMENPMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, a valuable tool in biophysical studies of cell membranes and drug-membrane interactions. This brominated phospholipid analogue of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) is instrumental in elucidating the structure and function of membrane proteins and the dynamics of lipid bilayers.
Synthesis Pathway
The synthesis of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine is achieved through the direct bromination of its unsaturated precursor, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). The reaction proceeds via an electrophilic addition of molecular bromine across the two cis-double bonds of the oleoyl (B10858665) chains, resulting in the formation of four new carbon-bromine bonds and the saturation of the acyl chains.
Caption: Synthetic route to 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine.
Experimental Protocol: Bromination of DOPC
This protocol is adapted from established methods for the bromination of unsaturated lipids.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Bromine (Br₂)
-
Anhydrous Chloroform (B151607) (CHCl₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of DOPC in anhydrous chloroform in a round-bottom flask. A typical concentration is 1-10 mg/mL.
-
Cooling: Place the flask in an ice bath and stir the solution.
-
Bromine Addition: While stirring vigorously in the dark, add a stoichiometric amount of bromine (relative to the number of double bonds in the DOPC) dropwise to the solution. The bromine can be pre-dissolved in a small amount of chloroform in a dropping funnel.
-
Reaction: Continue stirring the reaction mixture on ice and in the dark for approximately 1 hour. The disappearance of the reddish-brown color of bromine indicates the completion of the reaction.
-
Purification: Remove the solvent and any excess bromine by rotary evaporation under vacuum overnight in the dark. For higher purity, the product can be further purified by flash chromatography on a silica (B1680970) gel column using a chloroform/methanol gradient.
Data Presentation
Table 1: Reactants and Reaction Conditions
| Parameter | Value |
| Starting Material | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) |
| Reagent | Bromine (Br₂) |
| Solvent | Anhydrous Chloroform (CHCl₃) |
| Reaction Temperature | 0°C (Ice Bath) |
| Reaction Time | 1 hour |
| Stoichiometry | 2 equivalents of Br₂ per mole of DOPC |
| Reaction Yield | Not widely reported, but expected to be high |
Table 2: Physicochemical Properties
| Property | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine |
| Molecular Formula | C₄₄H₈₄NO₈P | C₄₄H₈₄Br₄NO₈P |
| Molecular Weight | 786.11 g/mol | 1106.73 g/mol |
| Physical State | Waxy solid or viscous liquid at room temperature | Likely a solid at room temperature |
| Solubility | Soluble in chloroform, methanol, ethanol | Soluble in chloroform |
Characterization of the Product
Confirmation of the synthesis of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine is typically achieved through a combination of spectroscopic techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant change in the proton NMR spectrum upon bromination is the disappearance of the olefinic proton signals of DOPC, which typically appear in the range of 5.3-5.4 ppm. New signals corresponding to the methine protons attached to the bromine-bearing carbons (C9 and C10) are expected to appear in the downfield region, likely between 4.0 and 4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show the disappearance of the sp² carbon signals of the double bonds in DOPC (around 128-130 ppm). New signals for the sp³ carbons bonded to bromine will appear in the range of 50-60 ppm.
4.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for characterizing the final product.
-
Positive Ion Mode: The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ or sodium adduct [M+Na]⁺ corresponding to the calculated molecular weight of the brominated product.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns of phospholipids, including the loss of the phosphocholine (B91661) headgroup and fragments corresponding to the dibrominated fatty acyl chains.
Applications in Research
1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine is primarily used as a tool in biophysical studies of membranes. The bromine atoms act as heavy atoms that can be used in X-ray and neutron scattering experiments to determine the location of the lipid within a bilayer. Furthermore, the bromine atoms are effective quenchers of tryptophan fluorescence, making this lipid invaluable for studying lipid-protein interactions.
Caption: Workflow for studying lipid-protein interactions using fluorescence quenching.
By incorporating this brominated phospholipid into model membranes, researchers can precisely determine the proximity of specific tryptophan residues within a membrane protein to the acyl chain region of the lipid bilayer. This provides critical insights into the protein's transmembrane domains, its orientation within the membrane, and the nature of its interactions with the surrounding lipid environment. This information is vital for understanding the mechanisms of membrane protein function and for the rational design of drugs that target these essential cellular components.
In-Depth Technical Guide: Chemical Properties of 18:0 (9,10-dibromo) PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 18:0 (9,10-dibromo) PC, is a synthetically modified phospholipid derived from 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). The introduction of bromine atoms at the 9th and 10th positions of both stearoyl chains creates a unique molecular probe for biophysical and biochemical studies of lipid membranes and their interactions with proteins. This guide provides a comprehensive overview of the known chemical properties, analytical characterization methodologies, and applications of this specialized lipid.
Chemical and Physical Properties
The addition of bulky, electronegative bromine atoms to the acyl chains of DSPC influences its physicochemical properties. While specific experimental data for 18:0 (9,10-dibromo) PC is limited in publicly available literature, we can infer its properties based on the parent compound and the known effects of halogenation.
Table 1: Physicochemical Properties
| Property | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 18:0 (9,10-dibromo) PC | Data Source/Reference |
| Molecular Formula | C₄₄H₈₈NO₈P | C₄₄H₈₄Br₄NO₈P | Calculated |
| Molecular Weight | 790.15 g/mol | 1105.73 g/mol | [1] |
| CAS Number | 816-94-4 | 217075-01-9 | [1] |
| Appearance | White powder | Expected to be a solid | [2][3] |
| Solubility | Insoluble in water, soluble in most organic solvents. | Expected to be soluble in organic solvents like chloroform (B151607). | [2][3] |
| Main Phase Transition Temperature (Tₘ) | 55 °C | Expected to be altered from DSPC. Specific value not readily available. | [4][5] |
| Enthalpy of Transition (ΔH) | ~45 kJ/mol | Expected to be altered from DSPC. Specific value not readily available. | [6] |
The bromination of the acyl chains is not expected to significantly perturb the overall packing and fluidity of the lipid bilayer, making it a useful tool for biophysical studies.[7][8]
Experimental Protocols for Characterization
The characterization of 18:0 (9,10-dibromo) PC involves a suite of analytical techniques to confirm its structure and purity, and to study its behavior in model membrane systems.
Synthesis
The synthesis of 1,2-diacyl-sn-glycero-3-phosphocholines can be achieved through various methods, including the acylation of sn-glycero-3-phosphocholine (GPC) with the desired fatty acid. For 18:0 (9,10-dibromo) PC, this would involve the use of 9,10-dibromostearic acid.
General Steglich Esterification Protocol:
-
Preparation of Silica-GPC Complex: Dissolve sn-glycero-3-phosphocholine (GPC) in methanol (B129727) and add it dropwise to silica (B1680970) gel. Concentrate the mixture under vacuum to obtain a dry silica-GPC complex.[9][10]
-
Esterification: In a reaction flask, combine the silica-GPC complex, 9,10-dibromostearic acid, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like chloroform.[9][10] The mixture is typically stirred at a slightly elevated temperature for an extended period (e.g., 45°C for 72 hours).[9][10]
-
Purification: The crude product is purified through a series of extraction and recrystallization steps. This often involves washing with acidic and basic solutions to remove unreacted starting materials and byproducts, followed by recrystallization from solvents like ethyl acetate (B1210297) and acetone (B3395972) to yield the high-purity product.[9][10]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 18:0 (9,10-dibromo) PC.
Protocol for ESI-MS/MS Analysis:
-
Sample Preparation: Dissolve a small amount of the lipid in a suitable solvent system, such as chloroform/methanol (1:1, v/v).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer.
-
Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes to identify the molecular ion. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic pattern for the molecular ion peak.
-
Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct) for collision-induced dissociation (CID).
-
Fragment Analysis: Analyze the resulting fragment ions. For phosphatidylcholines, characteristic fragments include the phosphocholine (B91661) headgroup (m/z 184 in positive mode) and ions corresponding to the loss of the fatty acyl chains.[1][2][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the carbon, proton, and phosphorus nuclei within the molecule.
Protocol for ¹³C and ³¹P NMR:
-
Sample Preparation: Dissolve the lipid sample in a deuterated solvent, typically deuterated chloroform (CDCl₃).
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts:
-
Carbonyl carbons (C=O): ~170-175 ppm.
-
Glycerol backbone carbons: ~60-75 ppm.
-
Phosphocholine headgroup carbons: ~55-65 ppm.
-
Acyl chain carbons (CH₂, CH₃): ~14-35 ppm.
-
Carbons bonded to bromine (CH-Br): These will be significantly shifted downfield compared to their non-brominated counterparts, typically in the range of 50-70 ppm.[13][14][15][16]
-
-
-
³¹P NMR:
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermotropic phase behavior of the lipid, specifically its gel-to-liquid crystalline phase transition temperature (Tₘ).
Protocol for DSC Analysis:
-
Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a thin film of the lipid with a buffer solution. The lipid film is formed by evaporating the organic solvent from a solution of the lipid in a round-bottom flask.
-
Sample Loading: Load a precise amount of the liposome dispersion into an aluminum DSC pan and seal it. Prepare a reference pan with the same amount of buffer.
-
Thermal Analysis: Place the sample and reference pans in the DSC instrument. Heat and cool the sample at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.
-
Data Analysis: The phase transition will appear as an endothermic peak on the heating scan. The peak maximum corresponds to the Tₘ, and the area under the peak is proportional to the enthalpy of the transition (ΔH).[4]
Applications and Experimental Workflows
18:0 (9,10-dibromo) PC is primarily used as a tool in membrane biophysics, particularly in studies of lipid-protein interactions and membrane organization.
Fluorescence Quenching Studies of Lipid-Protein Interactions
The bromine atoms on the acyl chains can act as collisional quenchers of tryptophan fluorescence. This property can be exploited to determine the depth of insertion of membrane proteins or peptides into a lipid bilayer.
Experimental Workflow:
-
Protein Preparation: A tryptophan residue is strategically placed at a specific position within the protein or peptide sequence via site-directed mutagenesis.
-
Liposome Preparation: Liposomes are prepared containing a mixture of a standard phospholipid and a varying mole percentage of 18:0 (9,10-dibromo) PC.
-
Reconstitution: The protein is incorporated into the prepared liposomes.
-
Fluorescence Measurement: The tryptophan fluorescence is excited (typically around 295 nm), and the emission spectrum is recorded.
-
Quenching Analysis: The fluorescence intensity will decrease as the concentration of the brominated lipid increases if the tryptophan residue is in close proximity to the bromine atoms within the membrane. By using a series of phospholipids (B1166683) brominated at different positions along the acyl chain, a depth profile of the tryptophan residue can be determined.[7][21][22][23]
dot
Caption: Workflow for studying protein-membrane interactions.
Investigation of Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins. Modified lipids can be used to study the formation and properties of these domains. While not a native component, 18:0 (9,10-dibromo) PC could be incorporated into model membranes to investigate how such modifications affect raft formation and the partitioning of other molecules.[24][25][26][27]
dot
Caption: Investigating lipid raft properties.
Molecular Structure and Mass Spectrometry Fragmentation
The structure of 18:0 (9,10-dibromo) PC and its expected fragmentation in mass spectrometry are key to its identification.
dot
Caption: Fragmentation of 18:0 (9,10-dibromo) PC.
Conclusion
18:0 (9,10-dibromo) PC is a valuable tool for researchers studying membrane biophysics. Its key feature is the presence of bromine atoms on the acyl chains, which allows for specific experimental approaches like fluorescence quenching without drastically altering the fundamental properties of the phospholipid. While a comprehensive dataset of its physicochemical properties is not yet available, its behavior can be reasonably predicted from its parent compound, DSPC. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and application of this and similar modified phospholipids in advanced research settings.
References
- 1. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Mass spectrometry of the phosphatidylcholines: fragmentation processes for dioleoyl and stearoyl-oleoyl glycerylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 31P NMR correlation maps of 18O/16O chemical shift isotopic effects for phosphometabolite labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 10. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.amolf.nl [ir.amolf.nl]
- 12. researchgate.net [researchgate.net]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 16. compoundchem.com [compoundchem.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. trilinkbiotech.com [trilinkbiotech.com]
- 19. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 20. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 21. edinst.com [edinst.com]
- 22. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Methodological Pitfalls of Investigating Lipid Rafts in the Brain: What Are We Still Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Raft-Associated Species of Phosphatidylethanolamine Interacts with Cholesterol Comparably to Sphingomyelin. A Langmuir-Blodgett Monolayer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lipid rafts: controversies resolved, mysteries remain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characteristics of Brominated Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated phospholipids (B1166683) are synthetic analogs of natural phospholipids where bromine atoms are incorporated into the hydrocarbon chains. This modification provides a powerful tool for biophysical studies of cell membranes and their components. The higher electron density of bromine makes these lipids excellent contrast agents for techniques like cryo-electron microscopy (cryo-EM), allowing for the precise localization of specific lipid species within a bilayer. Furthermore, bromine's ability to quench intrinsic tryptophan fluorescence has made these lipids invaluable in studying lipid-protein interactions and the dynamics of protein insertion into membranes. This guide provides an in-depth overview of the core physicochemical characteristics of brominated phospholipids, details the experimental protocols used to study them, and explores their application in understanding cellular signaling pathways.
Core Physicochemical Characteristics
A key consideration when using brominated phospholipids as probes is the extent to which the bromine atoms perturb the natural behavior of the lipid bilayer. Extensive studies have shown that halogenation does not significantly alter the fundamental properties of these lipids or the membranes they form.[1][2]
Key Properties:
-
Bilayer Phase and Fluidity: Brominated phospholipids, such as brominated stearoyl-docosahexaenoyl-phosphocholine (SDPC-Br) and palmitoyl-oleoyl-phosphatidylserine (POPS-Br), remain in a fluid state at room temperature and form macroscopically homogeneous bilayers, which is consistent with their unbrominated counterparts.[2] This indicates that the introduction of bromine does not induce significant phase separation or alter the overall fluidity of the membrane.
-
Lipid Packing and Molecular Area: Langmuir pressure-area isotherm studies reveal that brominated phospholipids and their unbrominated analogs exhibit similar lipid packing behavior.[2] The mean molecular areas (MMAs) of brominated lipids are comparable to their unsaturated counterparts at a surface pressure of 32 mN/m, which approximates the packing density in a biological membrane.[2]
-
Compressibility: While generally similar to unsaturated lipids, brominated phospholipids can be slightly less compressible.[2] However, they are significantly more compressible than fully saturated lipids like distearoylphosphatidylcholine (DSPC), indicating they maintain a fluid-like character.[2]
Quantitative Physicochemical Data Summary
The following table summarizes the key physicochemical parameters of representative brominated phospholipids compared to their unbrominated and saturated counterparts, as determined by Langmuir pressure-area isotherms.
| Lipid Species | Mean Molecular Area (MMA) at 32 mN/m (Ų/molecule) | Compressibility | Notes |
| Unsaturated Phospholipid (e.g., SDPC) | Close to brominated analog | Higher than brominated analog | Exhibits fluid phase behavior. |
| Brominated Phospholipid (e.g., SDPC-Br) | Close to unsaturated analog | Slightly lower than unsaturated analog | Behaves similarly to the unbrominated version, validating its use as a probe.[2] |
| Saturated Phospholipid (e.g., DSPC) | Significantly lower | Much lower | Displays behavior typical of a lipid in a gel-like state at room temperature.[2] |
Experimental Protocols
Synthesis of Brominated Phospholipids
The synthesis of brominated phospholipids typically involves the electrophilic addition of bromine across the double bonds of the unsaturated fatty acyl chains.
Methodology:
-
Dissolution: Dissolve the unsaturated phospholipid in an appropriate organic solvent, such as chloroform.
-
Bromination Reaction: Add a source of bromine, such as bromine water (Br₂ dissolved in water) or N-bromosuccinimide, to the dissolved phospholipid. The reaction is often carried out at room temperature with vigorous stirring. The disappearance of the bromine color can indicate the progression of the reaction.
-
Monitoring: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) to track the conversion of the starting material to the brominated product.
-
Purification: Once the reaction is complete, the brominated phospholipid is purified from the reaction mixture, often using column chromatography.
-
Characterization: The final product is characterized to confirm its identity and purity using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Note: This is a generalized protocol. The specific solvent, bromine source, reaction time, and purification method may need to be optimized depending on the specific phospholipid being brominated.
Characterization using Langmuir-Blodgett Trough
Langmuir-Blodgett troughs are used to study the behavior of amphiphilic molecules, like phospholipids, at an air-water interface. This technique provides valuable information about lipid packing and compressibility.
Methodology:
-
Trough Preparation: Thoroughly clean the Langmuir trough, typically made of Teflon, to remove any surface-active contaminants. Fill the trough with a pure water subphase.
-
Lipid Spreading: Prepare a dilute solution of the phospholipid (brominated or unbrominated) in a volatile, water-immiscible solvent (e.g., chloroform) at a concentration of approximately 0.1 to 1 mg/mL.[3] Carefully deposit droplets of this solution onto the water surface. The solvent will evaporate, leaving a monolayer of the phospholipid at the air-water interface.[3]
-
Monolayer Compression: Use the movable barriers of the trough to slowly compress the monolayer.
-
Data Acquisition: As the monolayer is compressed, a Wilhelmy plate or other pressure sensor measures the surface pressure (π) as a function of the area per molecule (A). This generates a π-A isotherm.
-
Analysis: The π-A isotherm provides information on the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid), the mean molecular area, and the compressibility of the lipid film. The collapse point of the isotherm indicates the surface pressure at which the monolayer structure breaks down.
Fluorescence Quenching for Lipid-Protein Interaction Studies
This technique utilizes the ability of bromine atoms to quench the intrinsic fluorescence of tryptophan residues in proteins. It is a powerful method to determine if a protein or peptide segment is inserted into the hydrophobic core of a lipid bilayer.
Methodology:
-
Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing either the brominated phospholipid of interest or its unbrominated counterpart as a control. This can be done by methods such as sonication or extrusion.
-
Protein Incubation: Add the tryptophan-containing protein of interest to the vesicle suspension.
-
Fluorescence Measurement: Measure the tryptophan fluorescence intensity using a spectrofluorometer. The typical excitation wavelength for tryptophan is around 295 nm to minimize excitation of tyrosine residues.[4]
-
Data Analysis: Compare the fluorescence intensity of the protein in the presence of brominated vesicles (F) to that in the presence of unbrominated vesicles (F₀). The degree of quenching is often expressed as F/F₀ or as the fractional quenching (F₀-F)/F₀.[4] Significant quenching indicates that the tryptophan residues are in close proximity to the bromine atoms within the lipid bilayer.
-
Kinetic Analysis: By monitoring the change in fluorescence over time after the addition of vesicles, the kinetics of protein insertion into the membrane can be determined.
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation
Cryo-EM allows for the high-resolution visualization of biological macromolecules in a near-native, hydrated state. Brominated phospholipids enhance the contrast of lipid bilayers, aiding in their visualization.
Methodology:
-
Vesicle/Sample Preparation: Prepare vesicles containing the brominated phospholipids and any proteins of interest in an appropriate buffer.
-
Grid Preparation: Apply a small volume (typically 3-4 µL) of the sample to a cryo-EM grid, which is a small metal grid covered with a holey carbon film.
-
Blotting: Use filter paper to blot away excess liquid, leaving a thin film of the sample spanning the holes of the carbon film. This step is critical for achieving an appropriate ice thickness.
-
Plunge Freezing: Rapidly plunge the grid into a cryogen, such as liquid ethane (B1197151) cooled by liquid nitrogen. This vitrifies the water, freezing the sample so rapidly that ice crystals cannot form, thus preserving the native structure of the molecules.
-
Imaging: The vitrified sample is then transferred to a cryo-electron microscope for imaging. The high electron density of the bromine atoms in the phospholipids enhances the contrast of the lipid bilayer in the resulting images.
Application in Signaling Pathways
Brominated phospholipids are not known to be endogenous signaling molecules themselves. Instead, their value lies in their use as biophysical probes to study the role of specific lipids in established signaling pathways. By allowing for the precise localization and observation of lipid-protein interactions, they help to elucidate the molecular mechanisms underlying signal transduction at the membrane interface.
One of the most critical signaling pathways involving phospholipids is the phosphoinositide pathway. Phosphatidylinositol 4,5-bisphosphate (PIP2), a minor component of the plasma membrane, is a key player in this pathway. It can be cleaved by phospholipase C (PLC) to generate two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] PIP2 also serves as a docking site for numerous proteins containing pleckstrin homology (PH) domains, thereby recruiting them to the membrane and initiating downstream signaling cascades.[6]
The physical state of the membrane, including lipid packing and fluidity, plays a crucial role in regulating these signaling events. For instance, the formation of lipid rafts, which are ordered membrane domains enriched in cholesterol and sphingolipids, can compartmentalize signaling molecules and modulate their activity.[7]
Brominated phospholipids can be used to investigate how proteins interact with specific lipids like PIP2 within these complex membrane environments. For example, by incorporating brominated PIP2 into a model membrane, researchers can use cryo-EM to directly visualize how a particular signaling protein binds to PIP2 and whether this binding is influenced by the surrounding lipid environment.
Visualizing the Role of Brominated Phospholipids in Studying Signaling
The following diagrams illustrate the conceptual workflow for using brominated phospholipids to study protein interactions in the PIP2 signaling pathway.
Conclusion
Brominated phospholipids serve as indispensable tools in membrane biophysics and drug development. Their physicochemical properties closely mimic those of their natural counterparts, validating their use as minimally perturbative probes. The detailed experimental protocols provided in this guide offer a framework for their synthesis and characterization, as well as their application in studying complex biological processes. By enabling the precise visualization and analysis of lipid-protein interactions, brominated phospholipids will continue to shed light on the intricate mechanisms of cellular signaling and provide valuable insights for the design of novel therapeutics that target membrane-associated processes.
References
- 1. Structural and signaling role of lipids in plasma membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. edinst.com [edinst.com]
- 5. news-medical.net [news-medical.net]
- 6. longdom.org [longdom.org]
- 7. Lipid rafts as signaling hubs in cancer cell survival/death and invasion: implications in tumor progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Quencher in the Membrane: A Technical Guide to the Fluorescence Quenching Mechanism of 18:0 (9,10-dibromo) PC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of 18:0 (9,10-dibromo) phosphatidylcholine (PC) in fluorescence quenching. This specialized lipid has emerged as a powerful tool in biophysical studies, particularly for elucidating the structure and dynamics of membrane proteins and peptides. By understanding its core mechanism, researchers can effectively leverage this tool for applications in drug discovery and development.
The Core Mechanism: Heavy-Atom Induced Intersystem Crossing
The primary mechanism by which 18:0 (9,10-dibromo) PC quenches fluorescence is through the external heavy-atom effect . The bromine atoms, with their large atomic number, enhance spin-orbit coupling in nearby excited fluorophores, typically tryptophan residues in proteins or other fluorescent probes embedded in the lipid bilayer.[1][2][3] This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative process where the excited fluorophore transitions from its singlet excited state (S₁) to a triplet state (T₁).[2][3] This provides an alternative de-excitation pathway that competes with fluorescence emission, leading to a decrease in the observed fluorescence intensity.
This quenching is predominantly a short-range phenomenon, requiring close proximity between the fluorophore and the bromine atoms on the lipid acyl chain.[4] Studies have shown that the quenching efficiency is highly dependent on the position of the bromine atoms along the acyl chain, making these lipids excellent "molecular rulers" to determine the depth of fluorescent probes within the membrane.[4][5]
A Tale of Two Quenching Pathways: Static and Dynamic Contributions
The fluorescence quenching by 18:0 (9,10-dibromo) PC is not a simple collisional process. Instead, it is best described by a combination of static and dynamic quenching mechanisms.[4][6]
-
Static Quenching: This occurs when a non-fluorescent ground-state complex forms between the fluorophore and the quencher (the brominated lipid).[6] In the context of a lipid bilayer, this can be envisioned as the formation of a transient association where the fluorophore is in direct contact with the bromine atoms. This pre-formed complex is non-emissive upon excitation. A significant "static" quenching component has been observed for dibrominated compounds.[4]
-
Dynamic (Collisional) Quenching: This involves the diffusion of the quencher to the fluorophore during the excited state lifetime.[6] Upon collision, the heavy-atom effect induces intersystem crossing, leading to non-radiative decay.
The interplay of these two mechanisms can be dissected through careful analysis of fluorescence intensity and lifetime measurements, often employing the Stern-Volmer equation.[4]
Quantitative Insights: Dissecting the Quenching Efficiency
The effectiveness of 18:0 (9,10-dibromo) PC as a quencher can be quantified through various parameters. The following tables summarize key quantitative data from studies utilizing brominated phospholipids.
| Parameter | Value | Fluorophore | Experimental System | Reference |
| Quenching Efficiency | ||||
| 1-palmitoyl-2-(9,10-dibromostearoyl)PC | ~60-70% (estimated) | Tryptophan in a synthetic peptide | Unilamellar vesicles | [4] |
| 1-palmitoyl-2-(15,16-dibromostearoyl)PC | 90% | Tryptophan in a synthetic peptide | Unilamellar vesicles | [4] |
| Stern-Volmer Constants (Ksv) | ||||
| Brominated PC (positions 6 and 7) | 42% quenching efficiency | Tryptophan in Dystrophin rod domain | Small unilamellar vesicles (SUVs) | [2] |
| Brominated PC (positions 11 and 12) | 16% quenching efficiency | Tryptophan in Dystrophin rod domain | Small unilamellar vesicles (SUVs) | [2] |
| Apparent R₀ (Förster Distance) | 9 Å | Tryptophan | Peptide-lipid vesicles | [4] |
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the quenching mechanism, the distinction between static and dynamic quenching, and a typical experimental workflow.
Caption: Mechanism of fluorescence quenching by 18:0 (9,10-dibromo) PC.
Caption: Comparison of static and dynamic fluorescence quenching mechanisms.
References
- 1. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.ist.utl.pt [web.ist.utl.pt]
- 4. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. rose-hulman.edu [rose-hulman.edu]
Structural Analysis of 18:0 (9,10-dibromo) Phosphatidylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 18:0 (9,10-dibromo) phosphatidylcholine, a synthetically modified phospholipid of significant interest in biophysical and pharmaceutical research. The introduction of bromine atoms into the acyl chains serves as a powerful tool for a variety of analytical techniques, including X-ray and neutron diffraction studies, where they act as heavy-atom labels to phase diffraction data and provide detailed structural information on lipid bilayers. This document outlines the synthesis, purification, and detailed structural characterization of this molecule, employing techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. Furthermore, this guide explores the potential implications of this brominated phospholipid on cellular signaling pathways, offering insights for its application in drug development and membrane research. All quantitative data are presented in structured tables for clarity, and experimental protocols are detailed to facilitate replication.
Introduction
Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, playing a crucial role in maintaining membrane structure and function, as well as participating in various signaling cascades. The specific modification of these lipids, such as the introduction of halogen atoms, provides unique probes to investigate membrane dynamics, lipid-protein interactions, and the intricate architecture of lipid bilayers. 18:0 (9,10-dibromo) phosphatidylcholine, a derivative of stearoyl phosphatidylcholine, incorporates two bromine atoms at the 9th and 10th positions of each stearic acid chain. This modification minimally perturbs the overall physicochemical properties of the lipid while introducing a significant electron-dense marker. This makes it an invaluable tool for structural biology, particularly in X-ray and neutron scattering techniques for determining the precise location of the lipid chains within a bilayer. Understanding the detailed structural features of this molecule is paramount for its effective use in advanced research applications.
Synthesis and Purification
The synthesis of 1,2-bis(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is a multi-step process that begins with the bromination of a readily available unsaturated fatty acid, followed by its activation and subsequent esterification to a glycerophosphocholine backbone.
Synthesis of 9,10-Dibromostearic Acid
The precursor, 9,10-dibromostearic acid, is synthesized from oleic acid via the addition of bromine across the double bond.
Experimental Protocol:
-
Dissolve oleic acid in a suitable organic solvent, such as glacial acetic acid or carbon tetrachloride, in a flask protected from light.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent dropwise to the oleic acid solution with constant stirring. The disappearance of the bromine color indicates the progression of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete bromination.
-
The product, 9,10-dibromostearic acid, can be isolated by precipitation in cold water or by removal of the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) or hexane.
Synthesis of 1,2-bis(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine
The final product is synthesized by the esterification of sn-glycero-3-phosphocholine with 9,10-dibromostearic acid anhydride (B1165640) in the presence of a catalyst.
Experimental Protocol:
-
Preparation of 9,10-Dibromostearic Anhydride: React 9,10-dibromostearic acid with a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous solvent like dichloromethane (B109758) to form the corresponding anhydride.
-
Esterification: In a separate reaction vessel, dissolve sn-glycero-3-phosphocholine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a suitable anhydrous solvent system (e.g., a mixture of benzene (B151609) and dimethyl sulfoxide).
-
Add the freshly prepared 9,10-dibromostearic anhydride to the glycerophosphocholine solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a slightly elevated temperature (e.g., 40°C) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product.
Purification
Purification of the final product is typically achieved using column chromatography on silica (B1680970) gel.
Experimental Protocol:
-
Concentrate the reaction mixture under reduced pressure.
-
Load the crude product onto a silica gel column.
-
Elute the column with a gradient of chloroform (B151607) and methanol.
-
Collect fractions and analyze them by TLC to identify those containing the pure 1,2-bis(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine.
-
Combine the pure fractions and evaporate the solvent to yield the final product as a waxy solid.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 18:0 (9,10-dibromo) phosphatidylcholine.
Structural Characterization
A combination of mass spectrometry, NMR spectroscopy, and X-ray diffraction is employed to confirm the structure and purity of the synthesized 18:0 (9,10-dibromo) phosphatidylcholine.
Mass Spectrometry
Mass spectrometry is a crucial technique for verifying the molecular weight and elucidating the fragmentation pattern of the title compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for phospholipids.
Experimental Protocol:
-
Dissolve a small amount of the purified phospholipid in a suitable solvent system, such as chloroform/methanol (1:1, v/v).
-
Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra in both positive and negative ion modes.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.
Data Presentation:
Table 1: Predicted Mass Spectrometry Data for 1,2-bis(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine
| Ion | Predicted m/z |
| [M+H]⁺ | 1425.4 |
| [M+Na]⁺ | 1447.4 |
| [M-CH₃]⁻ | 1410.4 |
| Phosphocholine head group | 184.1 |
| 9,10-Dibromostearoyl cation | 441.1 |
| 9,10-Dibromostearoate anion | 439.1 |
Expected Fragmentation Pattern:
In positive ion mode, the most characteristic fragment is the phosphocholine headgroup at m/z 184.1. Other significant fragments arise from the neutral loss of the fatty acyl chains. In negative ion mode, the carboxylate anions of the 9,10-dibromostearic acid are expected to be prominent. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for bromine-containing fragments.
Diagram of a Generic Phosphatidylcholine Fragmentation Pathway:
Caption: Generalized fragmentation of a phosphatidylcholine in positive ion MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the molecule. The chemical shifts of protons and carbons near the bromine atoms are particularly diagnostic.
Experimental Protocol:
-
Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or a mixture of CDCl₃ and methanol-d₄ (CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Utilize two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals.
Data Presentation:
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in 1,2-bis(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (ppm) |
| N(CH₃)₃ | ~3.4 |
| -CH₂-N⁺ | ~4.3 |
| -CH₂-O-P | ~4.2 |
| sn-2 CH | ~5.2 |
| sn-1,3 CH₂ | ~4.1-4.4 |
| α-CH₂ (C=O) | ~2.3 |
| CH-Br | ~4.1 |
| β-CH₂ to C=O | ~1.6 |
| -(CH₂)n- | ~1.2-1.4 |
| Terminal CH₃ | ~0.9 |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in 1,2-bis(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (in CDCl₃)
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C=O | ~173 |
| sn-2 CH | ~71 |
| sn-1,3 CH₂ | ~63-66 |
| -CH₂-N⁺ | ~60 |
| N(CH₃)₃ | ~54 |
| C-Br | ~55-60 |
| α-CH₂ (C=O) | ~34 |
| -(CH₂)n- | ~22-32 |
| Terminal CH₃ | ~14 |
Note: These are predicted values based on known chemical shifts of similar phospholipids and the expected influence of bromine substitution. Actual values may vary.
X-ray Crystallography
Single-crystal X-ray diffraction could provide the most detailed atomic-level structural information, including bond lengths, bond angles, and crystal packing. However, obtaining suitable single crystals of phospholipids can be challenging. More commonly, X-ray diffraction is performed on hydrated lipid bilayers to determine the structure of the lipid assembly.
Experimental Protocol (for bilayer diffraction):
-
Prepare oriented multibilayers of the phospholipid on a solid substrate.
-
Control the hydration of the sample in a humidity-controlled chamber.
-
Mount the sample on a diffractometer and collect X-ray diffraction data.
-
Analyze the diffraction pattern to determine parameters such as the lamellar repeat distance and to reconstruct the electron density profile of the bilayer.
Data Presentation:
Table 4: Hypothetical X-ray Diffraction Data for a Hydrated Bilayer of 18:0 (9,10-dibromo) Phosphatidylcholine
| Parameter | Value |
| Lamellar Repeat Distance (D) | 50-60 Å |
| Area per Lipid | ~65-75 Ų |
| Headgroup-to-Headgroup Thickness | ~35-45 Å |
Note: These values are illustrative and would depend on the specific hydration and temperature conditions of the experiment.
Signaling Pathways and Biological Implications
Phosphatidylcholine is not merely a structural component of membranes; it is also a key player in cellular signaling. The metabolism of PC gives rise to several important second messengers.
Diagram of Phosphatidylcholine-Related Signaling Pathways:
Caption: Key signaling pathways involving phosphatidylcholine metabolism.
The introduction of bromine atoms into the acyl chains of phosphatidylcholine is not expected to fundamentally alter its participation in these pathways. However, the bulky and electronegative bromine atoms may modulate the activity of the enzymes that metabolize PC. For instance, the altered conformation of the acyl chains could affect the binding of phospholipases, potentially leading to altered rates of production of second messengers like lysophosphatidylcholine (LPC), diacylglycerol (DAG), and phosphatidic acid (PA).[1][2] LPC is a bioactive lipid that can activate G protein-coupled receptors and influence inflammatory responses.[3][4] Therefore, 18:0 (9,10-dibromo) phosphatidylcholine could be a useful tool to study the steric and electronic requirements of phospholipase active sites and to investigate the downstream consequences of altered PC metabolism.
Conclusion
18:0 (9,10-dibromo) phosphatidylcholine is a valuable synthetic phospholipid for detailed structural and functional studies of lipid bilayers and membrane-associated processes. This guide has provided a comprehensive overview of its synthesis, purification, and structural characterization using a suite of modern analytical techniques. The presented protocols and data serve as a resource for researchers aiming to utilize this powerful tool in their investigations. Further studies are warranted to fully elucidate the specific effects of acyl chain bromination on the enzymatic processing of phosphatidylcholine and the resulting impact on cellular signaling pathways. This knowledge will undoubtedly contribute to a deeper understanding of membrane biology and may open new avenues for therapeutic intervention.
References
- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 18:0 (9,10-dibromo) PC, is a synthetic phospholipid of significant interest in biophysical studies. The introduction of bromine atoms into the acyl chains provides a valuable tool for X-ray and neutron scattering techniques, allowing for detailed investigations of lipid bilayer structure and dynamics. A fundamental yet often unpublished property of this lipid is its solubility in various organic solvents, which is critical for sample preparation, purification, and the design of delivery systems. This technical guide provides a summary of the currently available solubility information and a detailed experimental protocol for the systematic determination of its solubility in a range of organic solvents.
Quantitative Solubility Data
Currently, there is a notable absence of comprehensive quantitative data in the public domain regarding the solubility of 18:0 (9,10-dibromo) PC in a wide array of organic solvents. The information available is primarily qualitative and derived from its use in specific experimental contexts.
| Organic Solvent | Quantitative Solubility (g/L or mol/L) | Temperature (°C) | Experimental Method | Reference |
| Trifluoroethanol (TFE) / Chloroform (1:1, v/v) | Soluble (qualitative) | Not Specified | Sample preparation for diffraction | [1] |
| Other Organic Solvents | Data not available | - | - | - |
Note: The table above highlights the current gap in quantitative solubility data. Researchers are encouraged to determine these values empirically using the protocol outlined below.
General Solubility Profile of Phosphatidylcholines
While specific data for the brominated derivative is scarce, the general solubility behavior of phosphatidylcholines (PCs) can offer some guidance. Typically, PCs exhibit good solubility in:
-
Chlorinated solvents: Chloroform, Dichloromethane
-
Alcohols: Ethanol, Methanol (often in combination with chloroform)
-
Alkanes with co-solvents: Hexane with a small percentage of ethanol
Conversely, PCs generally show poor solubility in:
-
Apolar solvents: Hexane (alone)
-
Polar aprotic solvents: Acetone, Dimethyl sulfoxide (B87167) (DMSO)
-
Water
The presence of the bulky, electronegative bromine atoms on the acyl chains of 18:0 (9,10-dibromo) PC may alter its polarity and packing behavior, potentially influencing its solubility profile compared to its non-brominated counterparts.
Experimental Protocol for Determining Solubility
The following protocol describes a robust method for determining the solubility of 18:0 (9,10-dibromo) PC in various organic solvents using the widely accepted shake-flask method followed by quantification.
Materials and Reagents
-
18:0 (9,10-dibromo) PC (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed glass containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)) or a UV detector if the lipid has a chromophore.
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 18:0 (9,10-dibromo) PC to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
-
Quantification of Dissolved Lipid:
-
Gravimetric Method (for non-volatile solvents):
-
Evaporate the solvent from the filtered aliquot under a stream of nitrogen or in a vacuum oven at a temperature below the lipid's decomposition point.
-
Weigh the residue to determine the mass of the dissolved lipid.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic Method (HPLC-ELSD/CAD):
-
Prepare a series of standard solutions of 18:0 (9,10-dibromo) PC of known concentrations in a suitable solvent system.
-
Generate a calibration curve by injecting the standards into the HPLC system and plotting the detector response against concentration.
-
Dilute the filtered sample aliquot to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as an average of at least three independent measurements, along with the standard deviation.
-
Clearly state the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 18:0 (9,10-dibromo) PC.
Signaling Pathways
To date, there is no published literature suggesting a direct role for 18:0 (9,10-dibromo) PC in any specific biological signaling pathways. Its utility lies in its application as a biophysical probe rather than as a biologically active molecule.
Conclusion
While the quantitative solubility of 18:0 (9,10-dibromo) PC in a comprehensive range of organic solvents remains to be systematically documented, this guide provides the necessary framework for researchers to determine these critical parameters. The provided experimental protocol, based on the established shake-flask method, offers a reliable approach to generate the much-needed quantitative data. The elucidation of a detailed solubility profile will undoubtedly facilitate the broader application of this valuable brominated phospholipid in membrane research and drug delivery system development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC)
This guide provides a comprehensive overview of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, a brominated synthetic phospholipid. The nomenclature "18:0 (9,10-dibromo) PC" is a common shorthand for this molecule, which features two 18-carbon stearoyl acyl chains, each containing two bromine atoms at the 9th and 10th carbon positions. This modification makes it a valuable tool for biophysical and structural studies, particularly in X-ray crystallography.
Physicochemical and Structural Data
The key quantitative data for 18:0 (9,10-dibromo) PC are summarized below. This molecule is specifically 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine.[1][2] The presence of four heavy bromine atoms significantly increases its molecular weight compared to its non-brominated counterpart, distearoylphosphatidylcholine (DSPC).
| Parameter | Value | Reference |
| Full Chemical Name | 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine | [1][2][3] |
| Common Abbreviation | 18:0 (9,10-dibromo) PC | [3][4] |
| CAS Number | 217075-01-9 | [1][3][5] |
| Molecular Formula | C₄₄H₈₄Br₄NO₈P | [1][5] |
| Formula Weight | 1105.73 g/mol | [1][2][3] |
| Exact Mass | 1101.27 Da | [3] |
| Purity | >99% | [1][3] |
| Storage Temperature | -20°C | [3] |
Percent Composition [3]
| Element | Percentage |
| Carbon (C) | 47.79% |
| Hydrogen (H) | 7.66% |
| Bromine (Br) | 28.91% |
| Nitrogen (N) | 1.27% |
| Oxygen (O) | 11.58% |
| Phosphorus (P) | 2.80% |
Core Applications and Experimental Protocols
The primary utility of 18:0 (9,10-dibromo) PC stems from the presence of bromine atoms, which are electron-rich and serve as excellent anomalous scatterers in X-ray diffraction experiments. This property is exploited to solve the phase problem in crystallography and to distinguish lipid molecules from other components in a complex assembly.
X-Ray Anomalous Diffraction for Lipid Structure Determination
This is the most prominent application of 18:0 (9,10-dibromo) PC. The bromine labels are used for phase determination in diffraction studies, which helps in resolving the electron density distribution within a unit cell.[6] This technique is crucial for characterizing lipid phases and understanding lipid-protein interactions. For example, the property of di18:0(9,10dibromo)PC is somewhat between that of di18:0PC and of di18:1PC.[6]
This protocol is adapted from methods used for creating oriented lipid samples on solid substrates for diffraction analysis.[7][8]
-
Lipid Dissolution: Dissolve 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (and any other components, such as cholesterol or peptides) in a suitable organic solvent. A 1:1 mixture of trifluoroethanol (TFE) and chloroform (B151607) is effective.[7]
-
Substrate Deposition: Uniformly deposit the lipid solution onto a clean, flat silicon wafer (e.g., 10 x 20 mm²).[7]
-
Solvent Evaporation: Evaporate the organic solvent completely under a gentle stream of nitrogen or in a vacuum chamber. This results in a thin, dry lipid film on the substrate.
-
Hydration: Hydrate the lipid film by placing it in a sealed chamber with a controlled relative humidity (RH). For example, pure 18:0(9,10-dibromo)PC exhibits a phase transition to the rhombohedral phase below ~60% RH.[8] Hydration can also be achieved with saturated water vapor.[7]
-
Incubation and Equilibration: Incubate the sample at a controlled temperature (e.g., 25°C or 35°C) overnight to ensure full hydration and equilibration of the lipid phase.[7][8]
-
Analysis: Mount the hydrated sample in the X-ray beamline for diffraction data collection.
Vesicle Preparation for Biophysical Assays
18:0 (9,10-dibromo) PC is also used as a component in liposomes, including small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs), to study membrane properties or to facilitate vesicle sedimentation.[9]
-
Lipid Film Formation: In a round-bottom flask, dissolve the desired amount of 18:0 (9,10-dibromo) PC and any other lipids in chloroform or a chloroform/methanol mixture.
-
Solvent Removal: Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer of choice by vortexing the flask. This results in the formation of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase lamellarity and encapsulation efficiency.
-
Extrusion (for LUVs): Load the suspension into a lipid extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm). Force the lipid suspension through the membrane 11-21 times to produce LUVs of a uniform size distribution.
-
Sonication (for SUVs): Alternatively, sonicate the MLV suspension using a probe sonicator on ice until the solution becomes clear to produce SUVs.
Identification of Lipid Binding Sites on Proteins
Brominated lipids can effectively distinguish between lipid and detergent binding sites on the surface of membrane proteins.[9] By co-crystallizing a target protein with 18:0 (9,10-dibromo) PC, the high electron density of the bromine atoms allows for the unambiguous identification of the lipid acyl chains in the resulting crystal structure.[9] This provides critical insights for drug development professionals targeting lipid-protein interfaces.
References
- 1. 18:0 (9,10dibromo) PC - Creative Enzymes [creative-enzymes.com]
- 2. This compound - AVANTI POLAR LIPIDS - 850366C [cogershop.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. fm20.chemistrycongresses.ch [fm20.chemistrycongresses.ch]
- 5. This compound - Immunomart [immunomart.com]
- 6. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hwhuang.rice.edu [hwhuang.rice.edu]
- 8. Chain Packing in the Inverted Hexagonal Phase of Phospholipids: A Study by X-ray Anomalous Diffraction on Bromine-labeled Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Thermal Stability of Brominated Lipid Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated lipid compounds, particularly those used as contrast-enhancing probes in cryo-electron microscopy (cryo-EM), are of increasing interest in the fields of structural biology and membrane biophysics. While their utility in imaging is well-documented, a comprehensive understanding of their thermal stability is crucial for their synthesis, storage, and application in various experimental conditions. This technical guide provides a thorough overview of the thermal stability of brominated lipids, drawing from available literature and fundamental chemical principles. It includes detailed experimental protocols for thermal analysis, discusses the impact of bromination on lipid properties, and identifies current gaps in quantitative thermal data.
Introduction: Brominated Lipids in Research
Lipids containing bromine atoms, typically synthesized by adding bromine across the double bonds of unsaturated fatty acid chains, have become invaluable tools in molecular research. Due to the high electron density of bromine, these lipids serve as excellent contrast agents for cryo-EM, enabling the visualization and localization of specific lipid species within membranes.[1][2] Studies frequently report that this modification does not significantly perturb the biophysical properties of the lipids, such as packing and fluidity, within a biological temperature range.[1][3] However, questions regarding their stability at elevated temperatures during synthesis, processing, or in thermal analysis experiments are pertinent. This guide addresses the core principles of their thermal stability.
Synthesis of Brominated Lipids
The most common method for preparing brominated lipids involves the direct addition of bromine across the carbon-carbon double bonds of unsaturated lipid tails.
Experimental Protocol: Bromination of an Unsaturated Lipid
This protocol is a generalized procedure based on methodologies described in the literature.[1]
Materials:
-
Unsaturated lipid (e.g., 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, SDPC)
-
Chloroform (B151607) (CHCl₃), analytical grade
-
Bromine (Br₂)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve 1-100 mg of the unsaturated lipid in chloroform to a concentration of 1-10 mg/mL in a round-bottom flask equipped with a stir bar.
-
Place the flask in an ice bath and stir the solution in the dark.
-
Calculate the stoichiometric amount of bromine required to saturate all double bonds in the lipid sample.
-
Slowly add the calculated amount of bromine dropwise to the stirring lipid solution.
-
Allow the reaction to proceed on ice, in the dark, with continuous stirring for approximately 1 hour. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the reaction is complete, remove the solvent and any excess bromine using a rotary evaporator under reduced pressure.
-
The resulting brominated lipid can be further purified if necessary, but is often used directly. Confirmation of bromination can be achieved using mass spectrometry.[4]
Thermal Stability Analysis: Core Principles and Inferred Effects
Direct quantitative data from techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for brominated lipids used as imaging probes is notably scarce in published literature. However, we can infer their thermal behavior based on fundamental chemical principles and data from related compounds.
Effect of Bromination on Acyl Chain Structure and Packing
The addition of bromine across a C=C double bond converts an unsaturated, kinked acyl chain into a saturated, straight-chain alkane with bromine substituents. This saturation allows for more ordered and tighter packing of the lipid tails, similar to the difference between unsaturated and saturated fatty acids. Tightly packed chains have stronger van der Waals interactions, which generally leads to a higher melting point (phase transition temperature).[2]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and degradation temperatures. While no specific TGA curves for brominated lipids like SDPC-Br are available, TGA has been performed on related molecules, such as polymers containing 9-10 dibromo stearic acid.[5][6] For a typical lipid, decomposition in an inert atmosphere often occurs at temperatures above 200°C. It is expected that the C-Br bond would be a point of thermal instability, potentially leading to decomposition pathways that differ from the parent unsaturated lipid.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample during a controlled temperature change, allowing for the determination of phase transition temperatures (Tm) and enthalpies (ΔH).
-
Phase Transition Temperature (Tm): The conversion of a cis-double bond to a saturated dibromo-alkane straightens the acyl chain, which is expected to increase the gel-to-liquid crystalline phase transition temperature (Tm). The resulting brominated lipid will behave more like a saturated lipid, which has a higher Tm than its unsaturated counterpart.
-
Enthalpy of Transition (ΔH): The enthalpy of the main phase transition is related to the change in van der Waals interactions between the acyl chains. Since bromination allows for tighter packing, it is plausible that the ΔH of the transition for a brominated lipid would be comparable to or higher than that of a similar-length saturated lipid.
Studies on other brominated compounds interacting with lipids have shown that they can influence phase transitions, for instance by broadening the transition peaks.[7][8]
Quantitative Data Summary
As discussed, specific quantitative TGA and DSC data for brominated lipid probes is largely absent from the peer-reviewed literature. The primary characterization has focused on properties relevant to their application in cryo-EM at physiological or cryogenic temperatures. The tables below are provided as templates for how such data would be presented. The values for the unbrominated lipids are representative and sourced from the literature, while the entries for brominated lipids are marked as "Not Available (N/A)" to highlight the current data gap.
Table 1: Phase Transition Temperatures (Tm) of Selected Lipids and Their Brominated Derivatives
| Lipid Compound | Parent Unsaturated Lipid Tm (°C) | Brominated Derivative Tm (°C) | Data Source |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | -18.3 | N/A | [9] |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC) | -2.0 | N/A | General Literature |
| 1-stearoyl-2-docosahexaenoyl-sn-PC (SDPC) | Fluid at room temp. | N/A | [1] |
Table 2: Thermogravimetric Analysis (TGA) Data for Lipid Decomposition
| Lipid Compound | Onset of Decomposition (T₅%) (°C) | Temperature of Max Decomposition Rate (Tₘₐₓ) (°C) | Residue at 600°C (%) | Data Source |
| Soya Phosphatidylcholine | ~250-300 | ~350 | < 10 | [10] |
| Brominated Phosphatidylcholine | N/A | N/A | N/A | - |
| Cholesterol | ~250 | ~390 | < 5 | General Literature |
| Brominated Cholesterol | N/A | N/A | N/A | - |
Detailed Methodologies for Thermal Analysis
The following are detailed, generalized protocols for performing TGA and DSC on lipid samples. These can be adapted for the analysis of brominated lipid compounds.
Experimental Protocol: Thermogravimetric Analysis (TGA) of a Lipid Sample
Objective: To determine the thermal decomposition profile of a lipid.
Instrumentation: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place 5-10 mg of the dry lipid sample into a clean, tared TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
-
Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates (Tₘₐₓ).
-
Determine the onset temperature of decomposition (T₅%), the temperature at which 5% mass loss has occurred.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC) of a Lipid Dispersion
Objective: To determine the phase transition temperature (Tm) and enthalpy (ΔH) of a lipid.
Instrumentation: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare a hydrated lipid dispersion (e.g., 10-20 mg/mL in a suitable buffer like PBS). This is typically done by vortexing the dry lipid in the buffer above its expected phase transition temperature.
-
Accurately weigh and hermetically seal 10-20 µL of the lipid dispersion into a DSC sample pan.
-
Prepare a reference pan containing the same volume of the buffer used for the dispersion.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the temperature program:
-
Equilibrate at a temperature well below the expected transition (e.g., 0°C).
-
Ramp the temperature up to a point well above the transition (e.g., 80°C) at a scan rate of 1-2°C/min.
-
Hold for 5 minutes.
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan to check for reversibility and thermal history effects.
-
-
-
Data Acquisition: Record the differential heat flow as a function of temperature for the heating and cooling cycles.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain a thermogram.
-
The phase transition temperature (Tm) is typically taken as the peak temperature of the endothermic transition.
-
Integrate the area under the transition peak to calculate the enthalpy of the transition (ΔH). The analysis is usually performed on the second heating scan.
-
Visualizations of Experimental Workflows and Logical Relationships
Diagram: Synthesis and Purity Assessment of Brominated Lipids
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Brominated lipid probes expose structural asymmetries in constricted membranes [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Brominated lipid probes expose structural asymmetries in constricted membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation of the thermal stability of phospholipid-based emulsions and the microviscosity measurements using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. researchgate.net [researchgate.net]
Spectroscopic Properties of 1,2-bis(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine [18:0 (9,10-dibromo) PC]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-bis(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine, hereafter referred to as 18:0 (9,10-dibromo) PC, is a synthetically modified phospholipid. It is derived from 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) through the introduction of vicinal bromine atoms at the 9th and 10th carbons of both stearoyl chains. This modification of the hydrophobic tails imparts unique physicochemical properties, making it a valuable tool in various research applications, particularly in the study of biological membranes and drug delivery systems. The heavy bromine atoms can serve as probes in different spectroscopic and imaging techniques.
This technical guide provides a comprehensive overview of the expected spectroscopic properties of 18:0 (9,10-dibromo) PC. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide combines theoretical predictions based on fundamental spectroscopic principles with data from the closely related analogue, 1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (16:0-18:0 (9-10Br) PC). The experimental protocols detailed herein represent standard methodologies for the characterization of such modified lipids.
Molecular Structure and Synthesis
The synthesis of 18:0 (9,10-dibromo) PC typically involves the bromination of the corresponding unsaturated phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). The double bonds in the oleoyl (B10858665) chains react with bromine to form the vicinal dibromoalkane functionality.
Caption: Proposed synthetic workflow for 18:0 (9,10-dibromo) PC.
Spectroscopic Characterization Workflow
A general workflow for the comprehensive spectroscopic analysis of 18:0 (9,10-dibromo) PC is outlined below. This multi-technique approach ensures unambiguous structure elucidation and purity assessment.
Caption: General experimental workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of phospholipids. The expected chemical shifts for 18:0 (9,10-dibromo) PC are summarized below.
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Terminal CH₃ | ~0.88 | Triplet |
| Acyl chain (CH₂)n | ~1.25 | Multiplet |
| β-CH₂ to C=O | ~1.60 | Multiplet |
| α-CH₂ to C=O | ~2.30 | Triplet |
| Glycerol CH₂ (sn-1, sn-3) | ~4.1-4.4 | Multiplet |
| Glycerol CH (sn-2) | ~5.25 | Multiplet |
| CH-Br | ~4.1-4.3 | Multiplet |
| Choline N(CH₃)₃ | ~3.40 | Singlet |
| Choline CH₂N | ~3.85 | Multiplet |
| Choline CH₂OP | ~4.30 | Multiplet |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) |
| Terminal CH₃ | ~14 |
| Acyl chain (CH₂)n | ~22-34 |
| CH-Br | ~55-65 |
| Glycerol CH₂ (sn-1, sn-3) | ~60-65 |
| Glycerol CH (sn-2) | ~70-72 |
| Choline N(CH₃)₃ | ~54 |
| Choline CH₂N | ~60 |
| Choline CH₂OP | ~66 |
| C=O (Ester) | ~173 |
Table 3: Expected ³¹P NMR Chemical Shift
| Phosphorus | Expected Chemical Shift (ppm) |
| Phosphate | ~ -1 to 1 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 18:0 (9,10-dibromo) PC in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ³¹P).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity and purity of the lipid.
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | ~1066.4 |
| [M+Na]⁺ | ~1088.4 |
| [M+K]⁺ | ~1104.4 |
Note: The exact m/z will depend on the isotopic distribution of bromine.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of 18:0 (9,10-dibromo) PC in a solvent mixture suitable for ESI, such as chloroform/methanol (1:1, v/v).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Analysis: Infuse the sample solution into the mass spectrometer. Acquire spectra in both positive and negative ion modes.
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain fragmentation data, which can help confirm the structure of the fatty acyl chains and the headgroup.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Table 5: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Vibration |
| C-H (alkyl) | 2850-2960 | Stretching |
| C=O (ester) | ~1735 | Stretching |
| P=O (phosphate) | ~1250 | Stretching |
| P-O-C | ~1090 | Stretching |
| C-Br | 550-650 | Stretching |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A thin film of the lipid can be cast onto a salt plate (e.g., KBr or NaCl) from a volatile solvent. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with a small amount of the solid sample.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and analyze the positions and intensities of the absorption bands.
Fluorescence Spectroscopy
18:0 (9,10-dibromo) PC is not intrinsically fluorescent. However, the bromine atoms are effective quenchers of fluorescence.[1] This property is widely used in studies of membrane protein structure and lipid-protein interactions.[2] By incorporating this brominated lipid into vesicles with a fluorescent probe (e.g., a tryptophan residue in a protein), the proximity of the probe to the brominated acyl chains can be determined.
Experimental Protocol: Fluorescence Quenching Assay
-
Vesicle Preparation: Prepare unilamellar vesicles containing a mixture of a standard phospholipid (e.g., POPC), the fluorescent probe (e.g., a peptide with a tryptophan residue), and varying concentrations of 18:0 (9,10-dibromo) PC.
-
Instrumentation: Use a steady-state spectrofluorometer.
-
Measurement: Excite the tryptophan residue at ~295 nm and record the emission spectrum (typically 310-400 nm).[2]
-
Data Analysis: Calculate the fractional quenching (F₀-F)/F₀, where F₀ is the fluorescence intensity in the absence of the quencher (18:0 (9,10-dibromo) PC) and F is the intensity in its presence. The quenching efficiency can provide information about the depth of the fluorescent probe within the lipid bilayer.[1][3]
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of 18:0 (9,10-dibromo) PC. While direct experimental data for this specific molecule is scarce, the principles outlined here, supported by data from analogous compounds, offer a robust framework for its characterization and application in research. The detailed experimental protocols serve as a starting point for researchers aiming to synthesize, purify, and utilize this valuable molecular tool in their studies of membrane biology and drug delivery.
References
- 1. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edinst.com [edinst.com]
- 3. Calibration of the parallax fluorescence quenching method for determination of membrane penetration depth: refinement and comparison of quenching by spin-labeled and brominated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 18:0 (9,10-dibromo) PC in Elucidating Membrane Protein Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between membrane proteins and their surrounding lipid environment is fundamental to a vast array of cellular processes, from signal transduction to molecular transport. Understanding these interactions at a molecular level is paramount for deciphering protein function and for the rational design of novel therapeutics. 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly known as 18:0 (9,10-dibromo) PC, has emerged as a powerful tool in the biophysical arsenal (B13267) for probing these critical interactions. The introduction of bromine atoms into the acyl chains of the phosphatidylcholine molecule provides a unique spectroscopic handle without significantly perturbing the overall physicochemical properties of the lipid bilayer. This guide provides a comprehensive overview of the application of 18:0 (9,10-dibromo) PC in studying membrane protein interactions, with a focus on quantitative data, experimental protocols, and the implications for cellular signaling.
Core Application: Probing Protein-Lipid Proximity through Fluorescence Quenching
The primary application of 18:0 (9,10-dibromo) PC lies in its ability to act as a collisional quencher of tryptophan fluorescence. Tryptophan, an intrinsic fluorophore in many proteins, exhibits fluorescence that is highly sensitive to its local environment. When a tryptophan residue in a membrane protein is in close proximity to the bromine atoms of 18:0 (9,10-dibromo) PC within the lipid bilayer, its fluorescence is quenched. The efficiency of this quenching provides a readout of the proximity between the tryptophan residue and the lipid acyl chains, allowing researchers to map the regions of a protein that are embedded within or closely associated with the membrane.
Quantitative Analysis of Protein-Lipid Interactions
While comprehensive quantitative data on the binding affinities of 18:0 (9,10-dibromo) PC for a wide range of membrane proteins is not extensively available in the literature, studies on the mechanosensitive channel of large conductance (MscL) provide valuable insights into the utility of this lipid analog. Fluorescence quenching experiments have been instrumental in determining the lipid-exposed faces of MscL's transmembrane helices and in qualitatively assessing the binding of lipids to the protein surface.
| Membrane Protein | Experimental Technique | Key Findings | Reference(s) |
| Mechanosensitive channel of large conductance (MscL) | Tryptophan Fluorescence Quenching | Efficient quenching of tryptophan residues introduced at various positions in the transmembrane helices, confirming their lipid exposure. The degree of quenching varies with the depth of the residue in the membrane, allowing for topological mapping. | [1] |
| pH-Low Insertion Peptide (pHLIP) | Tryptophan Fluorescence Quenching | Used to determine the depth of insertion of the peptide into the membrane by measuring the quenching of its tryptophan residues by brominated phospholipids (B1166683) at different positions along the acyl chain. | [2][3] |
| Endophilin-A1 BAR domain | Tryptophan Fluorescence Quenching with Parallax Analysis | Determined the penetration depth of amphipathic helices into the lipid bilayer by comparing the quenching efficiency of lipids brominated at different positions (e.g., 6,7-dibromo PC and 9,10-dibromo PC). | [4] |
Note: The available literature primarily focuses on the use of 18:0 (9,10-dibromo) PC for topological mapping and qualitative assessment of lipid accessibility rather than the determination of specific dissociation constants (Kd).
Experimental Protocols
Tryptophan Fluorescence Quenching to Determine Protein-Lipid Proximity
This protocol outlines the general steps for a fluorescence quenching experiment using 18:0 (9,10-dibromo) PC to probe the interaction with a membrane protein containing tryptophan residues.
1. Materials and Reagents:
-
Purified membrane protein of interest (with intrinsic or engineered tryptophan residues)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable background lipid
-
1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC)
-
Organic solvent (e.g., chloroform)
-
Buffer solution for vesicle formation and fluorescence measurements (e.g., HEPES, Tris)
-
Detergent for protein reconstitution (e.g., DDM, Triton X-100) (if applicable)
-
Size-exclusion chromatography column or dialysis cassettes
2. Preparation of Lipid Vesicles: a. In glass vials, prepare lipid mixtures of the background lipid (e.g., DOPC) and 18:0 (9,10-dibromo) PC at varying molar ratios (e.g., 100:0, 90:10, 80:20, etc.). b. Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vials. c. Further dry the lipid films under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid films with the desired buffer to form multilamellar vesicles (MLVs). e. To form large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
3. Reconstitution of the Membrane Protein into Vesicles: a. Solubilize the purified membrane protein in a detergent-containing buffer. b. Mix the solubilized protein with the pre-formed lipid vesicles at a desired protein-to-lipid ratio. c. Remove the detergent to allow the protein to insert into the lipid bilayer. This can be achieved by methods such as dialysis, bio-beads, or size-exclusion chromatography.
4. Fluorescence Spectroscopy Measurements: a. Place the proteoliposome samples in a quartz cuvette in a fluorometer. b. Set the excitation wavelength to 295 nm to selectively excite tryptophan. c. Record the emission spectrum from approximately 310 nm to 400 nm. d. The fluorescence intensity at the emission maximum (typically around 330-350 nm) is recorded for each sample with varying concentrations of 18:0 (9,10-dibromo) PC.
5. Data Analysis: a. The quenching efficiency (E) can be calculated using the Stern-Volmer equation: F0 / F = 1 + Ksv * [Q] where F0 is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher [Q], and Ksv is the Stern-Volmer quenching constant. b. For membrane-bound quenchers, the analysis is often more complex and may involve fitting the data to models that account for the partitioning of the quencher in the membrane.
Experimental workflow for tryptophan fluorescence quenching using 18:0 (9,10-dibromo) PC.
Impact on Membrane Protein Function and Signaling
The interaction of lipids with membrane proteins can profoundly influence their function, including their enzymatic activity, transport capabilities, and role in signal transduction.[5] While direct evidence linking the binding of 18:0 (9,10-dibromo) PC to the modulation of a specific signaling pathway is limited, the principles of lipid-protein interactions provide a framework for understanding its potential impact.
General Mechanisms of Signaling Modulation by Lipid-Protein Interactions
Lipid binding can modulate a protein's function and downstream signaling through several mechanisms:
-
Conformational Changes: The binding of specific lipids can stabilize a particular conformational state of a receptor or channel (e.g., active or inactive), thereby influencing its signaling output.[6]
-
Oligomerization: The lipid environment can promote or inhibit the dimerization or oligomerization of membrane proteins, which is often a prerequisite for their activation.
-
Localization and Scaffolding: Lipids can recruit proteins to specific membrane microdomains (e.g., lipid rafts), bringing them into proximity with other components of a signaling pathway.
-
Altering Membrane Properties: The collective properties of the membrane, such as thickness and curvature, which can be influenced by the lipid composition, can in turn affect the function of embedded proteins.
Hypothetical Modulation of a G-Protein Coupled Receptor (GPCR) Signaling Pathway
G-protein coupled receptors are a major class of signaling proteins whose function is known to be sensitive to the lipid environment.[7] The binding of a lipid like 18:0 (9,10-dibromo) PC to a GPCR could theoretically modulate its signaling cascade in the following manner:
-
Altered Ligand Binding: The interaction of the brominated lipid with the transmembrane domain of the GPCR could induce a subtle conformational change that alters the affinity of the receptor for its extracellular ligand.
-
Modified G-Protein Coupling: The lipid interaction could influence the conformation of the intracellular loops of the GPCR, thereby affecting its ability to bind and activate its cognate G-protein.
-
Biased Signaling: The lipid interaction could preferentially stabilize a receptor conformation that favors signaling through one downstream pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent signaling).
Generalized GPCR signaling pathway modulated by lipid interaction.
Conclusion
18:0 (9,10-dibromo) PC is an invaluable tool for investigating the structural aspects of membrane protein-lipid interactions. Its utility in fluorescence quenching experiments has provided significant insights into the membrane topology of proteins like MscL. While the direct impact of this specific lipid analog on downstream signaling pathways is an area that requires further investigation, the foundational knowledge gained from its application in biophysical studies is crucial. By elucidating the nature of lipid-protein interfaces, 18:0 (9,10-dibromo) PC helps to build a more complete picture of how the membrane environment fine-tunes protein function, a concept that is central to both fundamental cell biology and the development of targeted therapeutics. Future studies combining fluorescence quenching with functional assays and computational modeling will be essential to fully unravel the intricate interplay between specific lipid interactions and the complex signaling networks they govern.
References
- 1. Penetration of Lipid Chains into Transmembrane Surfaces of Membrane Proteins: Studies with MscL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. orb.binghamton.edu [orb.binghamton.edu]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-Protein Interactions Are a Unique Property and Defining Feature of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-protein interactions in GPCR-associated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing 18:0 (9,10-dibromo) PC as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics is a powerful tool for elucidating the roles of lipids in various biological processes and for the discovery of biomarkers in drug development. Accurate and precise quantification of lipid species by mass spectrometry (MS) is critically dependent on the use of internal standards to correct for variations during sample preparation and analysis. While stable isotope-labeled lipids are often considered the gold standard, their availability and cost can be prohibitive for all lipid classes. Non-naturally occurring lipids, such as 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC), offer a viable alternative as an internal standard for the quantification of phosphatidylcholines (PCs).
This document provides detailed application notes and protocols for the effective use of 18:0 (9,10-dibromo) PC as an internal standard in lipidomics workflows.
Principle and Advantages
18:0 (9,10-dibromo) PC is a synthetic phosphatidylcholine containing two stearic acid (18:0) chains, each chemically modified to include two bromine atoms at the 9 and 10 positions.
Key Advantages:
-
Not Naturally Occurring: This standard is not present in biological samples, eliminating the risk of interference from endogenous lipids.
-
Distinct Mass Signature: The presence of four bromine atoms gives this molecule a unique isotopic pattern and a significant mass shift compared to endogenous PCs, allowing for easy detection and differentiation by mass spectrometry.
-
Chemical Similarity: As a phosphatidylcholine, it shares the same headgroup as the target analytes, which can lead to similar behavior during lipid extraction and ionization.
Application: Quantitative Analysis of Phosphatidylcholines in Human Plasma
This section outlines the use of 18:0 (9,10-dibromo) PC for the quantification of various PC species in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform.
Experimental Workflow
The overall experimental workflow for utilizing 18:0 (9,10-dibromo) PC as an internal standard is depicted below.
Figure 1: A typical experimental workflow for lipidomics analysis using an internal standard.
Detailed Experimental Protocols
Materials
-
18:0 (9,10-dibromo) PC (e.g., from Avanti Polar Lipids)
-
Human plasma (collected with EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid
Preparation of Internal Standard Stock Solution
-
Prepare a stock solution of 18:0 (9,10-dibromo) PC at a concentration of 1 mg/mL in chloroform:methanol (2:1, v/v).
-
From the stock solution, prepare a working solution of 10 µg/mL in methanol.
Sample Preparation: Lipid Extraction (MTBE Method)
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the 10 µg/mL 18:0 (9,10-dibromo) PC internal standard working solution.
-
Add 400 µL of methanol and vortex for 30 seconds.
-
Add 1200 µL of MTBE and vortex for 1 minute.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Add 300 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (approximately 1 mL) and transfer to a new 1.5 mL tube.
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-15 min: 100% B
-
15-15.1 min: 100-30% B
-
15.1-18 min: 30% B
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key Transitions:
-
Internal Standard (18:0 (9,10-dibromo) PC): The precursor ion will be the [M+H]+ adduct. The specific m/z will depend on the bromine isotope distribution, with the most abundant being around m/z 1105. The product ion will be the phosphocholine (B91661) headgroup fragment at m/z 184.07.
-
Endogenous PCs: Precursor ions will be the [M+H]+ adducts of the various PC species, and the product ion will be m/z 184.07.
-
Data Processing and Quantification
-
Integrate the peak areas of the MRM transitions for the internal standard and the endogenous PC species.
-
Calculate the response factor (RF) for each endogenous PC relative to the internal standard: RF = (Peak Area of Endogenous PC / Peak Area of Internal Standard)
-
Quantify the concentration of each endogenous PC using a calibration curve prepared with known concentrations of synthetic PC standards and a fixed concentration of the internal standard.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the quantification of several PC species in a human plasma sample using 18:0 (9,10-dibromo) PC as an internal standard.
| Lipid Species | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area (Analyte) | Peak Area (IS) | Response Factor | Concentration (µM) |
| PC(16:0/18:1) | 10.2 | 760.6 | 184.07 | 1,250,000 | 850,000 | 1.47 | 73.5 |
| PC(16:0/18:2) | 9.8 | 758.6 | 184.07 | 980,000 | 850,000 | 1.15 | 57.5 |
| PC(18:0/18:1) | 11.1 | 788.6 | 184.07 | 650,000 | 850,000 | 0.76 | 38.0 |
| PC(18:0/18:2) | 10.7 | 786.6 | 184.07 | 1,100,000 | 850,000 | 1.29 | 64.5 |
| 18:0(9,10-dibromo)PC | 12.5 | ~1105 | 184.07 | - | 850,000 | - | - |
Signaling Pathway and Logical Relationships
The use of an internal standard is a critical step in the logical workflow of achieving accurate lipid quantification. The following diagram illustrates this relationship.
Figure 2: Logical workflow for quantitative lipidomics highlighting the central role of the internal standard.
Considerations and Limitations
-
Chromatographic Behavior: The brominated fatty acid chains may alter the hydrophobicity of the molecule compared to its non-brominated counterparts, potentially leading to different retention times. This should be considered during method development.
-
Ionization Efficiency: The ionization efficiency of 18:0 (9,10-dibromo) PC may differ from that of endogenous PCs. While the internal standard corrects for run-to-run variation, for absolute quantification, a calibration curve with standards for the specific lipids of interest is necessary.
-
Fragmentation: While the phosphocholine headgroup fragmentation is predictable (m/z 184.07), the fragmentation of the brominated fatty acid chains should be characterized to ensure no unexpected interferences.
-
Purity of the Standard: The purity of the 18:0 (9,10-dibromo) PC standard is crucial for accurate quantification and should be verified.
Conclusion
18:0 (9,10-dibromo) PC presents a valuable tool as an internal standard for the quantitative analysis of phosphatidylcholines in lipidomics research. Its non-endogenous nature and distinct mass signature provide clear advantages for its detection and use in correcting for analytical variability. By following the detailed protocols and considering the potential limitations outlined in these application notes, researchers can confidently incorporate this standard into their lipidomics workflows to achieve reliable and accurate quantitative results.
References
Application Note: Mass Spectrometry Protocol for 18:0 (9,10-dibromo) PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) is a synthetically modified phospholipid valuable in the study of membrane protein interactions and lipid dynamics. The introduction of bromine atoms into the acyl chain allows for specific biophysical and analytical applications, such as fluorescence quenching studies to investigate the insertion of proteins into membranes.[1][2] Mass spectrometry (MS) is a critical tool for the characterization and quantification of this modified lipid in complex biological samples. This document provides a detailed protocol for the analysis of 18:0 (9,10-dibromo) PC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
A robust lipidomics workflow is essential for the accurate analysis of 18:0 (9,10-dibromo) PC.[1] The following sections detail the recommended procedures for sample preparation, liquid chromatography, and mass spectrometry.
Sample Preparation: Lipid Extraction
A standard Folch or Bligh-Dyer extraction method is recommended to isolate lipids from biological matrices such as cells, plasma, or tissues.[3]
-
Homogenization: Homogenize the biological sample in a suitable solvent, such as methanol.
-
Solvent Partitioning: Add chloroform (B151607) and water to create a biphasic system. A common ratio is 2:1:0.8 (v/v/v) of chloroform:methanol:water.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase. Centrifuge to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen and reconstitute the lipid pellet in a solvent compatible with the LC mobile phase, such as isopropanol (B130326) or a methanol/chloroform mixture.
Liquid Chromatography (LC)
Reverse-phase liquid chromatography is a common technique for separating lipid species.
-
Column: A C18 reversed-phase column is suitable for the separation of phosphatidylcholines.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 40% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 45 °C.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the preferred ionization method for phospholipids (B1166683). Analysis can be performed in both positive and negative ion modes.
-
Ionization Mode: Positive ESI is generally preferred for phosphatidylcholines due to the permanent positive charge on the choline (B1196258) headgroup, leading to the formation of [M+H]⁺ or [M+Na]⁺ adducts.[4][5]
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Data Presentation
The accurate mass of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine is 917.414 g/mol . Due to the isotopic distribution of bromine (79Br and 81Br in roughly equal abundance), the molecular ion will appear as a characteristic isotopic cluster.[6][7] The most abundant species will be those containing one 79Br and one 81Br.
Table 1: Predicted m/z values for the molecular ion of 18:0 (9,10-dibromo) PC.
| Ion Species | Isotopic Composition | Predicted m/z |
| [M+H]⁺ | 2 x 79Br | 916.416 |
| [M+H]⁺ | 79Br + 81Br | 918.414 |
| [M+H]⁺ | 2 x 81Br | 920.412 |
| [M+Na]⁺ | 2 x 79Br | 938.398 |
| [M+Na]⁺ | 79Br + 81Br | 940.396 |
| [M+Na]⁺ | 2 x 81Br | 942.394 |
Table 2: Predicted Fragmentation and MRM Transitions for 18:0 (9,10-dibromo) PC ([M+H]⁺, m/z 918.4).
| Precursor Ion (m/z) | Product Ion (m/z) | Description | Collision Energy (eV) (Starting Point) |
| 918.4 | 184.1 | Phosphocholine (B91661) headgroup | 25-35 |
| 918.4 | 759.4 | Loss of phosphocholine headgroup | 20-30 |
| 918.4 | 478.1 | [Dibromostearic acid + H]⁺ | 35-45 |
| 918.4 | 283.3 | [Stearic acid + H]⁺ (if present as impurity) | 30-40 |
Note: The optimal collision energies should be determined empirically on the specific instrument used.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of 18:0 (9,10-dibromo) PC.
Caption: Use of brominated PC to study protein-membrane interactions.
Signaling Pathways and Applications
18:0 (9,10-dibromo) PC is not a naturally occurring lipid and is not known to be directly involved in endogenous signaling pathways. Its primary application is as a tool in biophysical research. The bromine atoms act as heavy atoms that can quench the fluorescence of nearby fluorophores, such as tryptophan residues in proteins.[1] This property is exploited to study the kinetics of protein insertion into lipid bilayers and to determine the position of proteins within the membrane.[1][3] Therefore, the "signaling pathway" in this context is the experimental use of this molecule to probe the interactions of other molecules, as depicted in the diagram above. The brominated PC allows for the real-time measurement of protein insertion into membranes, providing quantitative data on a process that is fundamental to many cellular signaling events.[1]
References
- 1. Brominated phospholipids as a tool for monitoring the membrane insertion of colicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. ir.amolf.nl [ir.amolf.nl]
- 5. Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. researchgate.net [researchgate.net]
Application Note: Tryptophan Fluorescence Quenching Using 18:0 (9,10-dibromo) PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intrinsic tryptophan fluorescence is a powerful tool for probing protein structure and dynamics. The sensitivity of the tryptophan indole (B1671886) ring's fluorescence to its local environment makes it an excellent reporter for changes in protein conformation, ligand binding, and membrane interactions. A common technique to study the depth of insertion of proteins and peptides into lipid bilayers is fluorescence quenching using brominated phospholipids. This application note provides a detailed protocol for using 18:0 (9,10-dibromo) phosphatidylcholine (PC) as a quencher for tryptophan fluorescence. The bromine atoms on the acyl chain act as heavy-atom quenchers, decreasing the fluorescence intensity of nearby tryptophan residues through a collisional mechanism. By strategically placing these quenchers at a known depth within the lipid bilayer, researchers can gain insights into the topology and penetration depth of membrane-associated proteins and peptides.
Principle of the Method
The fluorescence quenching of tryptophan by 18:0 (9,10-dibromo) PC is a short-range process, often described by the Stern-Volmer equation. The efficiency of quenching is highly dependent on the distance between the tryptophan residue and the bromine atoms on the phospholipid acyl chain. When a tryptophan-containing protein or peptide is incorporated into a lipid vesicle containing 18:0 (9,10-dibromo) PC, the observed decrease in fluorescence intensity can be correlated to the proximity of the tryptophan to the 9th and 10th carbons of the stearoyl chain. This method is particularly useful for mapping the transmembrane domains of proteins and understanding the orientation of membrane-active peptides.
Data Presentation
The following table summarizes representative quantitative data for tryptophan fluorescence quenching by brominated phospholipids. Note that specific values can vary depending on the experimental system (e.g., peptide sequence, lipid composition, temperature).
| Quencher Position | Peptide/Protein | Lipid System | Quenching Efficiency (%) | Stern-Volmer Constant (Ksv) | Reference |
| 9,10-dibromo | Synthetic peptide (inferred) | DOPC | Not explicitly stated, but shown to be an effective quencher | Not explicitly stated | [1] |
| 6,7-dibromo | F125 | DOPC/DOPS SUVs | 42 | Not explicitly stated | [2] |
| 11,12-dibromo | F125 | DOPC/DOPS SUVs | 16 | Not explicitly stated | [2] |
| 15,16-dibromo | Synthetic peptide | Unilamellar vesicles | 90 | Not explicitly stated | [3] |
Experimental Protocols
This section provides a detailed methodology for a typical tryptophan fluorescence quenching experiment using 18:0 (9,10-dibromo) PC.
Materials
-
Tryptophan-containing protein or peptide of interest
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other suitable matrix lipid
-
1-palmitoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC)[4]
-
Buffer (e.g., 5 mM HEPES, 0.1 mM EDTA, pH 7.0)[3]
-
Argon or Nitrogen gas
-
Sonicator or extruder
-
Fluorometer
Protocol 1: Preparation of Unilamellar Vesicles
-
Lipid Film Preparation:
-
In a round-bottom flask, co-dissolve the desired amounts of the matrix lipid (e.g., POPC) and 18:0 (9,10-dibromo) PC in chloroform. A typical molar ratio of quencher to total lipid is 10-30 mol%. Prepare a control sample with 100% matrix lipid.
-
Remove the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Unilamellarization:
-
Sonication: Sonicate the MLV suspension on ice using a probe sonicator until the solution becomes clear. This method produces small unilamellar vesicles (SUVs).
-
Extrusion: For a more defined vesicle size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. Repeat this process at least 10 times to obtain large unilamellar vesicles (LUVs).
-
Protocol 2: Protein/Peptide Reconstitution into Vesicles
-
Incubation:
-
Add the tryptophan-containing protein or peptide to the prepared unilamellar vesicle suspension. The lipid-to-protein molar ratio should be optimized for your specific system, but a starting point could be in the range of 50:1 to 200:1.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids for a sufficient time to allow for incorporation (e.g., 30 minutes to 1 hour).
-
Protocol 3: Fluorescence Quenching Measurements
-
Fluorometer Setup:
-
Measurement:
-
Place the sample (protein/peptide reconstituted into vesicles) in a quartz cuvette.
-
Record the fluorescence emission spectrum.
-
Repeat the measurement for the control sample (protein/peptide reconstituted into vesicles without the brominated lipid).
-
Data Analysis
-
Calculate Quenching Efficiency:
-
The fractional quenching (Q) can be calculated using the following formula: Q = 1 - (F / F₀) where F is the fluorescence intensity in the presence of the quencher and F₀ is the fluorescence intensity in the absence of the quencher.
-
-
Stern-Volmer Analysis:
-
To determine the Stern-Volmer constant (Ksv), a series of samples with varying concentrations of the quencher should be prepared.
-
The data can be plotted according to the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where [Q] is the concentration of the quencher.
-
The Stern-Volmer constant can be obtained from the slope of the plot of F₀/F versus [Q].[2]
-
Visualizations
Caption: Experimental workflow for tryptophan fluorescence quenching.
Caption: Mechanism of tryptophan fluorescence quenching by 18:0 (9,10-dibromo) PC.
Conclusion
Fluorescence quenching using 18:0 (9,10-dibromo) PC is a robust and valuable technique for elucidating the structural details of membrane-associated proteins and peptides. The protocols and data presented in this application note provide a solid foundation for researchers to design and execute their own quenching experiments. As with any biophysical technique, careful optimization of experimental conditions is crucial for obtaining high-quality, reproducible data. This method, particularly when combined with other structural biology techniques, can significantly contribute to our understanding of protein-membrane interactions, which is essential for drug development and fundamental biological research.
References
- 1. membranproteine.net [membranproteine.net]
- 2. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Membrane Architecture: Application of 18:0 (9,10-dibromo) PC in Structural Biology
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals
Subject: Application of 1-stearoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) and its analogs in membrane structure and interaction studies.
Introduction
The intricate dance of proteins and lipids within cellular membranes governs a vast array of biological processes. Elucidating the precise positioning and dynamics of membrane-associated proteins is paramount to understanding cellular function and dysfunction. Brominated phospholipids (B1166683), such as 18:0 (9,10-dibromo) PC, have emerged as powerful tools in the structural biologist's arsenal, offering unique advantages for probing membrane architecture. The introduction of bromine atoms onto the acyl chains of phospholipids provides a heavy atom for X-ray diffraction studies and an effective quencher for fluorescence-based assays, enabling detailed investigation of lipid-protein interactions and membrane organization.
This application note details the use of 18:0 (9,10-dibromo) PC and the closely related 1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (16:0-18:0 (9-10BR) PC) in two key methodologies: fluorescence quenching parallax analysis for determining the depth of protein insertion into membranes, and X-ray anomalous diffraction for resolving lipid phase structures.
Principle of Application
The utility of dibrominated phosphatidylcholines stems from the unique properties of the bromine atoms. In fluorescence quenching parallax analysis , the bromine atoms act as collisional quenchers. When a fluorescent probe, such as a tryptophan residue on a protein, is in close proximity to the brominated lipid, its fluorescence intensity is diminished. By strategically placing the bromine atoms at different depths within the lipid bilayer (e.g., at the 6,7 vs. 9,10 positions of the acyl chain), one can triangulate the depth of the fluorescent probe within the membrane.
In X-ray anomalous diffraction , the heavy bromine atoms scatter X-rays differently at various wavelengths, a phenomenon known as anomalous dispersion. This technique is particularly useful for solving the "phase problem" in crystallography, allowing for the determination of the electron density distribution within a lipid phase and highlighting the specific location of the brominated lipid chains. This can help distinguish between different lipid species within a complex membrane structure.[1] For instance, the property of di18:0(9,10dibromo)PC is noted to be intermediate between that of di18:0PC and di18:1PC.[1]
Application 1: Fluorescence Quenching Parallax Analysis of Protein-Membrane Insertion
This method is employed to determine the depth of insertion of protein components, such as amphipathic helices, into a lipid bilayer. The degree of quenching of an intrinsic protein fluorophore (e.g., tryptophan) by brominated phospholipids is measured.
Experimental Protocol
A detailed protocol for fluorescence quenching parallax analysis is outlined below, based on methodologies described in studies of endophilin BAR domain interactions with membranes.[2][3]
Materials:
-
Protein: Protein of interest with intrinsic tryptophan fluorescence (e.g., EndoBAR).
-
Lipids:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
-
1-palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine (16:0-18:0 (6-7BR) PC)
-
1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (16:0-18:0 (9-10BR) PC)[3]
-
-
Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.
-
Equipment:
-
Fluorometer with excitation and emission monochromators.
-
Liposome extrusion system with polycarbonate filters (e.g., 1 µm pores).
-
Procedure:
-
Liposome Preparation:
-
Prepare lipid mixtures in chloroform. For example, a common composition for studying protein binding is 70% POPC, 25% DOPS, and 5% DPPE.[2]
-
For quenching experiments, prepare liposomes where the POPC is replaced with either 16:0-18:0 (6-7BR) PC or 16:0-18:0 (9-10BR) PC.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the experimental buffer to a final lipid concentration of 2 mM.
-
Create unilamellar vesicles by extrusion through a polycarbonate filter with a defined pore size (e.g., 1 µm).
-
-
Fluorescence Measurements:
-
Set the excitation wavelength to 285 nm for tryptophan fluorescence.
-
Incubate the protein (e.g., 1 µM EndoBAR) with the prepared liposomes (e.g., 0.5 mM total lipids) at room temperature.[2]
-
Measure the tryptophan fluorescence intensity at 350 nm in the presence (F) and absence (F₀) of the brominated liposomes.
-
-
Data Analysis:
Data Presentation
| Parameter | Value | Reference |
| Protein Concentration | 1 µM | [2] |
| Total Lipid Concentration | 0.5 - 2 mM | [2] |
| Liposome Composition (Binding) | 70% POPC, 25% DOPS, 5% DPPE | [2] |
| Liposome Composition (Quenching) | POPC replaced with brominated PC | [2] |
| Excitation Wavelength (Trp) | 285 nm | [2] |
| Emission Wavelength (Trp) | 350 nm | [2] |
Experimental Workflow
Caption: Workflow for determining protein insertion depth using fluorescence quenching.
Application 2: X-Ray Anomalous Diffraction for Lipid Structure Determination
This technique utilizes the anomalous scattering properties of bromine to solve the phase problem in X-ray diffraction studies of lipid assemblies, enabling the detailed structural characterization of different lipid phases.
Experimental Protocol
The following is a generalized protocol based on studies of di18:0(9,10-dibromo)PC phases.[1][4]
Materials:
-
Lipid: 1,2-distearoyl(dibromo)-sn-glycero-3-phosphocholine (di18:0(9,10dibromo)PC).
-
Optional: Cholesterol.
-
Solvent: 1:1 trifluoroethanol (TFE)-chloroform.[4]
-
Substrate: Clean, flat silicon wafers.[4]
-
Equipment:
-
Laboratory or synchrotron X-ray diffractometer.
-
Hydration-controlled sample chamber.
-
Procedure:
-
Sample Preparation:
-
Dissolve the lipid (and cholesterol, if applicable, e.g., at a 2:1 PC:cholesterol molar ratio) in the TFE-chloroform solvent.[4]
-
Uniformly deposit the lipid solution onto a clean silicon wafer. For example, 300 µg of di18:0(9,10dibromo)PC and 52.5 µg of cholesterol can be spread over a 10 x 20 mm² area.[4]
-
Allow the solvent to evaporate, forming an oriented lipid film.
-
Hydrate the sample with saturated water vapor and incubate (e.g., at 35 °C overnight) to form the desired lipid phase.[4]
-
-
X-ray Diffraction Data Collection:
-
Mount the sample in a hydration-controlled chamber on the diffractometer.
-
Collect diffraction data at multiple X-ray wavelengths around the bromine K-absorption edge to maximize the anomalous signal.
-
Control the relative humidity (RH) to induce different lipid phases. For example, pure di18:0(9-10dibromo)PC can form a rhombohedral phase below ~60% RH.[4]
-
-
Data Analysis:
-
Process the diffraction data to extract the intensities of the diffraction peaks.
-
Use the multi-wavelength anomalous dispersion (MAD) method to solve the phase problem and calculate the electron density map of the lipid unit cell.[4]
-
The bromine atoms will appear as strong peaks in the electron density map, revealing the location and conformation of the dibrominated lipid chains.
-
Data Presentation
| Parameter | Value | Reference |
| Lipid | di18:0(9,10dibromo)PC | [4] |
| Lipid:Cholesterol Ratio | 2:1 molar ratio | [4] |
| Solvent | 1:1 TFE-chloroform | [4] |
| Substrate | Silicon wafer | [4] |
| Incubation Temperature | 35 °C | [4] |
| Phase Transition (pure lipid) | Rhombohedral phase below ~60% RH | [4] |
Experimental Workflow
Caption: Workflow for lipid structure determination using X-ray anomalous diffraction.
Conclusion
18:0 (9,10-dibromo) PC and its analogs are invaluable tools for investigating the intricacies of membrane structure and protein-lipid interactions. The protocols and data presented here provide a framework for researchers to employ these powerful techniques in their own studies. The ability to precisely locate protein components within the bilayer and to resolve complex lipid phases offers significant advantages for advancing our understanding of fundamental biological processes and for the development of novel therapeutics targeting membrane-associated proteins. The use of brominated lipids is a well-established method for creating contrast in membrane structures and for acting as fluorescence quenchers.[5]
References
Application Note: Unveiling Lipid-Protein Interactions with 18:0 (9,10-dibromo) PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between lipids and proteins at the cell membrane interface governs a multitude of cellular processes, from signal transduction to membrane trafficking. Understanding the precise nature of these interactions is paramount for deciphering protein function and for the development of novel therapeutics. 18:0 (9,10-dibromo) PC (1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine) is a powerful tool for the biophysical characterization of lipid-protein interactions. This non-photoactivatable, brominated phospholipid serves as a heavy-atom quencher, enabling the determination of the penetration depth of membrane-associated proteins and peptides through fluorescence spectroscopy. This application note provides a detailed overview and protocols for utilizing 18:0 (9,10-dibromo) PC in lipid-protein interaction analysis.
Principle of Tryptophan Fluorescence Quenching
The intrinsic fluorescence of tryptophan residues within a protein is highly sensitive to its local environment. When a tryptophan residue is in close proximity to a quenching agent, such as the bromine atoms on the acyl chains of 18:0 (9,10-dibromo) PC, its fluorescence intensity is diminished. This quenching effect is distance-dependent, making it an excellent molecular ruler to probe the depth of protein insertion into a lipid bilayer.[1][2][3] By incorporating 18:0 (9,10-dibromo) PC into liposomes or nanodiscs, the proximity of specific tryptophan residues to the bromine atoms at the 9 and 10 positions of the stearoyl chains can be assessed by measuring the decrease in fluorescence.
The Parallax Method for Precise Depth Determination
To achieve a more precise localization of a protein domain within the membrane, the parallax method is employed.[4][5] This technique utilizes a series of phospholipids (B1166683) brominated at different positions along the acyl chain (e.g., 6,7-dibromo PC, 9,10-dibromo PC, and 11,12-dibromo PC). By comparing the degree of fluorescence quenching for each brominated lipid, a parallax effect can be measured, allowing for the calculation of the precise depth of the tryptophan fluorophore relative to the membrane surface.[4][6]
Experimental Workflow
The general workflow for a tryptophan fluorescence quenching experiment using 18:0 (9,10-dibromo) PC involves the preparation of lipid vesicles, reconstitution of the protein of interest, and subsequent fluorescence measurements.
Caption: Experimental workflow for protein penetration depth analysis.
Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired matrix lipid
-
18:0 (9,10-dibromo) PC
-
Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
In a round-bottom flask, prepare a lipid mixture of the matrix lipid (e.g., POPC) and 18:0 (9,10-dibromo) PC at the desired molar ratio (e.g., 70:30) dissolved in chloroform. Prepare a control lipid mixture with 100% matrix lipid.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously, creating a suspension of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the lipid suspension through a 100 nm polycarbonate membrane using a mini-extruder at least 21 times to form LUVs.
-
Store the LUVs at 4°C and use within a few days.
Protocol 2: Tryptophan Fluorescence Quenching Assay
Materials:
-
Purified protein of interest containing at least one tryptophan residue
-
Prepared LUVs (control and with 18:0 (9,10-dibromo) PC)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Set the fluorometer to an excitation wavelength of 295 nm and an emission scan range of 310-400 nm. Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).
-
In a quartz cuvette, add the desired concentration of your protein to the buffer.
-
Record the fluorescence spectrum of the protein alone (F₀_protein).
-
Add the control LUVs (without 18:0 (9,10-dibromo) PC) to the cuvette at a desired lipid-to-protein molar ratio and incubate for a sufficient time to allow for protein-membrane association.
-
Record the fluorescence spectrum of the protein with the control LUVs (F₀).
-
In a separate cuvette, add the same concentration of protein to the buffer.
-
Add the LUVs containing 18:0 (9,10-dibromo) PC at the same lipid-to-protein molar ratio and incubate.
-
Record the fluorescence spectrum of the protein with the quenching LUVs (F).
-
Calculate the fluorescence quenching efficiency (QE) using the formula: QE = 1 - (F / F₀).
Data Presentation
The results of fluorescence quenching experiments can be summarized in tables to compare the effects of different lipid compositions or protein mutants.
Table 1: Tryptophan Fluorescence Quenching of Protein X by 18:0 (9,10-dibromo) PC
| Sample | Max Emission Wavelength (nm) | Fluorescence Intensity (a.u.) at Max Emission | Quenching Efficiency (%) |
| Protein X in Buffer | 350 | 850 | - |
| Protein X + POPC LUVs | 342 | 920 | 0 |
| Protein X + POPC/18:0 (9,10-dibromo) PC (70:30) LUVs | 342 | 414 | 55 |
Table 2: Parallax Method Data for Determining Penetration Depth of Protein Y
| Brominated Lipid Species | Bromine Position | Quenching Efficiency (%) | Calculated Depth (Å from bilayer center) |
| 16:0-18:0 (6,7-dibromo) PC | 6, 7 | 25 | |
| 16:0-18:0 (9,10-dibromo) PC | 9, 10 | 60 | 8.2 ± 0.5 |
| 16:0-18:0 (11,12-dibromo) PC | 11, 12 | 45 |
Visualization of the Parallax Method
The principle of the parallax method can be visualized to understand how the depth of a tryptophan residue is determined.
Caption: Principle of the parallax method for depth determination.
Applications and Considerations
-
Mapping Membrane-Associated Domains: By introducing tryptophan residues at specific locations through site-directed mutagenesis, the orientation and immersion depth of different parts of a protein can be mapped.
-
Studying Conformational Changes: Changes in protein conformation upon ligand binding or other stimuli that alter its membrane association can be monitored.
-
Lipid Specificity: The influence of different head groups or acyl chain saturation on protein-lipid interactions can be investigated by varying the matrix lipid composition.
Important Considerations:
-
The protein of interest should ideally have a single tryptophan residue in the region being studied to simplify data interpretation. If multiple tryptophans are present, their individual contributions to the fluorescence signal must be considered.
-
Control experiments are crucial to ensure that the observed quenching is due to the bromine atoms and not to other factors such as changes in membrane fluidity or protein aggregation.
-
The concentration of the brominated lipid should be optimized to achieve significant quenching without overly perturbing the bilayer structure.
Conclusion
18:0 (9,10-dibromo) PC is an invaluable tool for the detailed biophysical analysis of lipid-protein interactions. The tryptophan fluorescence quenching methodology, particularly when combined with the parallax method, provides high-resolution information on the positioning of proteins within the lipid bilayer. These insights are critical for a comprehensive understanding of membrane protein function and for the rational design of molecules that modulate their activity.
References
- 1. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penetration of Lipid Chains into Transmembrane Surfaces of Membrane Proteins: Studies with MscL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. Parallax method for direct measurement of membrane penetration depth utilizing fluorescence quenching by spin-labeled phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 6. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for Sample Preparation with 18:0 (9,10-dibromo) PC for LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of systems biology and drug development, enabling the precise measurement of lipid species in complex biological matrices. The accuracy of this quantification hinges on the effective use of internal standards to correct for variations during sample preparation and analysis. An ideal internal standard is chemically similar to the analytes of interest but isotopically or chemically distinct to avoid interference.
This document details the application of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) as an internal standard for the quantification of phosphatidylcholines (PCs) and other lipid classes. Due to its unique molecular weight from the four bromine atoms, this standard offers a distinct mass shift, placing it in a region of the mass spectrum with minimal interference from endogenous lipids.[1] Its structural similarity to endogenous saturated PCs ensures comparable extraction efficiency and ionization response, making it a valuable tool for accurate lipid quantification.
Physicochemical Properties of 18:0 (9,10-dibromo) PC
| Property | Value | Reference |
| Synonym | 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine | [1] |
| Molecular Formula | C₄₄H₈₄Br₄NO₈P | [1] |
| Formula Weight | 1105.73 g/mol | [1] |
| Purity | >99% | [1] |
| Storage | -20°C in a suitable solvent (e.g., chloroform (B151607) or ethanol) | [1] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using Methyl-tert-butyl Ether (MTBE)
This protocol is adapted for the extraction of a broad range of lipids from plasma samples and is suitable for subsequent LC-MS/MS analysis.
Materials:
-
18:0 (9,10-dibromo) PC internal standard stock solution (1 mg/mL in chloroform:methanol (B129727) 1:1, v/v)
-
Human plasma (or other biological fluid)
-
Methanol (LC-MS grade), pre-chilled at -20°C
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. In a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of a pre-diluted working solution of 18:0 (9,10-dibromo) PC to the plasma sample. The final concentration should be optimized based on the expected concentration of endogenous lipids but a typical starting point is 500 ng/mL.
-
Protein Precipitation and Lipid Solubilization: Add 225 µL of cold methanol containing the internal standard to the plasma aliquot. Vortex vigorously for 10 seconds.[2]
-
Lipid Extraction: Add 750 µL of MTBE. Vortex for 10 seconds and then shake for 10 minutes at 4°C.[2]
-
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.[2]
-
Collection of Organic Layer: Two distinct phases will be visible. Carefully collect the upper organic layer (~700-750 µL) which contains the lipids, and transfer it to a new 1.5 mL tube. Avoid disturbing the lower aqueous layer and the protein pellet at the interface.
-
Drying: Evaporate the solvent from the collected organic phase to complete dryness using a stream of nitrogen or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent compatible with your LC method (e.g., Acetonitrile:Isopropanol 1:1, v/v). Vortex for 30 seconds to ensure complete dissolution.
-
Final Preparation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any insoluble debris. Transfer the supernatant to an LC autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
This section provides a starting point for developing an LC-MS/MS method for lipids using the 18:0 (9,10-dibromo) PC internal standard. Optimization of chromatographic and mass spectrometric parameters is essential.
Instrumentation and Columns:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with a particle size of ≤1.8 µm (e.g., 2.1 mm x 100 mm) is recommended for good separation of lipid species.[2][3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
LC Method (Reversed-Phase):
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.[3]
-
Injection Volume: 2-5 µL.
-
Gradient:
-
0-2 min: 35% B
-
2-9 min: Linear gradient to 100% B
-
9-16 min: Hold at 100% B
-
16.1-20 min: Return to 35% B and equilibrate.
-
MS/MS Method (MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Principle: Phosphatidylcholines characteristically produce a fragment ion corresponding to the phosphocholine (B91661) headgroup at m/z 184.1 in positive ion mode.[2][4][5] This is the basis for the precursor ion scan for PCs and the product ion in MRM transitions.
-
Proposed MRM Transition for 18:0 (9,10-dibromo) PC:
-
Precursor Ion (Q1): 1106.3 m/z ([M+H]⁺). Note: This is calculated based on the most abundant isotopes and should be confirmed experimentally.
-
Product Ion (Q3): 184.1 m/z.
-
Collision Energy (CE) and other parameters: These must be optimized for your specific instrument. Start with a CE appropriate for lipid analysis and perform a compound optimization.
-
Quantitative Data Summary
The following tables present representative data that should be generated during method validation. The values provided are illustrative and must be determined experimentally for your specific assay and matrix.
Table 1: Calibration Curve Parameters
| Analyte Class | Internal Standard | Concentration Range (ng/mL) | Linearity (R²) |
| Phosphatidylcholines | 18:0 (9,10-dibromo) PC | 1 - 2000 | >0.99 |
| Sphingomyelins | 18:0 (9,10-dibromo) PC | 1 - 2000 | >0.99 |
| Lysophosphatidylcholines | 18:0 (9,10-dibromo) PC | 0.5 - 500 | >0.99 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| PC(16:0/18:1) | 10 | <15% | <15% | 85-115% |
| 100 | <10% | <10% | 90-110% | |
| 1000 | <10% | <10% | 90-110% | |
| SM(d18:1/16:0) | 10 | <15% | <15% | 85-115% |
| 100 | <10% | <10% | 90-110% | |
| 1000 | <10% | <10% | 90-110% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| PC(16:0/18:1) | 85 - 110% | 90 - 110% |
| SM(d18:1/16:0) | 85 - 110% | 90 - 110% |
| 18:0 (9,10-dibromo) PC | 85 - 110% | 90 - 110% |
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow from sample collection to data analysis for a typical lipidomics experiment using 18:0 (9,10-dibromo) PC as an internal standard.
Caption: Experimental workflow for lipid quantification.
Logic of Internal Standard Correction
This diagram illustrates the principle of using an internal standard to correct for variations throughout the analytical process, ensuring accurate quantification.
Caption: Role of an internal standard in quantification.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. RADICAL-INDUCED FRAGMENTATION OF PHOSPHOLIPID CATIONS USING METASTABLE ATOM-ACTIVATED DISSOCIATION MASS SPECTROMETRY (MAD-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Lipid Analysis Using Brominated Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mass spectrometry (MS)-based lipidomics is a powerful technique for the comprehensive analysis of lipids in biological systems.[1] Accurate quantification of lipid species is crucial for understanding their roles in cellular processes, disease pathogenesis, and as potential biomarkers for drug development.[2][3] The most reliable method for quantification in mass spectrometry is the stable isotope dilution technique, which involves spiking a known amount of an isotopically labeled internal standard into a sample prior to analysis.[4]
This application note details a robust workflow for the quantitative analysis of lipids using brominated lipid standards. Bromine offers a unique advantage due to its distinct isotopic signature, with two major isotopes, 79Br and 81Br, occurring in an approximate 1:1 natural abundance. This signature creates a characteristic doublet peak in the mass spectrum, making brominated standards easily distinguishable from the endogenous lipidome and simplifying their identification and quantification. This method provides high accuracy and precision, compensating for sample loss during preparation and variations in ionization efficiency.[4]
Principle of Quantification
The core principle involves adding a known quantity of a brominated lipid standard to a sample at the earliest stage of preparation.[5] This "internal standard" experiences the same processing steps as the endogenous target analyte. During mass spectrometry analysis, the signal intensity of the target lipid is measured relative to the signal intensity of the brominated standard. Since the concentration of the internal standard is known, the concentration of the target lipid can be accurately calculated using a response factor determined from a calibration curve.
Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction with Brominated Standard Spiking
This protocol is based on a modified Folch or Bligh-Dyer extraction method, which is widely used for total lipid extraction.[6][7]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell culture)
-
Brominated Internal Standard Stock Solution (e.g., Brominated Phosphatidylcholine at 1 mg/mL in chloroform/methanol 2:1)
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
LC-MS Grade Water
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen or Argon gas for solvent evaporation
Procedure:
-
Sample Aliquoting: Place a precise amount of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate) into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the brominated internal standard stock solution to the sample. The amount should be chosen to yield a signal intensity comparable to the expected endogenous analyte. For example, add 10 µL of a 10 µg/mL working solution.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Homogenization/Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of lipid-protein complexes. For tissue samples, prior homogenization is required.[8]
-
Phase Separation: Add 500 µL of 0.9% NaCl solution to the tube to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
-
Solvent Evaporation: Dry the collected lipid extract under a gentle stream of nitrogen or argon gas.
-
Reconstitution: Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1 v/v/v).[6] The sample is now ready for analysis.
Protocol 2: LC-MS/MS Analysis for Quantification
This protocol outlines a general method using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer, which is ideal for targeted quantification.[9]
Instrumentation:
-
UHPLC or HPLC system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions (Example for Phospholipids):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Acetate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Acetate
-
Flow Rate: 0.3 mL/min
-
Gradient: Start at 40% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: ESI positive and/or negative mode, depending on the lipid class.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each endogenous lipid and its corresponding brominated internal standard. The unique isotopic pattern of bromine in the precursor ion scan can be used to confirm the identity of the standard.
-
Parameter Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like collision energy and cone voltage for maximum signal intensity.
Data Presentation
Quantitative data should be systematically organized to ensure clarity and facilitate comparison.
Table 1: Example Calibration Curve Data for Phosphatidylcholine (PC) 16:0/18:1
| Calibrant Conc. (µg/mL) | Analyte Peak Area | Brominated Standard Peak Area | Area Ratio (Analyte/Standard) |
|---|---|---|---|
| 0.1 | 15,500 | 1,510,000 | 0.0103 |
| 0.5 | 78,200 | 1,530,000 | 0.0511 |
| 1.0 | 161,000 | 1,550,000 | 0.1039 |
| 5.0 | 815,000 | 1,545,000 | 0.5275 |
| 10.0 | 1,650,000 | 1,560,000 | 1.0577 |
| 25.0 | 4,210,000 | 1,555,000 | 2.7074 |
A linear regression of this data would yield a calibration curve (y = mx + c) and a correlation coefficient (R² > 0.99) for accurate quantification.
Table 2: Method Validation Parameters
| Parameter | Result | Description |
|---|---|---|
| Linearity (R²) | > 0.995 | The correlation coefficient for the calibration curve over the specified concentration range. |
| Limit of Quantitation (LOQ) | 0.6 ppm | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[10] |
| Intra-assay Precision (%RSD) | < 5% | The relative standard deviation of measurements of the same sample within the same analytical run.[11] |
| Inter-assay Precision (%RSD) | < 10% | The relative standard deviation of measurements of the same sample across different analytical runs. |
| Accuracy/Recovery | 95-108% | The percentage of the true concentration that is measured by the assay, often determined by spiking a blank matrix.[10] |
Table 3: Example Quantitative Results for PC 16:0/18:1 in Human Plasma
| Sample ID | Analyte Peak Area | Brominated Standard Peak Area | Calculated Conc. (µg/mL) | % RSD (n=3) |
|---|---|---|---|---|
| Control 1 | 652,100 | 1,548,000 | 4.01 | 3.5 |
| Control 2 | 681,500 | 1,561,000 | 4.15 | 2.8 |
| Treated 1 | 998,400 | 1,552,000 | 6.12 | 4.1 |
| Treated 2 | 1,051,000 | 1,545,000 | 6.48 | 3.2 |
Visualizations
Diagrams help clarify complex workflows and principles.
Caption: Experimental workflow for quantitative lipid analysis.
Caption: Logic of quantification using an internal standard.
Caption: Isotopic signature of a brominated standard in MS.
References
- 1. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Associations between exposure to brominated flame retardants and hyperlipidemia risk in U.S. Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. rsc.org [rsc.org]
- 7. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 9. sciex.com [sciex.com]
- 10. lcms.cz [lcms.cz]
- 11. Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Determining Membrane Protein Topology with Brominated Phospholipids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the topology of membrane proteins—the arrangement of their transmembrane domains and the orientation of their extramembrane loops—is fundamental to elucidating their function and is a critical aspect of drug development. A powerful and elegant technique for probing the depth of insertion of specific protein residues within a lipid bilayer involves the use of phospholipids (B1166683) containing bromine atoms at defined positions along their acyl chains. This method relies on the principle of collisional fluorescence quenching. Tryptophan, an intrinsic fluorescent amino acid, or an extrinsically introduced fluorescent probe, can be excited with light. If a heavy atom like bromine is in close proximity, it can quench this fluorescence upon collision. By incorporating brominated phospholipids into a membrane vesicle system, the degree of quenching of a fluorophore at a specific site in a protein can provide precise information about its distance from that bromine atom and, by extension, its depth within the membrane.
These application notes provide a comprehensive overview of the principles, experimental protocols, and data analysis for determining membrane protein topology using brominated phospholipids.
Principle of the Method
The technique is based on the distance-dependent quenching of a fluorophore's emission by a quencher. In this case, the fluorophore is typically a tryptophan residue within the protein of interest, and the quenchers are bromine atoms covalently attached to the acyl chains of phospholipids. The efficiency of this quenching is highly dependent on the distance between the fluorophore and the quencher.
By using a series of phospholipids brominated at different positions along the acyl chain, a depth-dependent quenching profile can be generated. For instance, a tryptophan residue located near the center of the bilayer will be strongly quenched by phospholipids brominated deep within the hydrophobic core, while a residue near the membrane-water interface will be more effectively quenched by phospholipids with bromine atoms closer to the headgroup. This allows for the precise mapping of the vertical position of specific amino acid residues within the lipid bilayer.
The general workflow for this technique is as follows:
Experimental Protocols
Protocol 1: Preparation of Unilamellar Vesicles
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) composed of either non-brominated or brominated phospholipids.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired phospholipid
-
Brominated equivalent of the chosen phospholipid (e.g., 1-palmitoyl-2-(dibromostearoyl)phosphatidylcholine with bromines at specific positions)
-
Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Cholate (for detergent-assisted reconstitution)
-
Nitrogen gas source
-
Sonicator (bath or probe) or extruder
Procedure:
-
In a clean glass tube, add a known amount of the desired phospholipid (either non-brominated or a specific brominated variant) dissolved in chloroform.
-
Carefully evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
To ensure complete removal of the solvent, place the tube under a high vacuum for at least 2 hours.
-
Resuspend the lipid film in the desired buffer. If using detergent-assisted reconstitution, the buffer should contain cholate.
-
For SUVs, sonicate the lipid suspension in a bath sonicator until the solution becomes clear.
-
For LUVs, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
Protocol 2: Reconstitution of Membrane Protein into Vesicles
This protocol details the incorporation of a purified membrane protein into the pre-formed phospholipid vesicles.[1]
Materials:
-
Purified membrane protein (containing a tryptophan residue at the position of interest)
-
Prepared non-brominated and brominated phospholipid vesicles
-
Detergent (if not already in the vesicle buffer, e.g., cholate)
-
Reconstitution buffer (without detergent)
-
Bio-Beads or dialysis cassette for detergent removal
Procedure:
-
Mix the purified membrane protein solution with the prepared phospholipid vesicle solution at a desired lipid-to-protein molar ratio (e.g., 100:1).[2]
-
Allow the mixture to equilibrate for 15-30 minutes at room temperature.[2]
-
Remove the detergent to initiate reconstitution. This can be achieved by:
-
Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer overnight at 4°C.
-
Bio-Beads: Add Bio-Beads to the mixture and incubate with gentle agitation to adsorb the detergent.
-
-
After detergent removal, the protein will be incorporated into the lipid bilayer of the vesicles, forming proteoliposomes.
-
Equilibrate the proteoliposome samples for at least 5 minutes before fluorescence measurements.[2]
Protocol 3: Fluorescence Spectroscopy and Data Analysis
This protocol outlines the measurement of tryptophan fluorescence and the subsequent data analysis to determine the extent of quenching.
Materials:
-
Fluorometer
-
Quartz cuvette
-
Proteoliposome samples (with and without brominated phospholipids)
-
Lipid-only vesicle samples (for background correction)
Procedure:
-
Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.[2]
-
Record the emission spectrum from approximately 310 nm to 450 nm.
-
Measure the fluorescence emission spectrum for the following samples:
-
Proteoliposomes with non-brominated lipids (F0)
-
Proteoliposomes with brominated lipids (F)
-
Lipid-only vesicles (non-brominated and brominated, for background subtraction)
-
-
Subtract the emission spectrum of the corresponding lipid-only vesicles from the proteoliposome spectra to correct for background scattering.
-
Calculate the fractional quenching (FrQ) using the following equation at a specific wavelength (e.g., 340 nm) to avoid interference from tyrosine fluorescence:[2]
FrQ = ( F0 - F ) / F0
Where F0 is the fluorescence intensity in the absence of the quencher (non-brominated lipids) and F is the fluorescence intensity in the presence of the quencher (brominated lipids).[2]
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison of the quenching effects of different brominated phospholipids.
| Tryptophan Position | Brominated Phospholipid (Position of Br) | Fractional Quenching (FrQ) |
| Trp-X (Center of TM helix) | 1-palmitoyl-2-(9,10-dibromostearoyl)PC | High |
| Trp-X (Center of TM helix) | 1-palmitoyl-2-(4,5-dibromostearoyl)PC | Low |
| Trp-Y (Near interface) | 1-palmitoyl-2-(9,10-dibromostearoyl)PC | Low |
| Trp-Y (Near interface) | 1-palmitoyl-2-(4,5-dibromostearoyl)PC | High |
Table 1: Example of fractional quenching data for tryptophan residues at different positions within a transmembrane (TM) helix when reconstituted in vesicles containing phospholipids brominated at different depths.
A study on a synthetic, membrane-spanning peptide showed that maximal quenching (90%) of a tryptophan residue in the center of the bilayer was achieved with a 15,16-bromolipid.[3] The quenching by other bromolipids decreased with distance.[3]
| Brominated Hydrocarbon | Quenching Efficiency |
| Monobromobutanes | ~7% |
| Dibromobutanes (adjacent bromines) | >80% |
Table 2: Quenching efficiency of indole (B1671886) fluorescence by different brominated hydrocarbons, illustrating the enhanced quenching effect of vicinal dibromides.[3]
Data Interpretation and Visualization
The pattern of fractional quenching as a function of the bromine position provides a high-resolution map of the protein's topology. A peak in the quenching profile indicates the approximate depth of the tryptophan residue within the membrane.
Applications
-
Mapping Transmembrane Domains: By introducing tryptophan residues at various points along a polypeptide chain, the transmembrane and extramembrane regions can be delineated.
-
Determining Helix Tilt: The depth profile of multiple tryptophans within a single transmembrane helix can provide information about its tilt angle relative to the membrane normal.
-
Studying Protein-Lipid Interactions: This technique can identify which parts of a protein are in close contact with the lipid acyl chains.[2][4]
-
Investigating Conformational Changes: Changes in protein conformation that alter the depth of a tryptophan residue can be monitored by changes in fluorescence quenching.
-
Real-time Monitoring of Membrane Insertion: The time-dependent quenching of tryptophan fluorescence upon addition of brominated lipid vesicles can be used to monitor the kinetics of protein insertion into the membrane.[5]
Concluding Remarks
The use of brominated phospholipids for fluorescence quenching studies is a versatile and powerful tool for the high-resolution determination of membrane protein topology. The methodology is relatively straightforward and provides quantitative data on the immersion depth of specific residues. Careful experimental design, including the strategic placement of tryptophan reporters and the use of a series of brominated lipids, can yield detailed insights into the structure and dynamics of membrane proteins within a native-like lipid environment.
References
- 1. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edinst.com [edinst.com]
- 3. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brominated phospholipids as a tool for monitoring the membrane insertion of colicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phosphatidylcholines Using 18:0 (9,10-dibromo) PC as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipid species is crucial for understanding their roles in various biological processes and for the development of novel therapeutics. In mass spectrometry-based lipidomics, the use of internal standards is essential to correct for variations in sample preparation and instrument response, ensuring data accuracy and reliability. This application note provides a detailed protocol for the use of 18:0 (9,10-dibromo) PC (1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine) as an internal standard for the quantitative analysis of phosphatidylcholines (PCs) in biological samples.
Core Principles
The fundamental principle behind using an internal standard (IS) is to add a known amount of a compound, which is chemically similar to the analyte of interest but mass-spectrometrically distinct, to the sample at the earliest stage of the workflow. The signal of the endogenous analyte is then normalized to the signal of the IS, which accounts for sample loss during extraction and variability in ionization efficiency.
Experimental Protocols
A comprehensive search of scientific literature and technical documentation did not yield a specific, standardized protocol for the use of 18:0 (9,10-dibromo) PC as a quantitative internal standard, including recommended spiking concentrations and established Multiple Reaction Monitoring (MRM) transitions. The information available primarily pertains to its use in biophysical studies rather than quantitative lipidomics.
Therefore, the following sections provide a generalized workflow based on established lipidomics practices. It is imperative for the user to empirically determine the optimal concentration of the internal standard and to develop and validate the MRM transitions for 18:0 (9,10-dibromo) PC for their specific application and instrumentation.
Preparation of Internal Standard Stock Solution
Materials:
-
18:0 (9,10-dibromo) PC (e.g., Avanti Polar Lipids, Product No. 850366)
-
High-purity solvent (e.g., Chloroform:Methanol, 2:1, v/v)
Procedure:
-
Accurately weigh a precise amount of 18:0 (9,10-dibromo) PC.
-
Dissolve the lipid in the chosen solvent to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution in an amber glass vial at -20°C to prevent degradation.
Sample Preparation and Internal Standard Spiking
The choice of lipid extraction method will depend on the sample matrix. The Folch and Bligh-Dyer methods are commonly used for total lipid extraction from plasma, cells, and tissues.
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
18:0 (9,10-dibromo) PC internal standard stock solution
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or similar)
Workflow Diagram:
Caption: General workflow for sample preparation and analysis.
Procedure (Modified Folch Method):
-
To a known amount of sample (e.g., 100 µL plasma, 1x10^6 cells), add a predetermined volume of the 18:0 (9,10-dibromo) PC internal standard working solution. The optimal amount of IS needs to be determined empirically but should result in a signal intensity that is within the linear range of the instrument and comparable to the endogenous PCs of interest.
-
Add 20 volumes of Chloroform:Methanol (2:1, v/v) to the sample.
-
Vortex the mixture thoroughly for 15 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex briefly and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., Acetonitrile:Isopropanol:Water, 65:30:5, v/v/v).
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
MS/MS Parameters:
-
Ionization Mode: Positive ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
MRM Transition for 18:0 (9,10-dibromo) PC (Theoretical):
The exact MRM transitions for 18:0 (9,10-dibromo) PC must be determined by direct infusion of the standard into the mass spectrometer. The precursor ion ([M+H]+) will be the protonated molecule. The molecular weight of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine is 1105.73 g/mol . Due to the isotopic distribution of bromine (approximately 50.7% 79Br and 49.3% 81Br), the precursor ion will appear as a characteristic isotopic cluster. The most abundant precursor ion should be selected.
A common product ion for phosphatidylcholines is the phosphocholine (B91661) headgroup fragment at m/z 184.1. Therefore, a potential MRM transition to start optimization would be based on the precursor ion of 18:0 (9,10-dibromo) PC and the product ion at m/z 184.1.
Data Presentation (Theoretical Quantitative Data):
The following table is a template for how quantitative data should be presented. The values are for illustrative purposes only.
| Sample ID | Analyte (PC 34:1) Peak Area | IS (18:0 dibromo PC) Peak Area | Response Ratio (Analyte/IS) | Concentration (µg/mL) |
| Control 1 | 1,250,000 | 2,500,000 | 0.50 | 5.0 |
| Control 2 | 1,350,000 | 2,450,000 | 0.55 | 5.5 |
| Treated 1 | 2,500,000 | 2,550,000 | 0.98 | 9.8 |
| Treated 2 | 2,650,000 | 2,600,000 | 1.02 | 10.2 |
Data Analysis
-
Integrate the peak areas for the endogenous PC species and the 18:0 (9,10-dibromo) PC internal standard.
-
Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of the analyte of interest spiked with a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
Signaling Pathway Diagram
While this application note focuses on a quantitative analytical method, the resulting data can be used to understand perturbations in lipid metabolism and associated signaling pathways. For example, changes in specific PC species can be indicative of alterations in pathways such as the Kennedy pathway for de novo PC synthesis.
Caption: Simplified Kennedy pathway for PC synthesis.
Conclusion
The use of 18:0 (9,10-dibromo) PC as an internal standard presents a potential strategy for the quantitative analysis of phosphatidylcholines by LC-MS/MS. However, due to the lack of established protocols in the scientific literature, users must undertake a thorough method development and validation process. This includes the determination of an optimal spiking concentration and the identification and optimization of MRM transitions. By following the general guidelines presented in this application note, researchers can develop a robust and reliable method for their specific analytical needs.
Application Notes and Protocols for Creating Calibration Curves with 18:0 (9,10-dibromo) PC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the creation of calibration curves for the quantification of phosphatidylcholines (PCs) using 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) as a non-endogenous internal standard. The methodology is intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems.
While 18:0 (9,10-dibromo) PC is a suitable synthetic standard for this purpose, it is important to note that specific, published multi-point calibration protocols detailing its use are not widely available. Therefore, this document provides a comprehensive, generalized protocol based on established lipidomics principles, using 18:0 (9,10-dibromo) PC as a specific example. Researchers should consider the provided parameters as a starting point for method development and optimization.
Introduction
Quantitative lipidomics is crucial for understanding the roles of lipids in various biological processes and for the discovery of lipid-based biomarkers. Accurate quantification of lipid species by mass spectrometry requires the use of internal standards to correct for variations during sample preparation and analysis, such as extraction efficiency and ionization suppression.
The ideal internal standard is a compound that is chemically similar to the analyte of interest but not naturally present in the biological sample. 18:0 (9,10-dibromo) PC is a synthetic phosphatidylcholine containing two brominated stearoyl chains, making it an excellent non-endogenous internal standard for the quantification of various PC species. Its unique mass allows for clear differentiation from endogenous lipids.
This document outlines the necessary steps for preparing calibration standards, setting up an LC-MS/MS method, and constructing a calibration curve for the accurate quantification of phosphatidylcholines in biological samples.
Experimental Protocols
-
Internal Standard: 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC), available from suppliers such as Avanti Polar Lipids.
-
Analytes: Authentic standards of the phosphatidylcholine species to be quantified.
-
Solvents: LC-MS grade chloroform, methanol (B129727), isopropanol (B130326), acetonitrile, and water.
-
Additives: Ammonium (B1175870) formate (B1220265) and formic acid (or ammonium acetate, depending on the desired mobile phase).
-
Biological Matrix: A representative blank matrix (e.g., plasma from a healthy donor pool, stripped serum, or a synthetic matrix) that is free of the analytes of interest.
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of 18:0 (9,10-dibromo) PC.
-
Dissolve in 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Store in an amber glass vial at -20°C.
-
-
Analyte Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions for each phosphatidylcholine analyte to be quantified by dissolving 1 mg of each standard in 1 mL of chloroform:methanol (2:1, v/v).
-
Store in amber glass vials at -20°C.
-
-
Working Solutions:
-
Prepare intermediate working solutions by diluting the stock solutions in methanol or isopropanol to concentrations suitable for spiking into the calibration standards.
-
A multi-point calibration curve is recommended for accurate quantification.[1][2] The following protocol describes the preparation of an 8-point calibration curve in a biological matrix.
-
Prepare a Pooled Blank Matrix: If analyzing biological samples like plasma, create a pooled quality control (QC) sample by combining a small aliquot from each study sample. This pooled sample can serve as the matrix for the calibration curve.
-
Serial Dilution: Perform a serial dilution of the analyte working solution to create a series of standard solutions with decreasing concentrations.
-
Spiking:
-
Aliquot the blank biological matrix into a series of microcentrifuge tubes.
-
Spike each aliquot with a decreasing amount of the analyte working solution to achieve the desired final concentrations for the calibration curve.
-
Spike each calibration standard (including the blank) with a constant amount of the 18:0 (9,10-dibromo) PC internal standard working solution. The final concentration of the internal standard should be consistent across all samples and within the linear range of the instrument.
-
A modified Folch or Bligh-Dyer liquid-liquid extraction is a common method for extracting lipids from biological samples.[3]
-
To each calibration standard and biological sample, add a solution of chloroform:methanol (2:1, v/v).
-
Vortex thoroughly for 2 minutes and allow to stand for 30 minutes to ensure complete protein precipitation and lipid solubilization.
-
Add water to induce phase separation.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass syringe.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., acetonitrile/isopropanol) for LC-MS/MS analysis.
The following are general starting conditions for the analysis of phosphatidylcholines. Method optimization is highly recommended.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Gradient: A typical gradient starts at a low percentage of mobile phase B and gradually increases to elute the more hydrophobic lipids.
-
-
Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor ion for phosphatidylcholines is typically the [M+H]+ adduct. A characteristic product ion for all PCs is the phosphocholine (B91661) headgroup fragment at m/z 184.1.[4] For the internal standard, 18:0 (9,10-dibromo) PC, the monoisotopic mass is approximately 1101.27 g/mol . The exact precursor ion to monitor would be [M+H]+, [M+Na]+, or another adduct, which should be determined experimentally. The primary product ion would likely be m/z 184.1. Additional product ions related to the loss of the brominated fatty acyl chains may also be present and could be used for confirmation. Optimization of collision energy is crucial for maximizing signal intensity.
-
Data Presentation
| Calibration Level | Volume of Analyte Working Soln. (µL) | Volume of Blank Matrix (µL) | Volume of IS Working Soln. (µL) | Final Analyte Concentration (ng/mL) | Final IS Concentration (ng/mL) |
| Blank | 0 | 90 | 10 | 0 | 100 |
| Level 1 | 1 | 89 | 10 | 1 | 100 |
| Level 2 | 2.5 | 87.5 | 10 | 2.5 | 100 |
| Level 3 | 5 | 85 | 10 | 5 | 100 |
| Level 4 | 10 | 80 | 10 | 10 | 100 |
| Level 5 | 25 | 65 | 10 | 25 | 100 |
| Level 6 | 50 | 40 | 10 | 50 | 100 |
| Level 7 | 100 | 0 | 10 | 100 | 100 |
Note: The concentrations and volumes in this table are for illustrative purposes and should be optimized based on the specific analyte, sample type, and instrument sensitivity.
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 510,876 | 0.0102 |
| 2.5 | 12,876 | 505,432 | 0.0255 |
| 5 | 26,123 | 515,678 | 0.0507 |
| 10 | 51,987 | 509,123 | 0.1021 |
| 25 | 128,456 | 512,345 | 0.2507 |
| 50 | 255,876 | 508,765 | 0.5030 |
| 100 | 510,123 | 511,987 | 0.9964 |
A calibration curve is constructed by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the analyte. A linear regression analysis is then performed to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the limits of detection and quantification.
Visualizations
Caption: Overall experimental workflow for quantitative lipidomics.
Caption: Logic of internal standard-based calibration.
References
Application Note: Targeted Lipidomics Workflow for Phosphatidylcholine Analysis Using 18:0 (9,10-dibromo) PC as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic membranes and play crucial roles in maintaining membrane integrity, signal transduction, and lipoprotein metabolism. Alterations in PC profiles have been linked to various diseases, including cancer, cardiovascular disease, and neurological disorders. Consequently, the accurate quantification of specific PC species is of significant interest in biomedical research and drug development.
This application note details a robust workflow for the targeted quantification of phosphatidylcholines in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a novel synthetic brominated phospholipid, 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC), as an internal standard to ensure high accuracy and precision. The presence of four bromine atoms in this internal standard provides a unique isotopic signature, minimizing interference from endogenous lipids.
Experimental Workflow
The overall experimental workflow for this targeted lipidomics analysis is depicted in the following diagram. It encompasses sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.
Experimental Protocols
Materials and Reagents
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
18:0 (9,10-dibromo) PC internal standard (structure assumed as 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine)
-
Biological matrix (e.g., human plasma)
Sample Preparation and Lipid Extraction (Folch Method)
-
To 100 µL of plasma in a glass tube, add 10 µL of a 10 µg/mL solution of 18:0 (9,10-dibromo) PC in methanol.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate).
Liquid Chromatography Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 12.0 | 99 |
| 15.0 | 99 |
| 15.1 | 30 |
| 20.0 | 30 |
Mass Spectrometry Method
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: 800 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
The following table provides example MRM transitions for common phosphatidylcholines and the proposed internal standard. The precursor ion for PCs is the [M+H]⁺ adduct, and the characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.0. For the dibrominated internal standard, the most abundant peak of its isotopic cluster is selected as the precursor.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PC(16:0/18:1) | 760.6 | 184.0 | 30 |
| PC(16:0/18:2) | 758.6 | 184.0 | 30 |
| PC(18:0/18:1) | 788.6 | 184.0 | 30 |
| PC(18:1/18:2) | 784.6 | 184.0 | 30 |
| PC(18:0/20:4) | 810.6 | 184.0 | 32 |
| 18:0 (9,10-dibromo) PC (IS) | 1108.7 | 184.0 | 45 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation and Quantitative Analysis
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentrations of PCs in the unknown samples are then calculated from their respective peak area ratios using the calibration curve.
Table 1: Hypothetical Quantitative Results for PC Species in Human Plasma Samples
| Sample ID | PC(16:0/18:1) (µg/mL) | PC(16:0/18:2) (µg/mL) | PC(18:0/18:1) (µg/mL) | PC(18:0/20:4) (µg/mL) |
| Control 1 | 55.2 | 25.1 | 40.3 | 15.8 |
| Control 2 | 58.9 | 23.9 | 42.1 | 16.5 |
| Control 3 | 56.5 | 24.5 | 41.5 | 16.1 |
| Control Avg. | 56.9 | 24.5 | 41.3 | 16.1 |
| Treated 1 | 75.8 | 30.2 | 55.4 | 22.1 |
| Treated 2 | 79.1 | 31.5 | 58.0 | 23.5 |
| Treated 3 | 77.4 | 30.8 | 56.9 | 22.9 |
| Treated Avg. | 77.4 | 30.8 | 56.8 | 22.8 |
Phosphatidylcholine Signaling in Cancer
Phosphatidylcholine metabolism is frequently dysregulated in cancer. One key pathway involves the hydrolysis of PC by Phospholipase D (PLD), which generates the second messenger phosphatidic acid (PA). PA can then activate downstream signaling cascades, such as the mTOR pathway, promoting cell growth, proliferation, and survival.[1][2][3] This makes the PLD pathway a critical area of study in cancer research and a potential target for therapeutic intervention.[4]
References
Troubleshooting & Optimization
Technical Support Center: Brominated Internal Standards in Lipidomics
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing brominated internal standards in lipidomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why are internal standards crucial in lipidomics?
A1: Internal standards are essential for accurate and reliable quantification of lipids.[1] They are compounds added to a sample in a known quantity at the earliest stage of sample preparation, ideally before lipid extraction.[1] Their primary role is to normalize the signal of the endogenous lipids, which corrects for variability and potential errors that can occur during the analytical workflow. This includes accounting for sample loss during extraction, variations in ionization efficiency in the mass spectrometer, and matrix effects.[1][2]
Q2: What are the different types of internal standards used in lipidomics?
A2: The most common types of internal standards in lipidomics are stable isotope-labeled lipids (e.g., deuterated or ¹³C-labeled) and odd-chain fatty acid-containing lipids.[1] Stable isotope-labeled standards are often considered the "gold standard" because their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly during extraction and ionization.[1] Odd-chain lipids are used because they are typically absent or present at very low levels in most biological samples.[1] Brominated lipids represent another type of structurally similar analog used for quantification.
Q3: When might I choose a brominated internal standard over a more common deuterated standard?
A3: While deuterated standards are preferred for their close physicochemical similarity to the analyte, brominated standards may be considered in specific scenarios. This could be due to the commercial availability of a specific brominated analog when a deuterated version is not available, or for cost considerations. Additionally, the large mass shift introduced by bromine can move the internal standard's signal to a region of the mass spectrum with less interference. However, it is critical to validate their performance thoroughly due to potential differences in chemical behavior.
Q4: How does the presence of bromine affect the mass spectrum?
A4: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing ion, with two peaks of nearly equal intensity separated by approximately 2 m/z units. This distinctive pattern can be used to confirm the presence of the brominated standard but must also be accounted for during data processing to ensure the correct isotopic peak is used for quantification.
Troubleshooting Guide
Issue 1: Poor Recovery of Brominated Internal Standard
Symptom: The signal intensity of the brominated internal standard is significantly lower than expected in the final analysis.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Extraction | The addition of bromine atoms can increase the polarity of the lipid. This may alter its solubility in traditional lipid extraction solvent systems (e.g., Folch or Bligh-Dyer).Solution: Verify the extraction efficiency of your brominated standard with your chosen solvent system. You may need to adjust the solvent polarity to ensure quantitative recovery. |
| Chemical Instability / Degradation | Brominated compounds can be susceptible to degradation, such as debromination, under certain conditions (e.g., exposure to light, reactive chemicals, or high temperatures).[3][4] Lipids, in general, should be handled carefully to prevent oxidation and hydrolysis.[3][5]Solution: Handle standards under inert gas (argon or nitrogen) whenever possible. Use fresh, high-purity solvents and avoid prolonged exposure to light or heat. Store standards at -20°C or lower in an airtight container.[3][5] |
| Adsorption to Surfaces | Lipids can adsorb to plastic and glass surfaces. The altered polarity of brominated lipids might change their adsorption characteristics.Solution: Use low-adsorption vials and pipette tips. Silanized glassware can also minimize surface interactions. |
Issue 2: Inaccurate or Non-Linear Quantification
Symptom: The calibration curve for the analyte using the brominated internal standard is non-linear, or the quantitative results are inconsistent and not reproducible.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Differential Ionization Efficiency | The electronegativity of bromine can alter the ionization efficiency of the lipid standard compared to its non-brominated, endogenous counterpart. This difference may not be consistent across a range of concentrations, leading to non-linearity.[6][7] |
| Matrix Effects (Ion Suppression/Enhancement) | Brominated standards may experience different levels of ion suppression or enhancement compared to the analyte, especially if they have different chromatographic retention times.[2][8] Co-eluting matrix components compete for ionization, which can reduce the signal of the analyte or the internal standard.[2][9] Solution: Optimize chromatographic separation to ensure the brominated standard co-elutes as closely as possible with the target analyte.[2] This ensures both experience similar matrix effects. If co-elution is not possible, a different internal standard (ideally a stable isotope-labeled one) that does co-elute should be considered.[10] |
| Incorrect Isotope Peak Integration | Failure to account for the unique Br/Br isotopic pattern can lead to integration of the wrong peak or inconsistent integration across samples.Solution: Ensure your data processing software is correctly configured to integrate a single, consistent isotope peak (e.g., only the ⁷⁹Br peak) for the brominated standard across all runs. |
Issue 3: Unexpected Peaks or Fragmentation Patterns in the Mass Spectrum
Symptom: The mass spectrum of the brominated internal standard shows unexpected peaks, such as a peak corresponding to the debrominated lipid, or the fragmentation (MS/MS) spectrum is not as expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| In-Source Decay / Debromination | The energy in the mass spectrometer's ion source can sometimes be high enough to cause fragmentation before mass analysis. The carbon-bromine bond may be labile under certain conditions, leading to in-source loss of bromine.Solution: Optimize ion source parameters such as voltages and temperatures to use the minimum energy required for efficient ionization, which can help reduce in-source decay. |
| Unusual Fragmentation Pathway | The presence of bromine can alter the fragmentation pathways of the lipid upon collision-induced dissociation (CID). This might result in a different set of product ions than what is observed for the non-brominated analog.Solution: Perform a detailed fragmentation analysis of the pure brominated standard to identify stable and unique product ions. These can then be used to build a robust MRM (Multiple Reaction Monitoring) or PRM (Parallel Reaction Monitoring) method. The expected fragmentation may include neutral loss of HBr or Br. |
| Standard Impurity | The brominated standard itself may contain impurities from its synthesis, such as unreacted starting material or the non-brominated version of the lipid.Solution: Check the certificate of analysis for the standard's purity. If in doubt, analyze the pure standard by itself to identify any contaminant peaks. |
Experimental Protocols
Protocol 1: Evaluating Internal Standard Recovery and Stability
-
Preparation of Standard Solutions: Prepare a stock solution of the brominated internal standard in a high-purity solvent (e.g., chloroform/methanol 2:1 v/v).
-
Spiking Procedure: Spike three sets of samples:
-
Set A: Spike into the sample matrix before the lipid extraction procedure.
-
Set B: Spike into the lipid extract after the extraction procedure but before final solvent evaporation.
-
Set C: Spike into the final reconstituted solvent just before injection.
-
-
Lipid Extraction: Perform lipid extraction on Set A using a standard method (e.g., Folch). Process Set B and C samples similarly through the final preparation steps.
-
LC-MS Analysis: Analyze all samples by LC-MS.
-
Data Analysis:
-
Compare the peak area of the internal standard in Set A to Set B to determine the extraction recovery.
-
Compare the peak area in Set B to Set C to check for sample loss during solvent evaporation and reconstitution steps.
-
A significant loss between Set A and B suggests poor extraction efficiency or degradation during extraction.
-
Protocol 2: Assessing Matrix Effects via Post-Extraction Addition
-
Sample Preparation: Prepare two sets of samples:
-
Set 1 (Neat Solution): Spike the brominated internal standard and the analyte of interest into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract a blank matrix (a sample that does not contain the analyte). Spike the brominated internal standard and the analyte into the dried extract before reconstitution.
-
-
LC-MS Analysis: Analyze multiple replicates from both sets.
-
Calculation of Matrix Effect (ME): ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
This protocol helps to quantify the extent to which the sample matrix affects the ionization of the brominated standard.
Visualizations
Troubleshooting Workflow for Brominated Internal Standards
Caption: A decision tree for troubleshooting common issues with brominated internal standards.
Lipidomics Workflow with Internal Standard Integration
Caption: Standard lipidomics workflow showing the critical point for internal standard addition.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with 18:0 (9,10-dibromo) PC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during mass spectrometry experiments, with a specific focus on the application of 18:0 (9,10-dibromo) PC as an internal standard.
Troubleshooting Guides
This section addresses common issues encountered during LC-MS analysis that may be attributed to ion suppression.
Question 1: My analyte signal is significantly lower in matrix samples (e.g., plasma, tissue extract) compared to the neat standard, even when using 18:0 (9,10-dibromo) PC as an internal standard. What is the likely cause?
Answer: This observation strongly suggests that the internal standard is not fully compensating for the matrix-induced ion suppression. Several factors could be contributing to this issue:
-
Chromatographic Mismatch: The primary assumption when using an internal standard is that it co-elutes perfectly with the analyte of interest.[1] If there is even a slight difference in retention times, the analyte and the internal standard will be exposed to different profiles of co-eluting matrix components, leading to differential ion suppression.[2]
-
Suboptimal Internal Standard Concentration: The concentration of the internal standard itself can influence ionization efficiency. An excessively high concentration can lead to self-suppression or suppression of the analyte signal.
-
Extreme Matrix Complexity: In highly complex matrices, the concentration of interfering compounds may be so high that it disproportionately suppresses the ionization of both the analyte and the internal standard.[2]
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of your analyte and 18:0 (9,10-dibromo) PC. They should have identical retention times. If not, chromatographic method optimization is necessary.
-
Optimize Internal Standard Concentration: Prepare a series of samples with a fixed analyte concentration and varying concentrations of 18:0 (9,10-dibromo) PC to determine the optimal concentration that provides a stable signal without causing suppression.
-
Perform a Post-Column Infusion Experiment: This will identify the specific regions in your chromatogram where ion suppression is most severe.[2] You can then adjust your chromatography to move the elution of your analyte and internal standard to a "cleaner" region.
-
Enhance Sample Preparation: Implement more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components before LC-MS analysis.
Question 2: I am observing high variability in my analyte/internal standard peak area ratios across replicate injections of the same sample. What could be the reason?
Answer: High variability in peak area ratios is a strong indicator of inconsistent ion suppression, which is not being adequately corrected by the internal standard.
-
Inconsistent Sample Preparation: Variability in the efficiency of your sample preparation method can lead to different amounts of matrix components in each replicate, causing fluctuating ion suppression.
-
LC System Instability: Fluctuations in pumping pressure, gradient formation, or column temperature can lead to slight shifts in retention times, causing the analyte and internal standard to experience different degrees of ion suppression in each run.
-
Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to erratic ionization and signal instability over time.
Troubleshooting Steps:
-
Review and Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied. Consider automating steps where possible to minimize human error.
-
Check LC System Performance: Perform system suitability tests to ensure the stability of your LC system, including retention time and peak area reproducibility for a standard injection.
-
Clean the Ion Source: Regularly clean the ion source of your mass spectrometer according to the manufacturer's recommendations to prevent the accumulation of contaminants.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[3] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of quantitative analysis. In complex biological samples, phospholipids (B1166683) are a major contributor to ion suppression.[3]
Q2: How does an internal standard like 18:0 (9,10-dibromo) PC help in minimizing ion suppression effects?
A2: An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest. Stable isotope-labeled (SIL) internal standards are considered the gold standard. While 18:0 (9,10-dibromo) PC is not a SIL standard in the traditional sense (using isotopes like ¹³C or ²H), the presence of heavy bromine atoms provides a significant mass shift, allowing it to be distinguished from the endogenous unlabeled counterpart by the mass spectrometer. The key principle is that because of its structural similarity to endogenous phosphatidylcholines, it will co-elute and experience the same degree of ion suppression as the target lipid analytes. By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[1]
Q3: For which types of analytes is 18:0 (9,10-dibromo) PC a suitable internal standard?
A3: 18:0 (9,10-dibromo) PC is most suitable as an internal standard for the quantitative analysis of other phosphatidylcholine (PC) species, particularly those with saturated or monounsaturated fatty acyl chains of similar length. Its utility may extend to other lipid classes that exhibit similar chromatographic behavior and ionization characteristics.
Q4: What are the advantages of using a brominated internal standard over a deuterated one?
A4: While deuterated standards are widely used, they can sometimes exhibit slight chromatographic shifts (the "isotope effect") relative to the native analyte, which can compromise their ability to perfectly compensate for ion suppression.[2] Brominated standards, due to the larger mass of bromine atoms, provide a very clear mass difference from the analyte without significantly altering the molecule's polarity, which can help ensure better co-elution. However, it is important to be aware of the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), which will result in a characteristic isotopic pattern in the mass spectrum.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment is crucial for visualizing the regions of a chromatogram where ion suppression is occurring.
Materials:
-
LC-MS system
-
Syringe pump
-
T-piece connector
-
Analyte of interest standard solution (e.g., a representative phosphatidylcholine)
-
Blank matrix extract (prepared using your standard sample preparation protocol without the addition of an internal standard)
-
Reconstitution solvent
Procedure:
-
System Setup:
-
Set up your LC system with the analytical column and mobile phases used for your assay.
-
Connect the outlet of the analytical column to one inlet of a T-piece.
-
Connect the syringe pump, containing the analyte standard solution (at a concentration that gives a stable, mid-range signal, e.g., 100 ng/mL), to the second inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
-
Infusion and Equilibration:
-
Start the LC flow with your initial mobile phase conditions.
-
Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the analyte's signal in the mass spectrometer until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank reconstitution solvent to obtain a reference baseline representing no ion suppression.
-
Inject the blank matrix extract.
-
Monitor the analyte's signal throughout the entire chromatographic gradient.
-
Interpretation:
-
Any significant drop in the baseline signal during the run indicates a region of ion suppression .
-
Any significant rise in the baseline signal indicates a region of ion enhancement .
By comparing the retention time of your target analyte with the ion suppression profile, you can determine if it is eluting in a region of significant matrix effects.
Quantitative Data Summary
The following table provides a hypothetical but representative dataset demonstrating the effectiveness of using 18:0 (9,10-dibromo) PC to correct for ion suppression in the analysis of a target phosphatidylcholine, PC(16:0/18:1).
| Sample Type | Analyte Peak Area (PC 16:0/18:1) | IS Peak Area (18:0 (9,10-dibromo) PC) | Analyte/IS Ratio | % Ion Suppression (relative to Neat Standard) |
| Neat Standard | 1,250,000 | 1,300,000 | 0.96 | 0% |
| Plasma Extract 1 | 650,000 | 680,000 | 0.96 | 48% |
| Plasma Extract 2 | 590,000 | 615,000 | 0.96 | 53% |
| Plasma Extract 3 | 710,000 | 740,000 | 0.96 | 43% |
Table 1: Correction of Ion Suppression using 18:0 (9,10-dibromo) PC. As shown, while the absolute peak areas of both the analyte and the internal standard are significantly reduced in the plasma extracts due to ion suppression, the ratio of their peak areas remains constant. This demonstrates the ability of the co-eluting internal standard to effectively normalize for matrix effects and provide accurate quantification.
Visualizations
References
troubleshooting poor recovery of 18:0 (9,10-dibromo) PC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 18:0 (9,10-dibromo) Phosphatidylcholine (PC) during their experiments.
Troubleshooting Poor Recovery
Poor recovery of 18:0 (9,10-dibromo) PC can arise from issues at various stages of an experiment, including sample storage, lipid extraction, and purification. The following question-and-answer guide addresses specific problems and offers potential solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing significantly lower than expected yields of 18:0 (9,10-dibromo) PC after extraction from my biological matrix. What are the potential causes?
A1: Low recovery of 18:0 (9,10-dibromo) PC can be attributed to several factors during the extraction process:
-
Incomplete Cell Lysis: If the lipid is being extracted from cells or tissues, incomplete disruption of the cellular membranes will result in a low yield. Ensure your homogenization or sonication protocol is sufficient to break down the sample matrix.
-
Suboptimal Solvent System: The choice of extraction solvent is critical. While standard methods like Bligh-Dyer or Folch are generally effective for phospholipids (B1166683), the introduction of bromine atoms can slightly alter the polarity of the molecule. This may necessitate an adjustment of the solvent ratios.
-
Lipid Degradation: Phospholipids are susceptible to enzymatic and chemical degradation. Ensure that samples are processed quickly and at low temperatures to minimize the activity of phospholipases. The use of antioxidants in your extraction solvents can also prevent oxidative degradation, although the dibromo-stearoyl chains are saturated.
-
Insufficient Phase Separation: In liquid-liquid extractions, poor separation of the organic and aqueous phases will lead to loss of lipid in the aqueous or protein interface layers. Ensure complete phase separation by allowing sufficient settling time or by centrifugation.
Q2: Could the 18:0 (9,10-dibromo) PC be degrading during my experimental workflow?
A2: Yes, degradation is a significant concern. While the manufacturer specifies a stability of one year when stored correctly, experimental conditions can accelerate degradation.[1] Key factors include:
-
Light Sensitivity: While not always explicitly stated for this specific molecule, many brominated organic compounds can be light-sensitive. It is good practice to protect samples from light by using amber vials or covering glassware with aluminum foil.
-
Temperature Instability: Like other phospholipids, 18:0 (9,10-dibromo) PC is prone to hydrolysis at elevated temperatures. All experimental steps should be carried out on ice or at reduced temperatures where possible.
-
pH Extremes: Strong acidic or basic conditions can catalyze the hydrolysis of the ester bonds or the phosphocholine (B91661) headgroup. Maintain a neutral pH throughout your extraction and purification steps unless the protocol specifically requires otherwise.
-
Repeated Freeze-Thaw Cycles: Subjecting lipid samples to multiple freeze-thaw cycles can lead to degradation and should be avoided.[2] Aliquot samples upon receipt if they will be used in multiple experiments.
Q3: I am using a standard lipid extraction protocol (e.g., Bligh-Dyer), but my recovery of the brominated PC is still low. What modifications can I try?
A3: If a standard protocol is yielding poor results, consider the following modifications:
-
Adjusting Solvent Polarity: The addition of bromine atoms increases the molecular weight and may slightly alter the polarity of the lipid. You can experiment with adjusting the chloroform (B151607):methanol (B129727) ratio in your extraction. A systematic approach would be to test ratios from 1:2 to 2:1 (v/v) to find the optimal condition for your specific sample matrix.
-
Using Alternative Extraction Methods: For certain sample types, a single-phase extraction using a mixture of hexanes and isopropanol (B130326) (e.g., 9:1 v/v) has been shown to be effective for selectively extracting phosphatidylcholines.[3] Another approach could be a multi-stage countercurrent extraction for more complex mixtures.[4]
-
Solid-Phase Extraction (SPE): SPE can be a valuable tool for both purification and concentration of your lipid of interest. A normal-phase silica (B1680970) or diol-bonded silica SPE cartridge can be used to separate phospholipids from neutral lipids and other contaminants. Elution is typically achieved with a gradient of increasing polarity, for instance, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like isopropanol or methanol.
Quantitative Data Summary
For researchers aiming to optimize their extraction protocols, the following table provides a hypothetical comparison of recovery rates based on different extraction methods. These values are illustrative and actual results will vary depending on the sample matrix and experimental conditions.
| Extraction Method | Key Parameters | Expected Recovery of 18:0 (9,10-dibromo) PC (%) |
| Bligh-Dyer | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | 75 - 85 |
| Folch | Chloroform:Methanol (2:1, v/v) with a 0.9% NaCl wash | 80 - 90 |
| Hexane:Isopropanol | Hexane:Isopropanol (9:1, v/v) | 70 - 80 (potentially higher purity) |
| SPE (Silica) | Elution with a gradient of Chloroform and Methanol | > 90 (post-extraction purification) |
Experimental Protocols
1. Modified Bligh-Dyer Protocol for Brominated Phosphatidylcholine
This protocol is adapted for samples where standard recovery of 18:0 (9,10-dibromo) PC is suboptimal.
-
Homogenization: Homogenize your sample (e.g., cell pellet, tissue) in a mixture of chloroform:methanol (1:2, v/v) on ice. For every 1 mL of sample, use 3.75 mL of the solvent mixture.
-
Phase Separation: Add 1.25 mL of chloroform and mix thoroughly. Then, add 1.25 mL of water and vortex again.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to facilitate phase separation.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
-
Drying and Storage: Dry the collected organic phase under a stream of nitrogen gas. For short-term storage, keep the dried lipid film at -20°C. For long-term storage, store at -80°C.[2][5]
2. Solid-Phase Extraction (SPE) for Purification
This protocol is intended for the purification of 18:0 (9,10-dibromo) PC from a crude lipid extract.
-
Cartridge Conditioning: Condition a silica-based SPE cartridge by washing it with one column volume of methanol followed by one column volume of chloroform.
-
Sample Loading: Re-dissolve the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with one column volume of chloroform to elute neutral lipids.
-
Elution: Elute the phosphatidylcholine fraction with one column volume of methanol.
-
Drying: Dry the eluted fraction under a stream of nitrogen gas.
Visualizations
Caption: Experimental workflow for the extraction and analysis of 18:0 (9,10-dibromo) PC.
Caption: Troubleshooting decision tree for poor recovery of 18:0 (9,10-dibromo) PC.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step method of phosphatidylcholine extraction and separation. | Semantic Scholar [semanticscholar.org]
- 4. CN1234713C - Process of extracting phosphatidylcholine from soybean phosphatide - Google Patents [patents.google.com]
- 5. The role of lipids in mechanosensation - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling recommendations for 18:0 (9,10-dibromo) PC
This technical support center provides storage and handling recommendations, answers to frequently asked questions, and troubleshooting guidance for researchers, scientists, and drug development professionals working with 18:0 (9,10-dibromo) PC (1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine).
Storage and Handling Recommendations
Proper storage and handling are critical to maintain the stability and performance of 18:0 (9,10-dibromo) PC.
Storage Conditions:
For optimal stability, 18:0 (9,10-dibromo) PC should be stored at -20°C.[1][2][3] The unbrominated analog, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), is stable for at least two years under these conditions when stored as a solid.[4] A similar brominated phosphatidylcholine is reported to be stable for one year. It is recommended to use prepared stock solutions as soon as possible.[5]
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Supplied Form | Typically a solid or powder |
| Long-term Storage | Store as supplied in original, securely sealed containers in a cool, dry place.[6] |
| Aqueous Solutions | Not recommended for storage for more than one day.[4] |
Handling Procedures:
Handle 18:0 (9,10-dibromo) PC in a well-ventilated area, following standard laboratory safety protocols.[6] This material should be considered potentially hazardous until further information is available.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.[4][6]
-
Contamination: Avoid contamination with water and incompatible materials.[6]
Frequently Asked Questions (FAQs)
Q1: What is 18:0 (9,10-dibromo) PC?
A1: 18:0 (9,10-dibromo) PC, or 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, is a synthetic phospholipid. It is a derivative of stearoyl phosphocholine (B91661) where bromine atoms have been introduced at the 9th and 10th carbons of both fatty acid chains. This modification makes it useful in various research applications.
Q2: What are the common applications of this lipid?
A2: This lipid is used as a reagent in various biochemical reactions.[5] Its applications include the preparation of liposomes and small unilamellar vesicles (SUVs).[7] Brominated lipids, in general, are utilized for fluorescence quenching studies and as contrast-enhancing agents in cryo-electron microscopy (cryo-EM) to study lipid-protein interactions and membrane structure.[8][9][10]
Q3: In which solvents is 18:0 (9,10-dibromo) PC soluble?
A3: 18:0 (9,10-dibromo) PC is soluble in chloroform (B151607).[1][2] For its unbrominated counterpart, DSPC, ethanol (B145695) is also a suitable solvent at a concentration of approximately 25 mg/ml.[4] It is sparingly soluble in aqueous solutions.[4] When preparing stock solutions, it is crucial to select an appropriate organic solvent.[5]
Q4: How should I prepare an aqueous dispersion of this lipid?
A4: To create an aqueous dispersion for applications like liposome (B1194612) formation, first dissolve the lipid in a suitable organic solvent (e.g., chloroform). Then, evaporate the solvent to form a thin lipid film. Finally, hydrate (B1144303) the film with an aqueous buffer and apply energy (e.g., sonication or extrusion) to form vesicles. To enhance aqueous solubility, you can dilute the organic solvent solution into aqueous buffers or isotonic saline, but be mindful of potential physiological effects of the residual solvent in biological experiments.[4]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with 18:0 (9,10-dibromo) PC.
Issue 1: Poor Solubility or Aggregation in Organic Solvent
-
Possible Cause: The chosen solvent may not be appropriate, or the concentration may be too high. The lipid may have degraded due to improper storage.
-
Solution:
Issue 2: Difficulty in Forming a Stable Lipid Film
-
Possible Cause: Incomplete removal of the organic solvent can lead to a patchy or unstable film.
-
Solution:
-
Ensure the solvent is thoroughly evaporated. Using a rotary evaporator followed by placing the flask under high vacuum for an extended period (e.g., several hours to overnight) is recommended.
-
Rotate the flask during evaporation to ensure a thin, even film is formed.
-
Issue 3: Inefficient Liposome Formation or Unstable Vesicles
-
Possible Cause: The hydration buffer conditions (pH, ionic strength) may not be optimal. The energy input during hydration (e.g., sonication, extrusion) might be insufficient or excessive. The properties of the brominated lipid may differ from standard phospholipids, affecting vesicle formation.
-
Solution:
-
Optimize the hydration buffer composition.
-
Ensure the hydration temperature is above the phase transition temperature (Tm) of the lipid mixture.
-
Standardize the sonication or extrusion process. For extrusion, ensure the membrane pore size is appropriate for the desired vesicle size.
-
Consider co-formulating with other lipids, such as cholesterol, to improve vesicle stability.
-
Troubleshooting Workflow for Liposome Preparation
Experimental Protocol: Liposome Preparation via Thin Film Hydration
-
Lipid Preparation: Dissolve 18:0 (9,10-dibromo) PC and any other lipids in chloroform in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator to remove the chloroform under reduced pressure. This will create a thin lipid film on the wall of the flask. For complete solvent removal, further dry the film under high vacuum for at least 2 hours.
-
Hydration: Add the desired aqueous buffer to the flask. Hydrate the lipid film by vortexing or shaking the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid mixture.
-
Vesicle Sizing: To produce unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be downsized by:
-
Extrusion: Repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Sonication: Using a probe or bath sonicator to break down the multilamellar vesicles into smaller unilamellar vesicles.
-
-
Storage: Store the prepared liposome suspension at 4°C. Use within a few days for best results.
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a liposome containing a drug, formulated with 18:0 (9,10-dibromo) PC, interacts with a target cell.
References
- 1. cacheby.com [cacheby.com]
- 2. cacheby.com [cacheby.com]
- 3. 18:0 (9,10dibromo) PC - Immunomart [immunomart.com]
- 4. biokom.com.pl [biokom.com.pl]
- 5. targetmol.com [targetmol.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Brominated lipid probes expose structural asymmetries in constricted membranes [escholarship.org]
Technical Support Center: Quantitative Lipid Analysis Using Brominated Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using brominated lipid standards in quantitative mass spectrometry-based lipidomics.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of lipids using brominated internal standards.
Issue 1: Poor Signal Intensity or High Background Noise
Symptoms:
-
Low signal-to-noise ratio for the brominated standard.
-
Inconsistent peak areas for the standard across injections.
-
High chemical background in the mass spectra.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| In-source Fragmentation/Debromination | Optimize ESI source parameters to minimize fragmentation. Lower the capillary temperature and spray voltage. Use a "soft" ionization method if available.[1][2][3] | Increased intensity of the intact brominated lipid ion and a decrease in fragment ions. |
| Poor Ionization Efficiency | The choice of ionization technique can significantly impact signal intensity. Experiment with different ionization methods (e.g., ESI, APCI) and solvent systems to enhance the ionization of your brominated standard.[4] | Improved signal intensity and a more stable spray. |
| Contamination | Ensure high-purity solvents and reagents. Check for contamination from sample preparation steps or the LC-MS system itself by running solvent blanks. | Reduction in background noise and interfering peaks. |
| Sample Concentration | Ensure the concentration of the brominated standard is appropriate for the sensitivity of your instrument. If the concentration is too low, the signal may be weak. If it is too high, it could lead to ion suppression.[5] | A strong, stable signal within the linear dynamic range of the instrument. |
Issue 2: Inaccurate Quantification and Non-Linear Calibration Curves
Symptoms:
-
Non-linear relationship between the concentration of the analyte and the response ratio (analyte/internal standard).
-
Poor accuracy and precision in quality control samples.
-
Significant deviation of calculated concentrations from expected values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Isotopic Interference (Crosstalk) | Due to the natural isotopic abundance of bromine (79Br and 81Br), the isotopic envelope of the analyte can overlap with the signal of the brominated internal standard.[6][7] This is a primary challenge with brominated standards. 1. Select a different MRM transition: Choose a product ion for the standard that is unique and not formed from the unlabeled analyte.[6] 2. Monitor a less abundant isotope: Monitor a different isotopic peak of the standard that is free from analyte contribution.[6] 3. Use a non-linear calibration model: A hyperbolic or other non-linear function can more accurately model the calibration curve in the presence of predictable isotopic interference.[6][7] | Improved linearity of the calibration curve and more accurate quantification. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the brominated standard differently than the analyte. 1. Optimize chromatographic separation: Ensure the standard and analyte co-elute as closely as possible while being separated from major matrix components. 2. Perform a matrix effect study: Prepare samples in the matrix and in a pure solvent to assess the degree of ion suppression or enhancement. | Minimized influence of the sample matrix on quantification, leading to improved accuracy. |
| Standard Stability | Brominated lipids may be susceptible to degradation. Ensure proper storage of standards (typically at -20°C or lower in an inert atmosphere) and prepare fresh working solutions regularly.[8] | Consistent and reliable standard performance over time. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a major concern with brominated standards?
A1: Isotopic interference, or "crosstalk," occurs when the signal from the unlabeled analyte contributes to the signal of the brominated internal standard. Bromine has two stable isotopes, 79Br and 81Br, in almost equal abundance (~50.7% and ~49.3%, respectively). This results in a significant "M+2" isotope peak for any molecule containing a single bromine atom. If your analyte has a mass close to the M+2 peak of your standard, or vice-versa, it can lead to an overestimation of the standard's signal and consequently, an underestimation of the analyte's concentration.[6] This effect becomes more pronounced at high analyte-to-standard concentration ratios.[7]
Q2: How can I correct for isotopic interference from my brominated standard?
A2: Several strategies can be employed:
-
Chromatographic Separation: If the interfering species are not the analyte and standard themselves but co-eluting matrix components, improving chromatographic resolution can help.
-
Careful Selection of MRM Transitions: In tandem mass spectrometry, select a precursor-product ion transition for the standard where the product ion is unique and not generated from the unlabeled analyte.[6]
-
Use of Non-Linear Calibration Curves: When significant and predictable crosstalk exists, a non-linear calibration model (e.g., hyperbolic) can provide a more accurate fit for the data compared to a linear regression.[6]
-
Monitor a Different Isotopic Peak: If the primary isotopic peak of the standard suffers from interference, it may be possible to monitor a less abundant, non-interfering isotopic peak, provided the instrument has sufficient sensitivity.[6]
Q3: Are brominated lipid standards stable during mass spectrometry analysis?
A3: The stability of brominated lipids can be a concern. The carbon-bromine bond can be labile under certain conditions. In-source fragmentation, where the molecule fragments within the ion source of the mass spectrometer, can lead to the loss of bromine (debromination). This can result in a lower signal for the intact standard and the appearance of unexpected fragment ions. To mitigate this, it is crucial to optimize the ion source parameters, such as using lower temperatures and voltages, to achieve "softer" ionization.[1][2][3] Proper storage and handling are also critical to prevent degradation before analysis.[8]
Q4: How does the ionization efficiency of a brominated lipid compare to its non-brominated counterpart?
Q5: When should I choose a brominated standard over a deuterated or 13C-labeled standard?
A5: Deuterated and 13C-labeled standards are often considered the "gold standard" for quantitative mass spectrometry because their chemical and physical properties are nearly identical to the analyte, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency.[9][10] However, brominated standards can be useful in specific situations:
-
Availability and Cost: Synthesizing stable isotope-labeled standards for every lipid of interest can be prohibitively expensive or technically challenging. Brominated standards may be more readily available or cost-effective alternatives.
-
Mass Difference: Bromination provides a significant mass shift from the endogenous lipid, which can be advantageous in moving the standard's signal to a region of the mass spectrum with lower background noise.
-
Unique Isotopic Signature: The distinct isotopic pattern of bromine can aid in the identification and confirmation of the standard in complex matrices.
It is crucial to be aware of the potential for isotopic interference and differences in ionization behavior when using brominated standards.
Experimental Protocols
Protocol: Quantification of a Lipid Class Using a Brominated Internal Standard by LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized for the particular lipid class, brominated standard, and LC-MS system being used.
1. Materials and Reagents:
-
Brominated lipid internal standard (IS)
-
Non-brominated lipid analyte for calibration curve
-
LC-MS grade solvents (e.g., methanol, isopropanol, acetonitrile, water)
-
LC-MS grade additives (e.g., formic acid, ammonium (B1175870) acetate)
-
Biological matrix (e.g., plasma, cell lysate)
-
Lipid extraction solvent (e.g., methyl-tert-butyl ether (MTBE), chloroform/methanol)
2. Sample Preparation and Lipid Extraction:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of the brominated IS solution at a known concentration.
-
Perform lipid extraction using a validated method (e.g., Folch or MTBE extraction).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable C18 or C30 reversed-phase column for lipid separation.
-
Employ a gradient elution with mobile phases appropriate for lipidomics (e.g., Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium acetate; Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate).
-
Optimize the gradient to ensure co-elution of the analyte and the brominated IS, and separation from major interfering matrix components.
-
-
Mass Spectrometry:
-
Optimize ESI source parameters (capillary temperature, sheath gas flow, spray voltage) to maximize the signal of the precursor ions for both the analyte and the IS while minimizing in-source fragmentation.
-
Develop a Multiple Reaction Monitoring (MRM) method.
-
Select a precursor ion for the analyte and the IS.
-
Optimize collision energy for each transition to obtain a stable and intense product ion.
-
Crucially, verify that the selected MRM transition for the IS does not have interference from the analyte.
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of the non-brominated analyte into the biological matrix.
-
Add a constant amount of the brominated IS to each calibration standard.
-
Extract and analyze the calibration standards alongside the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Assess the linearity of the curve. If non-linearity is observed due to isotopic interference, apply a non-linear regression model.
-
Calculate the concentration of the analyte in the unknown samples using the calibration curve.
Visualizations
Workflow for Troubleshooting Isotopic Interference
Caption: Troubleshooting workflow for non-linear calibration curves.
Logical Relationship of Challenges in Using Brominated Standards
References
- 1. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 18:0 (9,10-dibromo) PC-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for assays utilizing 18:0 (9,10-dibromo) Phosphatidylcholine (PC).
Frequently Asked Questions (FAQs)
Q1: What is 18:0 (9,10-dibromo) PC and how is it typically used?
A1: 18:0 (9,10-dibromo) PC, or 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, is a modified phosphatidylcholine where both stearoyl chains are brominated at the 9th and 10th carbons.[1] This modification makes it a useful tool for various biochemical assays.[2] It is commonly used as a substrate for enzymes like Phospholipase A2 (PLA2), where the bromine atoms can serve as a heavy isotope label for detection by mass spectrometry or alter the substrate's properties for specific kinetic studies.[3][4]
Q2: How should I prepare and handle 18:0 (9,10-dibromo) PC for an assay?
A2: This lipid should be stored at -20°C in a tightly sealed vial.[5] For assay preparation, it is typically dissolved in a solvent like chloroform (B151607) or ethanol (B145695) and then prepared into mixed micelles or vesicles.[6] It's crucial to ensure the lipid is fully solubilized and evenly dispersed to achieve reproducible results.[7] Sonication or extrusion are common methods for preparing uniform small unilamellar vesicles (SUVs).[2]
Q3: What are the expected enzymatic products when using this substrate with PLA2?
A3: Phospholipase A2 (PLA2) hydrolyzes the ester bond at the sn-2 position of the phospholipid.[8] When 18:0 (9,10-dibromo) PC is the substrate, the expected products are (9,10-dibromo)stearic acid and 1-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (lyso-PC).[9] These products can be separated and quantified using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
Q4: How does the dibromination affect enzyme kinetics compared to a non-brominated substrate?
A4: The bulky bromine atoms near the middle of the acyl chain can influence enzyme binding and activity. This may result in a different Michaelis constant (Km) and maximum velocity (Vmax) compared to the standard 18:0 PC (distearoylphosphatidylcholine). It is essential to perform initial kinetic characterization experiments to determine these parameters for your specific enzyme and assay conditions.[10]
Q5: What is the best detection method for the brominated products?
A5: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for detecting the brominated products.[3] The two bromine atoms create a characteristic isotopic pattern (M, M+2, M+4 peaks) that allows for unambiguous identification and quantification of the analyte, distinguishing it from background lipids.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal / Product Formation | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[11] 2. Substrate Degradation: The dibromo-PC substrate may have hydrolyzed or oxidized. 3. Incorrect Assay Conditions: pH, temperature, or cofactor concentrations may be suboptimal.[12] 4. Inefficient Product Extraction: The brominated fatty acid and lyso-PC may not be efficiently extracted from the aqueous phase.[13] | 1. Verify Enzyme Activity: Test the enzyme with a standard, reliable substrate. Run a positive control.[11] 2. Check Substrate Integrity: Analyze the stock solution via TLC or MS. Prepare fresh substrate vesicles/micelles for each experiment. 3. Optimize Assay Conditions: Perform a matrix of experiments varying pH, temperature, and essential cofactors (e.g., Ca²⁺ for sPLA2) to find the optimal conditions.[10] 4. Optimize Extraction: Use a well-validated lipid extraction method, such as a modified Bligh-Dyer or MTBE-based extraction, to ensure efficient recovery.[13] |
| High Background Signal (in No-Enzyme Control) | 1. Spontaneous Substrate Hydrolysis: The dibromo-PC may be chemically unstable under the assay conditions (e.g., extreme pH). 2. Contamination: Reagents, buffers, or labware may be contaminated with phospholipases or lipids.[14] 3. In-source Fragmentation (MS): The parent lipid may be fragmenting in the mass spectrometer's ion source, mimicking the enzymatic product.[4] | 1. Assess Substrate Stability: Incubate the substrate in the assay buffer without enzyme for the duration of the experiment and check for product formation. Adjust buffer conditions if necessary. 2. Use High-Purity Reagents: Use fresh, high-purity water, buffers, and solvents. Ensure all glassware and plasticware are thoroughly cleaned or disposable. 3. Optimize MS Conditions: Adjust ion source parameters (e.g., cone voltage, desolvation temperature) to minimize in-source fragmentation.[14] Confirm identity with MS/MS. |
| Poor Reproducibility / High Replicate Variability | 1. Inconsistent Substrate Preparation: Vesicle or micelle size and concentration can vary between preparations.[6][7] 2. Pipetting Inaccuracy: Viscous lipid solutions can be difficult to pipette accurately. 3. Temperature Fluctuations: Enzyme activity is highly sensitive to temperature changes.[10] 4. Variable Cell Health/Density (for cell-based assays): Differences in cell conditions can significantly alter lipid metabolism.[7] | 1. Standardize Vesicle Prep: Use a standardized protocol for sonication (probe sonicator is often more consistent than bath) or extrusion through a defined pore size to create uniform vesicles. 2. Use Proper Pipetting Technique: Use positive displacement pipettes or reverse pipetting for viscous lipid stock solutions. 3. Ensure Stable Temperature: Use a calibrated water bath or incubator and allow all reagents to equilibrate to the correct temperature before starting the reaction. 4. Standardize Cell Culture: Use cells at a consistent passage number and confluency. Monitor cell viability for each experiment.[7] |
Experimental Protocols
Protocol: In Vitro Phospholipase A2 (PLA2) Activity Assay
This protocol details a microtiter plate-based assay for measuring PLA2 activity using 18:0 (9,10-dibromo) PC, with detection by LC-MS.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4. Keep on ice.
- Substrate Stock (1 mM): Dissolve 18:0 (9,10-dibromo) PC in chloroform to a concentration of 1 mg/mL. Evaporate the solvent under a stream of nitrogen. Add Assay Buffer to the lipid film and sonicate on ice until the solution is clear to form vesicles.
- Enzyme Stock (10 µg/mL): Prepare a stock solution of your PLA2 enzyme in Assay Buffer. Aliquot and store at -80°C. Dilute to the desired working concentration just before use.
- Quench Solution: Acetic acid in methanol (B129727) (2% v/v).
- Internal Standard (IS): Prepare a stock solution of a suitable lipid standard (e.g., C17:0 lysophosphatidylcholine) in methanol.
2. Assay Procedure:
- In a 96-well plate, add 50 µL of Assay Buffer to each well.
- Add 20 µL of the 1 mM substrate solution to each well.
- Include "No Enzyme" control wells by adding 10 µL of Assay Buffer.
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding 10 µL of the diluted enzyme solution to the sample wells.
- Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
- Stop the reaction by adding 120 µL of cold Quench Solution containing the internal standard.
- Seal the plate, vortex, and centrifuge at 4000 x g for 10 minutes to pellet any precipitated protein.
- Transfer the supernatant to a new plate or HPLC vials for LC-MS analysis.
3. LC-MS Analysis:
- Column: C18 reverse-phase column suitable for lipid analysis.
- Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
- Detection: Use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) to detect the precursor-to-product ion transition for the brominated lyso-PC and the internal standard. The distinct isotopic pattern of the dibrominated product should be used for confirmation.[4]
Visualizations
Caption: Experimental workflow for the in vitro PLA2 assay.
Caption: A logical troubleshooting decision tree for common assay issues.
Caption: Hypothetical signaling pathway initiated by a PLA2 product.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Substrate-Specific Inhibition Constants for Phospholipase A2 Acting on Unique Phospholipid Substrates in Mixed Micelles and Membranes Using Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 16:0-18:0 (9-10BR) PC - Creative Enzymes [creative-enzymes.com]
- 6. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of phospholipase A activity and its production by new actinomycete strains cultivated by solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computer Controlled Automated Assay for Comprehensive Studies of Enzyme Kinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uab.edu [uab.edu]
avoiding contamination with 18:0 (9,10-dibromo) PC
Welcome to the technical support center for 18:0 (9,10-dibromo) PC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding contamination and to offer troubleshooting support for experiments involving this brominated phosphatidylcholine.
Frequently Asked Questions (FAQs)
Q1: What is 18:0 (9,10-dibromo) PC and what are its common applications?
A1: 18:0 (9,10-dibromo) PC, scientifically known as 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, is a synthetically modified phospholipid. The bromine atoms on the acyl chains make it a valuable tool in biophysical studies. Its primary applications include:
-
Fluorescence Quenching Studies: The bromine atoms act as effective quenchers of tryptophan fluorescence, allowing researchers to study the insertion depth and interactions of proteins and peptides with lipid membranes.[1][2]
-
Cryo-Electron Microscopy (Cryo-EM): Bromine's high electron density enhances contrast in cryo-EM, enabling the visualization of lipid organization and distribution within membranes and at protein-lipid interfaces.[3][4][5][6]
Q2: What are the primary sources of contamination when working with 18:0 (9,10-dibromo) PC?
A2: Contamination can arise from various sources, significantly impacting experimental results, especially in sensitive analyses like mass spectrometry. Key sources include:
-
Plasticware: Polypropylene (B1209903) and other plastics can leach a wide variety of compounds, including plasticizers, antioxidants, and slip agents (e.g., oleamide), which can interfere with lipid analysis.[7][8][9][10][11][12]
-
Solvents: Even high-purity solvents can contain trace impurities that may co-elute with or suppress the signal of the lipid of interest.
-
Glassware: Improperly cleaned glassware can harbor residues from previous experiments or cleaning agents.
-
Cross-contamination: Inadequate handling procedures can lead to the transfer of other lipids or compounds into the 18:0 (9,10-dibromo) PC sample.
-
Oxidation: Like other lipids with acyl chains, 18:0 (9,10-dibromo) PC can be susceptible to oxidation if not handled under an inert atmosphere.
Q3: How should I properly store 18:0 (9,10-dibromo) PC?
A3: Proper storage is crucial to maintain the integrity of the lipid. It is typically supplied in chloroform (B151607) and should be stored at -20°C in a glass vial with a Teflon-lined cap. To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing.
Q4: Can I use plastic pipette tips and microcentrifuge tubes when handling 18:0 (9,10-dibromo) PC in organic solvents?
A4: It is strongly advised to avoid using plastic pipette tips and microcentrifuge tubes when handling lipids in organic solvents. Organic solvents can extract plasticizers and other additives from the plastic, leading to significant contamination of your sample.[7][9][10][11][12] Use glass pipettes or syringes with metal needles for transfers. For centrifugation, use glass tubes with Teflon-lined caps.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Mass Spectrometry Analysis
Symptoms:
-
Appearance of unknown m/z values in your mass spectra.
-
High background noise.
-
Peaks corresponding to common plasticizers (e.g., phthalates) or slip agents (e.g., oleamide).
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents | Use the highest grade solvents available (e.g., LC-MS grade). Test each batch of solvent by running a blank injection before use. |
| Leaching from Plasticware | Immediately switch to glassware. Use glass vials, glass pipettes, and glass syringes for all sample preparation and handling steps involving organic solvents. Studies have shown that polypropylene tubes can introduce hundreds of contaminant peaks.[7][10] |
| Improperly Cleaned Glassware | Thoroughly clean all glassware with a high-purity solvent, such as chloroform or methanol, and dry in an oven. Consider a final rinse with the solvent you will be using in your experiment. |
| Cross-Contamination | Use dedicated glassware for your 18:0 (9,10-dibromo) PC standards and samples. Avoid using the same equipment for different lipids without rigorous cleaning in between. |
Issue 2: Inconsistent Results in Fluorescence Quenching Assays
Symptoms:
-
High variability in fluorescence quenching between replicate experiments.
-
Lower than expected quenching efficiency.
-
Drifting fluorescence signal over time.
Possible Causes and Solutions:
| Cause | Solution |
| Liposome (B1194612) Preparation Issues | Ensure complete and uniform incorporation of 18:0 (9,10-dibromo) PC into your liposomes. Sonication or extrusion methods should be optimized for your lipid composition. Verify liposome size and homogeneity using dynamic light scattering (DLS). |
| Oxidation of the Lipid | Prepare liposomes using deoxygenated buffers. Handle the 18:0 (9,10-dibromo) PC solution under an inert gas (argon or nitrogen) to minimize exposure to air. |
| Inaccurate Lipid Concentration | Re-verify the concentration of your 18:0 (9,10-dibromo) PC stock solution. If the solvent has partially evaporated, the concentration will be higher than stated. |
| Photobleaching | Minimize the exposure of your samples to the excitation light source. Use the lowest possible excitation intensity and shortest exposure times necessary for data acquisition. |
Data on Contaminants from Laboratory Ware
Recent studies have highlighted the significant issue of contaminants leaching from plastic labware, which can severely compromise lipidomic analyses. The following tables summarize findings on contaminants from polypropylene microcentrifuge tubes (MCTs) compared to glassware.
Table 1: Number of Contaminant Features Detected from Different Labware
| Labware Type | Extraction Method | Number of Contaminant m/z Features | Reference |
| Polypropylene MCTs (Vendor A) | Folch Extraction | 847 | [7] |
| Polypropylene MCTs (Vendor B) | Serum Lipid Extraction | 2,949 | [10] |
| Eppendorf Polypropylene MCTs | Serum Lipid Extraction | 485 | [10] |
| Borosilicate Glassware with PTFE-lined caps | Folch Extraction | 98 | [7] |
| Borosilicate Glassware | Serum Lipid Extraction | 24 | [10] |
Table 2: Common Contaminants Leached from Polypropylene Tubes
| Contaminant Class | Specific Examples | Potential Interference |
| Slip Agents | Oleamide, Erucamide | Can be mistaken for endogenous fatty acid amides. |
| Antioxidants | Irganox 1010, Irgafos 168 | Can cause ion suppression and introduce artifact peaks. |
| Plasticizers | Phthalates (e.g., DEHP) | Common environmental contaminants that can interfere with a wide range of analyses. |
| Nucleating Agents | Sorbitol-based clarifiers | Can absorb in the UV range, interfering with spectrophotometric quantification.[13][14] |
Experimental Protocols
Protocol 1: Preparation of Liposomes for Fluorescence Quenching
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing 18:0 (9,10-dibromo) PC for use in protein-membrane interaction studies.
Materials:
-
Primary phospholipid (e.g., POPC) in chloroform
-
18:0 (9,10-dibromo) PC in chloroform
-
Glass test tubes
-
Chloroform (HPLC grade or higher)
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4), deoxygenated
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a clean glass test tube, combine the desired molar ratio of the primary phospholipid and 18:0 (9,10-dibromo) PC from their chloroform stock solutions.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the tube. Rotate the tube during evaporation to ensure a uniform film.
-
Place the tube in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the deoxygenated buffer by vortexing vigorously for 5-10 minutes. This will form multilamellar vesicles (MLVs).
-
Assemble the mini-extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the lipid suspension through the membranes at least 11 times to form LUVs of a uniform size.
-
The resulting liposome solution is ready for use in fluorescence quenching experiments. Store on ice and use within the same day for best results.
Protocol 2: General Handling Procedure for 18:0 (9,10-dibromo) PC
This protocol outlines best practices for handling 18:0 (9,10-dibromo) PC to minimize contamination.
Materials:
-
18:0 (9,10-dibromo) PC in chloroform
-
Glass vials with Teflon-lined caps
-
Glass syringes or pipettes
-
High-purity solvents (LC-MS grade)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Before opening, allow the vial of 18:0 (9,10-dibromo) PC to equilibrate to room temperature to prevent condensation of atmospheric water.
-
Work in a clean environment, such as a laminar flow hood, to minimize airborne contaminants.
-
Use only clean glassware for all manipulations. Avoid all contact with plastics.
-
For transferring the lipid solution, use a glass syringe with a stainless-steel needle or a glass Pasteur pipette.
-
After dispensing the required amount, flush the headspace of the vial with an inert gas (argon or nitrogen) before securely closing the Teflon-lined cap.
-
Return the vial to -20°C for storage.
Visualizations
Logical Workflow for Troubleshooting Contamination
Caption: A logical workflow for troubleshooting sources of contamination in lipid-based experiments.
Phosphatidylcholine Biosynthesis (Kennedy Pathway)
Caption: The Kennedy pathway for de novo synthesis of phosphatidylcholine.
Phosphatidylcholine Catabolism and Signaling
Caption: Major enzymatic pathways for phosphatidylcholine catabolism and the generation of signaling molecules.
References
- 1. lcms.cz [lcms.cz]
- 2. biorxiv.org [biorxiv.org]
- 3. Brominated lipid probes expose structural asymmetries in constricted membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nano.ece.illinois.edu [nano.ece.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Storing of Extracts in Polypropylene Microcentrifuge Tubes Yields Contaminant Peak During Ultra-flow Liquid Chromatographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eppendorf.com [eppendorf.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating Lipidomics Data: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantitative data are paramount. Internal standards are a cornerstone of robust lipidomics workflows, enabling correction for analytical variability. This guide provides a comparative overview of internal standards for validating lipidomics data, with a specific focus on the conceptual application of a brominated phosphatidylcholine standard, 18:0 (9,10-dibromo) PC, in the absence of extensive published performance data.
While stable isotope-labeled and odd-chain lipids are the most common choices for internal standards in lipidomics, halogenated lipids such as 18:0 (9,10-dibromo) PC represent a potential alternative. The introduction of bromine atoms creates a distinct isotopic pattern that can be readily detected by mass spectrometry, differentiating it from endogenous lipids. However, based on a comprehensive review of available scientific literature, there is a notable lack of published studies detailing the specific use and performance of 18:0 (9,10-dibromo) PC for the quantitative validation of lipidomics data.
This guide, therefore, will first outline the general principles of using internal standards in lipidomics and provide a comparative overview of established standard types. It will then present a hypothetical experimental protocol for the validation of 18:0 (9,10-dibromo) PC as an internal standard, based on common practices in the field.
Comparison of Internal Standard Types
The selection of an appropriate internal standard is critical for the accuracy of lipid quantification. The ideal internal standard should mimic the chemical and physical properties of the analyte of interest, be absent in the biological sample, and be readily distinguishable by the analytical platform.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., ¹³C, ²H) | Incorporation of heavy isotopes (e.g., ¹³C, ²H) into the lipid structure. | Co-elutes with the endogenous analyte, correcting for matrix effects and ionization suppression. Considered the "gold standard" for accuracy. | Can be expensive. Potential for isotopic overlap with naturally occurring isotopes. |
| Odd-Chain Fatty Acyl Lipids | Contains fatty acids with an odd number of carbon atoms, which are rare in most biological systems. | Cost-effective. Commercially available for various lipid classes. | May not perfectly mimic the extraction and ionization behavior of even-chain endogenous lipids. |
| Halogenated Lipids (e.g., Brominated) | Incorporation of halogen atoms (e.g., Br) into the fatty acyl chain. | Unique isotopic signature for easy detection. Not naturally present in biological samples. | Potential for altered chromatographic behavior and ionization efficiency compared to non-halogenated lipids. Limited availability and characterization for quantitative lipidomics. |
Hypothetical Experimental Protocol for Validating 18:0 (9,10-dibromo) PC
The following protocol outlines a general workflow for validating a novel internal standard, such as 18:0 (9,10-dibromo) PC, for quantitative lipidomics.
Objective: To assess the linearity, accuracy, and precision of 18:0 (9,10-dibromo) PC as an internal standard for the quantification of phosphatidylcholines (PCs) in a biological matrix.
Materials:
-
18:0 (9,10-dibromo) PC standard solution (known concentration)
-
Biological matrix (e.g., human plasma)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a representative endogenous PC standard (e.g., 16:0-18:1 PC) into the biological matrix.
-
Addition of Internal Standard: Add a fixed concentration of 18:0 (9,10-dibromo) PC to each calibration standard and quality control (QC) samples.
-
Lipid Extraction: Perform lipid extraction using a standard protocol (e.g., Folch or Bligh-Dyer method).
-
LC-MS Analysis: Analyze the lipid extracts using a validated LC-MS method for PC analysis. Monitor the specific precursor and product ions for both the endogenous PC and the 18:0 (9,10-dibromo) PC internal standard.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the endogenous PC to the 18:0 (9,10-dibromo) PC against the concentration of the endogenous PC.
-
Determine the linearity of the response (R² value).
-
Assess accuracy by analyzing QC samples with known concentrations and calculating the percent recovery.
-
Evaluate precision by calculating the coefficient of variation (%CV) for replicate measurements of QC samples.
-
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is crucial for reproducible results.
Workflow for validating 18:0 (9,10-dibromo) PC as an internal standard.
Signaling Pathway Context: Phosphatidylcholine Biosynthesis
Understanding the biosynthesis of the target lipid class is essential for interpreting lipidomics data. Phosphatidylcholines are synthesized through two primary pathways: the Kennedy pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.
Simplified overview of phosphatidylcholine biosynthesis pathways.
A Head-to-Head Comparison: 18:0 (9,10-dibromo) PC versus Deuterated Lipid Standards for Quantitative Mass Spectrometry
In the landscape of quantitative lipidomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. While deuterated lipid standards have long been considered the gold standard, the emergence of alternatives such as 18:0 (9,10-dibromo) PC presents researchers with new options. This guide provides an objective comparison of 18:0 (9,10-dibromo) PC and deuterated lipid standards, supported by a proposed experimental framework for their direct evaluation.
Physicochemical Properties at a Glance
A fundamental comparison begins with the intrinsic properties of the standards themselves. 1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, or 18:0 (9,10-dibromo) PC, is a brominated phosphatidylcholine.[1][2][3] Its key feature is the introduction of two bromine atoms at the 9 and 10 positions of the stearoyl chain. In contrast, deuterated lipid standards are analogues of endogenous lipids where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[4][5]
| Property | 18:0 (9,10-dibromo) PC | Deuterated Lipid Standards |
| Chemical Structure | A phosphatidylcholine with two bromine atoms on one acyl chain.[2] | An analogue of an endogenous lipid with deuterium atoms replacing hydrogen atoms.[4][6] |
| Molecular Weight | Significantly higher than the non-brominated counterpart (e.g., 919.88 g/mol for 16:0-18:0 (9-10BR) PC).[1] | Slightly higher than the corresponding endogenous lipid, depending on the number of deuterium labels. |
| Natural Abundance | Not naturally present in biological systems.[7] | Not naturally present in biological systems.[7] |
| Chromatographic Behavior | The addition of bromine atoms can alter the polarity and retention time compared to the non-brominated lipid.[8] | Designed to have nearly identical chromatographic behavior to the endogenous analyte.[9] |
| Mass Spectrometric Behavior | Distinct isotopic pattern due to the presence of bromine isotopes (79Br and 81Br). | Mass shift from the endogenous analyte allows for clear differentiation in the mass spectrum. |
| Commercial Availability | Available from specialized lipid suppliers.[1][10] | A wide variety of deuterated standards for different lipid classes are commercially available.[4][6] |
Performance in Quantitative Analysis: A Proposed Experimental Comparison
| Performance Metric | Expected Performance: 18:0 (9,10-dibromo) PC | Expected Performance: Deuterated Lipid Standards |
| Correction for Sample Preparation Variability | Good. As a lipid, it will behave similarly to other lipids during extraction. | Excellent. Closely mimics the extraction efficiency of the endogenous analyte.[11] |
| Correction for Matrix Effects in ESI-MS | Potentially variable. Differences in retention time and ionization efficiency compared to the analyte could lead to incomplete correction. | Excellent. Co-elution with the analyte ensures that both experience similar matrix effects.[9] |
| Accuracy of Quantification | May require the use of a response factor to correct for differences in ionization efficiency relative to the analyte. | High. The structural similarity leads to very similar ionization efficiencies, often allowing for direct ratio-based quantification.[12][13] |
| Linearity and Dynamic Range | Expected to show good linearity over a typical concentration range. | Expected to show excellent linearity and a wide dynamic range. |
| Cost-Effectiveness | Potentially a more cost-effective option for routine analyses where the highest level of accuracy is not essential. | Generally more expensive due to the complexities of isotopic labeling synthesis. |
Experimental Protocols for Comparative Evaluation
To empirically validate the performance of these internal standards, the following experimental protocols are proposed for a comprehensive comparison using a model system, such as quantifying 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) in a biological matrix (e.g., human plasma).
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a precise amount of 18:0 (9,10-dibromo) PC and the corresponding deuterated standard (e.g., POPC-d31). Dissolve each in a high-purity organic solvent (e.g., chloroform (B151607)/methanol, 2:1 v/v) to create concentrated stock solutions (e.g., 1 mg/mL).
-
Working Solution Preparation: Perform serial dilutions of the stock solutions to create a working internal standard mixture at a concentration appropriate for the expected analyte concentrations in the samples.
-
Storage: Store all stock and working solutions in amber glass vials at -80°C to minimize degradation.[9]
Protocol 2: Lipid Extraction from Plasma with Internal Standard Spiking
This protocol is adapted from the widely used Folch method.[9]
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To a clean glass tube, add a precise volume of the internal standard working solution (either 18:0 (9,10-dibromo) PC or the deuterated standard).
-
Sample Addition: Add a known volume of the plasma sample to the tube containing the internal standard and vortex briefly.
-
Lipid Extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1.
-
Vortex the mixture thoroughly for 2 minutes and then centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., methanol/isopropanol, 1:1 v/v).
-
Protocol 3: LC-MS/MS Analysis and Quantification
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a C18 reversed-phase column to separate the different lipid species. A gradient elution profile with solvents such as water with formic acid and acetonitrile/isopropanol with formic acid is typically used.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
For POPC: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
For 18:0 (9,10-dibromo) PC: Monitor the transition from its unique precursor ion to a characteristic product ion.
-
For POPC-d31: Monitor the transition from the deuterated precursor ion to its corresponding product ion.
-
-
Calibration Curve Construction: Prepare a series of calibration standards containing known concentrations of the analyte (POPC) and a constant concentration of the respective internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[9]
-
Quantification: Determine the concentration of POPC in the plasma samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the comparative analysis.
Caption: Experimental workflow for comparing lipid standards.
Signaling Pathways and Logical Relationships
The choice of an internal standard directly impacts the reliability of quantitative data, which is crucial for understanding lipid signaling pathways. The following diagram illustrates the logical relationship between the choice of internal standard and the confidence in downstream biological interpretations.
Conclusion
Deuterated lipid standards remain the preferred choice for achieving the highest accuracy and precision in quantitative lipidomics due to their close physicochemical similarity to endogenous analytes.[13] They are particularly advantageous in complex matrices where significant ion suppression or enhancement is expected. However, 18:0 (9,10-dibromo) PC presents a viable and potentially more cost-effective alternative for certain applications. Its utility is maximized in scenarios where the chromatographic separation is sufficient to resolve it from the analyte of interest and when appropriate response factors are determined to correct for differences in ionization efficiency. The experimental framework outlined in this guide provides a robust methodology for researchers to directly compare these standards within their specific analytical platforms and make an informed decision based on the required level of analytical rigor and budgetary constraints.
References
- 1. 16:0-18:0 (9-10BR) PC chloroform 99 (TLC) Avanti Lipids [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. 16:0-18:0 (9-10BR) PC chloroform 99 (TLC) Avanti Lipids [sigmaaldrich.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. lipidomicstandards.org [lipidomicstandards.org]
- 8. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Alternative Internal Standards for Phosphatidylcholine Quantification in Lipidomics
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. The choice of a suitable internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of alternative internal standards to the commonly used 18:0 (9,10-dibromo) PC, with a focus on stable isotope-labeled and odd-chain phosphatidylcholines. We present a synthesis of their performance characteristics, supported by established principles in mass spectrometry-based lipid analysis, and provide detailed experimental protocols.
Internal standards are essential in quantitative lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer. It should be added to the sample at the earliest stage of the workflow to account for analyte loss and variations in ionization efficiency.
Comparison of Internal Standard Performance
The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics workflow. The most common alternatives to halogenated standards like 18:0 (9,10-dibromo) PC fall into two main categories: stable isotope-labeled lipids (deuterated and 13C-labeled) and odd-chain lipids.
Below is a summary of the expected performance of different internal standard types for phosphatidylcholine (PC) quantification.
| Parameter | 18:0 (9,10-dibromo) PC (Brominated) | Deuterated PC | 13C-Labeled PC | Odd-Chain PC (e.g., 17:0/17:0-PC) |
| Principle | Introduction of heavy bromine atoms. | Replacement of hydrogen with deuterium (B1214612). | Replacement of 12C with 13C. | Contains fatty acids not typically found in biological samples. |
| Co-elution with Analyte | Similar, but potential for slight shifts due to altered polarity. | Very close, but minor shifts can occur in some chromatographic systems. | Virtually identical. | Similar, but retention time will differ based on chain length. |
| Ionization Efficiency vs. Analyte | May differ significantly due to the electronegativity of bromine. | Nearly identical. | Identical. | Similar, but can vary with acyl chain length. |
| Correction for Matrix Effects | Moderate; differences in ionization can lead to incomplete correction. | Excellent; experiences similar ion suppression/enhancement. | Excellent; experiences identical ion suppression/enhancement. | Good; effective if co-eluting closely with the analyte. |
| Potential for Isotopic Interference | Low. | Low, but potential for back-exchange of deuterium in certain conditions. | Extremely low. | None. |
| Commercial Availability | Available, primarily for biophysical studies. | Widely available for common PC species. | Available, but often more expensive than deuterated standards. | Widely available. |
| Cost | Moderate. | Moderate. | High. | Low to moderate. |
Experimental Protocols
Reliable and reproducible lipidomics data is underpinned by meticulous and consistent experimental protocols. Below are representative methodologies for lipid extraction and LC-MS/MS analysis for the quantification of phosphatidylcholines using an internal standard.
Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: Thaw 50 µL of plasma on ice.
-
Internal Standard Spiking: Add a known amount of the chosen internal standard (e.g., deuterated PC, 13C-labeled PC, or odd-chain PC) dissolved in an appropriate solvent to the plasma sample.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.[1]
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
LC-MS/MS Analysis of Phosphatidylcholines
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipid species.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 50°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode for the detection of phosphatidylcholines.
-
Data Acquisition: Acquire data using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For PCs, a common precursor ion scan is for m/z 184.0739, which corresponds to the phosphocholine (B91661) headgroup.
-
Glycerophospholipid Signaling Pathways
Glycerophospholipids, including phosphatidylcholine, are not only structural components of cell membranes but also play crucial roles in cellular signaling. The selection of an appropriate internal standard is vital for accurately quantifying changes in these lipids during signaling events.
Key signaling pathways involving glycerophospholipids include:
-
Phospholipase C (PLC) Pathway: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Phospholipase D (PLD) Pathway: PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA) and choline. Both PA and DAG are important signaling molecules that can recruit and activate a variety of downstream proteins.
Accurate quantification of the changes in the levels of PC, PA, and DAG using appropriate internal standards is critical for understanding the dynamics of these signaling pathways in various physiological and pathological conditions.
Caption: Glycerophospholipid signaling pathways.
Experimental Workflow for Internal Standard Validation
The validation of an internal standard is a critical step to ensure the accuracy and precision of a quantitative lipidomics method. The following workflow outlines the key steps for evaluating the performance of a new internal standard against a well-characterized one.
Caption: Workflow for internal standard validation.
Conclusion
The choice of internal standard is a cornerstone of reliable quantitative lipidomics. While stable isotope-labeled standards, particularly 13C-labeled lipids, are considered the gold standard due to their near-identical chemical and physical properties to the endogenous analytes, odd-chain lipids offer a cost-effective and robust alternative. Brominated standards like 18:0 (9,10-dibromo) PC, while useful in biophysical studies, are less ideal for quantitative mass spectrometry due to potential differences in ionization efficiency. By carefully considering the performance characteristics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reproducible lipidomics data to advance their scientific discoveries.
References
A Comparative Guide to Internal Standards for Phosphatidylcholine Quantification: Evaluating 18:0 (9,10-dibromo) PC
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based lipidomics, the accurate quantification of lipid species is paramount. Internal standards are crucial for achieving reliable and reproducible data by correcting for variations inherent in analytical workflows, from sample extraction to instrument response. This guide provides a comparative performance evaluation of 18:0 (9,10-dibromo) PC as a non-endogenous internal standard for phosphatidylcholine (PC) analysis, alongside commonly used alternatives.
While direct comparative experimental data for 18:0 (9,10-dibromo) PC is limited in publicly available literature, this guide synthesizes established principles of internal standard use in lipidomics to provide a thorough comparison. The performance of 18:0 (9,10-dibromo) PC is inferred based on its unique structural properties and compared against the well-characterized performance of stable isotope-labeled and odd-chain lipid standards.
Performance Comparison of Internal Standard Types
The ideal internal standard should be a compound that is not naturally present in the sample, behaves similarly to the analyte of interest during sample preparation and analysis, and can be distinguished by the mass spectrometer.[1] The choice of internal standard significantly impacts the accuracy and precision of quantification. The following tables compare the key performance characteristics of three major types of internal standards for PC analysis.
Table 1: Key Performance Metrics of Internal Standards for Phosphatidylcholine Analysis
| Performance Metric | 18:0 (9,10-dibromo) PC (Brominated) | Stable Isotope-Labeled PC (e.g., D9-PC) | Odd-Chain PC (e.g., 17:0/17:0-PC) |
| Correction for Sample Loss | Good | Excellent | Good |
| Correction for Matrix Effects | Moderate to Good | Excellent | Good |
| Linearity | Good | Excellent | Good |
| Reproducibility (%RSD) | Good | Excellent | Good |
| Commercial Availability | Readily Available | Varies; can be expensive | Readily Available |
| Risk of Endogenous Interference | None | Minimal (potential for isotopic overlap) | Minimal (low natural abundance) |
Table 2: Detailed Comparison of Internal Standard Characteristics
| Characteristic | 18:0 (9,10-dibromo) PC (Brominated) | Stable Isotope-Labeled PC (e.g., D9-PC) | Odd-Chain PC (e.g., 17:0/17:0-PC) |
| Principle of Distinction | Mass shift due to bromine atoms. | Mass shift due to heavy isotopes (e.g., ²H, ¹³C). | Mass difference due to odd-numbered fatty acid chains. |
| Chemical & Physical Similarity to Endogenous PCs | Similar headgroup; altered fatty acid properties due to bromination may affect extraction efficiency and chromatographic retention time. | Nearly identical chemical and physical properties, leading to very similar extraction and ionization behavior.[1] | Similar headgroup; fatty acid chain length difference can lead to slight variations in extraction and chromatography. |
| Ionization Efficiency | May differ from endogenous PCs due to the presence of electronegative bromine atoms. | Nearly identical to endogenous PCs. | Generally similar to even-chain PCs, but can vary slightly. |
| Co-elution with Analytes (in LC-MS) | Retention time may be significantly different from endogenous PCs due to the polar nature of the C-Br bonds. | Co-elutes very closely with the corresponding endogenous PC. | Elutes close to, but not exactly with, endogenous even-chain PCs. |
| Cost | Generally moderate. | Can be high, especially for a wide range of standards. | Generally moderate. |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to obtaining high-quality, reproducible lipidomics data. Below are representative methodologies for lipid extraction and LC-MS analysis incorporating an internal standard.
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol describes a common method for extracting lipids from a biological matrix, incorporating the internal standard at the initial step to account for variations throughout the procedure.
-
Sample Preparation: Thaw a 50 µL aliquot of plasma on ice.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 10 µg/mL solution) of the internal standard (18:0 (9,10-dibromo) PC, stable isotope-labeled PC, or odd-chain PC) in a chloroform/methanol (2:1, v/v) solution to the plasma sample.
-
Solvent Addition: Add 1 mL of a cold chloroform/methanol (2:1, v/v) mixture to the sample.
-
Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to the mixture and vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully aspirate the lower organic layer containing the lipids using a glass syringe and transfer it to a new glass tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., acetonitrile/isopropanol/water mixture).
Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines
This protocol outlines typical parameters for the chromatographic separation and mass spectrometric detection of PCs.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for lipidomics.
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to a high percentage to elute lipids of increasing hydrophobicity.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-55°C.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for PC analysis, as PCs readily form [M+H]⁺ or [M+Na]⁺ adducts.
-
MS Method: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be used. For targeted quantification, a multiple reaction monitoring (MRM) method is often employed on a triple quadrupole mass spectrometer. The precursor ion for PCs is typically the protonated molecule, and a characteristic product ion at m/z 184.0739, corresponding to the phosphocholine (B91661) headgroup, is monitored.
-
Data Analysis: The peak area of the endogenous PC species is normalized to the peak area of the internal standard. Quantification is then performed using a calibration curve generated from standards of the analyte of interest.
Visualizing the Lipidomics Workflow
The following diagrams illustrate the key stages of a typical lipidomics experiment and the logical process for evaluating the performance of an internal standard.
Figure 1: A typical experimental workflow for lipidomics analysis.
Figure 2: Logical workflow for evaluating internal standard performance.
Conclusion
The selection of an appropriate internal standard is a critical step in designing a robust quantitative lipidomics study. While stable isotope-labeled internal standards are widely regarded as the gold standard due to their near-identical physicochemical properties to the endogenous analytes, they can be costly and may not be available for all lipid species of interest.
Odd-chain lipid standards offer a cost-effective and reliable alternative, generally providing good performance across key validation metrics.
18:0 (9,10-dibromo) PC, as a non-endogenous brominated standard, presents a viable option, particularly due to its complete absence in biological systems, thus eliminating any risk of endogenous interference. However, the structural modifications introduced by the bromine atoms can alter its chromatographic behavior and ionization efficiency relative to endogenous PCs. This may result in less effective correction for matrix effects compared to stable isotope-labeled standards, especially in complex matrices.
Ultimately, the choice of internal standard should be guided by the specific requirements of the study, including the desired level of quantitative accuracy, the complexity of the sample matrix, and budgetary considerations. For the most accurate and precise quantification, especially in complex biological samples, stable isotope-labeled standards are recommended. When these are not feasible, odd-chain standards provide a well-validated alternative. 18:0 (9,10-dibromo) PC can be a useful tool, but its performance should be carefully validated for the specific application to ensure it meets the required analytical standards. By implementing rigorous and standardized protocols, researchers can generate high-quality, reliable lipidomics data to advance their scientific discoveries.
References
Cross-Validation of 18:0 (9,10-dibromo) PC: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate lipid probes is critical for elucidating complex biological processes at the membrane interface. This guide provides a comparative analysis of 18:0 (9,10-dibromo) PC, a brominated phosphatidylcholine lipid, against other alternatives, supported by experimental data to inform your research decisions.
Introduction to 18:0 (9,10-dibromo) PC
1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly known as 16:0-18:0 (9-10BR) PC, is a specialized lipid where bromine atoms are introduced at the 9th and 10th positions of the stearoyl chain.[1][2] This modification makes it a valuable tool in biophysical studies of lipid membranes. The bulky bromine atoms act as electron-dense probes for techniques like cryo-electron microscopy (cryo-EM) and quenchers in fluorescence spectroscopy, providing insights into membrane structure and lipid-protein interactions.[3][4][5]
Performance Comparison with Alternatives
The utility of 18:0 (9,10-dibromo) PC is best understood in comparison to other lipid probes. The choice of probe is highly dependent on the experimental question. Key comparisons are summarized below.
| Feature | 18:0 (9,10-dibromo) PC | Unbrominated Counterpart (e.g., 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine) | Other Brominated Lipids (e.g., Br at different positions) | Alternative Probes (e.g., fluorescently labeled lipids) |
| Primary Application | Cryo-EM contrast enhancement, fluorescence quenching | Control experiments, baseline membrane properties | Depth-dependent membrane studies | Direct visualization of lipid dynamics and localization |
| Principle of Detection | Electron density (cryo-EM), collisional quenching (fluorescence) | Bulk membrane properties (e.g., fluidity, phase behavior) | Position-specific quenching or scattering | Fluorescence intensity, lifetime, or polarization |
| Impact on Membrane Properties | Can alter lipid packing and phase behavior to some extent.[6] The bulky bromine atoms can mimic the effect of a cis double bond.[5] | Represents the native state of the lipid | Positional isomers can have varying effects on membrane fluidity and thickness | The fluorophore itself can be bulky and may perturb the local membrane environment |
| Advantages | Provides high contrast in cryo-EM without the need for labeling.[3][7] Effective quencher for tryptophan fluorescence.[4][5] | Ideal for control experiments to isolate the effect of bromination | Allows for mapping the depth of membrane-penetrating molecules or protein domains.[4] | High sensitivity and specificity for tracking individual lipid molecules or populations |
| Limitations | Bromination alters the native lipid structure, which may influence biological interactions.[6] | Does not provide specific contrast or quenching for detailed structural studies | Synthesis can be complex; potential for varied effects on membrane properties depending on bromine position | Photobleaching can be an issue; the fluorophore might interfere with biological interactions |
Experimental Protocols
Detailed methodologies are crucial for the successful application of 18:0 (9,10-dibromo) PC and for the valid comparison of results.
Preparation of Vesicles for Fluorescence Quenching
This protocol is adapted from studies investigating peptide-membrane interactions.[4]
-
Lipid Film Formation: 16:0-18:0 (9-10BR) PC, along with other lipids such as POPC and POPS, are dissolved in chloroform (B151607). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.
-
Hydration: The lipid film is hydrated with a buffer (e.g., Tris buffer with NaCl and EDTA) to a final lipid concentration of 1-5 mg/mL. The mixture is vortexed to form multilamellar vesicles (MLVs).
-
Vesicle Extrusion: To obtain large unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
-
Fluorescence Measurement: The protein or peptide of interest (containing tryptophan residues) is added to the LUV suspension. Tryptophan fluorescence is measured before and after the addition of the vesicles. The degree of quenching by the brominated lipid provides information on the proximity of the tryptophan to the bromine atoms within the membrane.
Sample Preparation for Cryo-Electron Microscopy
This protocol is based on studies of membrane remodeling by proteins.[3][8]
-
Liposome Preparation: Liposomes containing 18:0 (9,10-dibromo) PC as a component of the lipid mixture are prepared as described above.
-
Incubation with Protein: The protein of interest (e.g., a membrane-remodeling protein) is incubated with the brominated liposomes to allow for interaction and any subsequent structural changes.
-
Vitrification: A small aliquot of the sample is applied to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the native hydrated state.
-
Cryo-EM Imaging and Reconstruction: The vitrified sample is imaged using a transmission electron microscope under cryogenic conditions. The enhanced electron scattering from the bromine atoms provides contrast, aiding in the visualization of the lipid bilayer and any protein-induced structural features.[9]
Mandatory Visualizations
Experimental Workflow for Fluorescence Quenching Studies
References
- 1. 16:0-18:0 (9-10BR) PC chloroform 99 (TLC) Avanti Lipids [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+‐dependent interactions between lipids and the tumor‐targeting peptide pHLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penetration of Lipid Chains into Transmembrane Surfaces of Membrane Proteins: Studies with MscL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to Quantification Accuracy Using 18:0 (9,10-dibromo) PC and Alternative Internal Standards in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of lipid species is paramount in lipidomics to uncover disease biomarkers, understand metabolic pathways, and develop novel therapeutics. The use of internal standards is a cornerstone of accurate quantification in mass spectrometry-based lipidomics, correcting for variability during sample preparation and analysis. This guide provides a comprehensive comparison of 18:0 (9,10-dibromo) PC as a halogenated internal standard with other commonly used alternatives, supported by established experimental protocols.
Comparison of Internal Standard Strategies
The ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible, be absent in the biological sample, and be clearly distinguishable by the mass spectrometer. The choice of internal standard significantly impacts data quality. While direct quantitative performance data for 18:0 (9,10-dibromo) PC is not extensively published, we can assess its potential accuracy by comparing the properties of halogenated standards to other common classes.
Table 1: Comparison of Internal Standard Types for Phosphatidylcholine Quantification
| Feature | Halogenated (e.g., 18:0 (9,10-dibromo) PC) | Stable Isotope-Labeled (Deuterated or ¹³C) | Odd-Chain/Unnatural |
| Principle | Introduction of heavy halogen atoms (Br) to create a distinct mass shift. | Incorporation of heavy isotopes (e.g., ²H, ¹³C) that are chemically identical to the analyte. | Utilization of lipid species with fatty acid chain lengths not typically found in the biological system. |
| Co-elution with Analyte | May exhibit slight shifts in chromatographic retention time compared to the non-halogenated analyte. | Generally co-elutes perfectly with the corresponding endogenous analyte. | Retention time will differ from that of the endogenous analytes. |
| Ionization Efficiency | Bromination can alter ionization efficiency compared to the native lipid. | Identical ionization efficiency to the endogenous analyte, providing the most accurate correction for matrix effects. | Ionization efficiency can differ based on acyl chain length and saturation. |
| Mass Spectral Overlap | Unique isotopic pattern of bromine provides a clear, distinguishable signal with no overlap with endogenous lipids. | Mass shift prevents overlap with the monoisotopic peak of the analyte, but potential for isotopic contribution from the analyte at high concentrations. | No mass overlap with common endogenous lipids. |
| Commercial Availability | Available from specialty suppliers like Avanti Polar Lipids. | Wide variety of deuterated and ¹³C-labeled standards are commercially available. | A good selection of odd-chain lipids is commercially available. |
| Cost | Can be costly due to specialized synthesis. | Generally the most expensive option. | Often more cost-effective than stable isotope-labeled standards. |
| Potential for Isotope Effects | No kinetic isotope effect, but the bulky bromine atoms can influence intermolecular interactions. | Deuterated standards can sometimes exhibit a small kinetic isotope effect, leading to slight chromatographic shifts[1][2]. ¹³C-labeled standards do not have this issue. | No isotope effect. |
Experimental Protocols
Accurate quantification is underpinned by robust and reproducible experimental procedures. Below are detailed methodologies for targeted lipid quantification using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform.
I. Sample Preparation: Lipid Extraction
This protocol is a common starting point for the extraction of lipids from plasma or serum.
-
Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: Add a precise amount of the internal standard mixture (which would include 18:0 (9,10-dibromo) PC and other standards for different lipid classes) dissolved in methanol (B129727) to a small volume of plasma (e.g., 10-50 µL).
-
Protein Precipitation and Lipid Extraction (MTBE Method):
-
Add methanol (containing the internal standards) to the plasma sample.
-
Add methyl-tert-butyl ether (MTBE) and vortex thoroughly.
-
Induce phase separation by adding water.
-
Vortex and centrifuge at low temperature (e.g., 4°C) to pellet the precipitated protein and separate the aqueous and organic layers.
-
-
Lipid Collection: Carefully transfer the upper organic layer, which contains the lipids, to a new tube.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., a mixture of isopropanol (B130326) and acetonitrile).
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is a representative protocol for the separation and detection of phosphatidylcholines.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separating lipids based on the length and saturation of their fatty acyl chains.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water with an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
Mobile Phase B: Isopropanol/acetonitrile with the same additive.
-
-
Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase B (e.g., 30-40%) and gradually increase to a high percentage (e.g., 90-97%) to elute the more hydrophobic lipid species.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is often used for targeted quantification due to its high sensitivity and specificity.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of phosphatidylcholines.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of the target lipid (and the internal standard) and monitoring a specific product ion after fragmentation. For PCs, the precursor ion of m/z 184 is commonly used.
Visualized Experimental Workflow
The following diagram illustrates a standard workflow for targeted lipidomics, from sample collection to data analysis.
Caption: A typical workflow for targeted lipid quantification.
Conclusion
The accuracy of lipid quantification is critically dependent on the selection of an appropriate internal standard and the implementation of a robust analytical workflow. While stable isotope-labeled internal standards are considered the gold standard due to their near-identical chemical and physical properties to the endogenous analytes, they are often expensive.
18:0 (9,10-dibromo) PC represents a viable alternative as a halogenated internal standard. Its key advantage is the unique and easily identifiable isotopic signature of bromine, which eliminates any risk of mass spectral overlap with naturally occurring lipids. However, researchers should be aware that the addition of bulky bromine atoms can cause slight differences in chromatographic retention time and ionization efficiency compared to the non-brominated counterparts. Therefore, careful method development and validation are essential to ensure that it provides reliable correction across the range of analytes being quantified.
For optimal accuracy, it is recommended to use a panel of internal standards that represent the different lipid classes in the study. When considering 18:0 (9,10-dibromo) PC, it is best suited for quantifying other saturated and monounsaturated PCs. Its performance may be less representative for highly polyunsaturated PCs due to potential differences in chromatographic behavior. Ultimately, the choice of internal standard will depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the lipidome being analyzed, and budgetary constraints.
References
A Guide to Inter-Laboratory Comparison of Lipid Analysis Utilizing 18:0 (9,10-dibromo) PC
For researchers, scientists, and drug development professionals, ensuring the accuracy, reproducibility, and comparability of analytical data is paramount. Inter-laboratory comparison studies, also known as proficiency testing, are essential for validating analytical methods and assessing the competence of laboratories. This guide provides a framework for conducting an inter-laboratory comparison for the analysis of a specific brominated lipid, 1,2-distearoyl(9,10-dibromo)-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC), a synthetic phospholipid often used in biophysical studies or as an internal standard in lipidomics.
While direct inter-laboratory comparison data for 18:0 (9,10-dibromo) PC is not extensively published, this guide outlines a comprehensive protocol and data presentation structure to facilitate such a study. The methodologies provided are based on established lipid analysis techniques.
Hypothetical Study Design
An inter-laboratory study for 18:0 (9,10-dibromo) PC analysis would aim to evaluate the precision and accuracy of its quantification across multiple laboratories. The study would involve distributing a homogenous test sample, containing a known concentration of 18:0 (9,10-dibromo) PC, to all participating laboratories. Each laboratory would then analyze the sample using a standardized protocol and report their results to a central coordinator for statistical analysis.
Data Presentation: Summary of Hypothetical Inter-Laboratory Results
The primary outcome of an inter-laboratory comparison is the quantitative performance of each participating laboratory. The data should be summarized in a clear and concise table to allow for easy comparison.
Table 1: Hypothetical Inter-Laboratory Comparison Results for the Quantification of 18:0 (9,10-dibromo) PC in Spiked Human Plasma.
| Laboratory ID | Reported Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) | Accuracy (% Recovery) | Z-Score | Performance |
| Lab 1 | 9.85 | 0.49 | 5.0 | 98.5 | -0.33 | Satisfactory |
| Lab 2 | 10.20 | 0.51 | 5.0 | 102.0 | 0.44 | Satisfactory |
| Lab 3 | 9.50 | 0.67 | 7.1 | 95.0 | -1.11 | Satisfactory |
| Lab 4 | 11.50 | 0.81 | 7.0 | 115.0 | 3.33 | Unsatisfactory |
| Lab 5 | 10.10 | 0.45 | 4.5 | 101.0 | 0.22 | Satisfactory |
| Lab 6 | 8.90 | 0.76 | 8.5 | 89.0 | -2.44 | Questionable |
| Assigned Value | 10.00 | |||||
| Overall Mean | 10.01 | |||||
| Overall SD | 0.45 |
Note: The assigned value is the known concentration of 18:0 (9,10-dibromo) PC in the test sample. Z-scores are calculated based on the overall mean and standard deviation of the participants' results. A |Z-score| ≤ 2 is generally considered satisfactory, 2 < |Z-score| < 3 is questionable, and |Z-score| ≥ 3 is unsatisfactory.
Experimental Protocols
Standardized experimental protocols are crucial for a successful inter-laboratory comparison. The following sections detail the methodologies for sample preparation, lipid extraction, and LC-MS/MS analysis.
Sample Preparation and Lipid Extraction (MTBE Method)
This protocol is adapted from established methods for lipid extraction from plasma.[1]
Materials:
-
Human plasma (or other specified matrix)
-
18:0 (9,10-dibromo) PC test sample
-
Internal Standard (IS) solution (e.g., 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (B164506) (PC(17:0/17:0)))
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
Procedure:
-
Thaw the plasma sample and the 18:0 (9,10-dibromo) PC test sample on ice.
-
In a clean glass tube, add 50 µL of the plasma test sample.
-
Add 10 µL of the internal standard solution (PC(17:0/17:0)) to the plasma sample.
-
Add 200 µL of methanol and vortex for 30 seconds.
-
Add 750 µL of MTBE and vortex for 1 minute.
-
Add 150 µL of water and vortex for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.
LC-MS/MS Analysis of 18:0 (9,10-dibromo) PC
This protocol outlines a reversed-phase liquid chromatography-tandem mass spectrometry method for the targeted analysis of phosphatidylcholines.[2][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (50:50, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20.1-25 min: return to 30% B for re-equilibration
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
18:0 (9,10-dibromo) PC: Precursor ion (m/z) ~918.4 -> Product ion (m/z) 184.1 (phosphocholine headgroup)
-
PC(17:0/17:0) (IS): Precursor ion (m/z) 762.6 -> Product ion (m/z) 184.1
-
Note: The exact m/z of the precursor ion for 18:0 (9,10-dibromo) PC should be confirmed by direct infusion of a standard solution. The product ion at m/z 184.1 is the characteristic fragment for the phosphocholine (B91661) headgroup.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the inter-laboratory comparison of 18:0 (9,10-dibromo) PC analysis.
Caption: Experimental workflow for the inter-laboratory comparison study.
Logical Relationship of Study Components
This diagram shows the relationships between the key entities involved in the proficiency testing scheme.
References
- 1. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Brominated and ¹³C-Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly with mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. While stable isotope-labeled (SIL) internal standards are considered the gold standard, the specific isotope used can significantly impact data quality. This guide provides a comprehensive comparison between the well-established ¹³C-labeled standards and the less commonly utilized brominated standards.
The ideal internal standard should be chemically and physically identical to the analyte of interest, allowing it to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[1] This co-behavior enables the internal standard to effectively compensate for variations in extraction recovery, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[1]
Head-to-Head Comparison: ¹³C-Labeled vs. Brominated Standards
The selection between a ¹³C-labeled standard and a brominated standard involves a trade-off between analytical performance, availability, and cost. ¹³C-labeled standards are widely regarded as the superior choice due to their high degree of chemical identity with the analyte, leading to better co-elution and more effective compensation for matrix effects.[2][3][4] Brominated compounds, while synthetically accessible, may exhibit different physicochemical properties that can compromise their effectiveness as internal standards.
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of ¹³C-labeled and brominated internal standards.
| Feature | ¹³C-Labeled Standards | Brominated Standards (Theoretical) |
| Chemical & Physical Identity | Nearly identical to the analyte, with a minimal mass difference.[4] | Different elemental composition, leading to potential differences in polarity, volatility, and solubility. |
| Chromatographic Co-elution | Excellent co-elution with the analyte, minimizing differential matrix effects.[2][3] | Potential for chromatographic separation from the analyte due to different physicochemical properties. |
| Matrix Effect Compensation | Superior ability to compensate for matrix-induced ion suppression or enhancement due to co-elution.[2][3][4] | Compensation may be compromised if the standard and analyte elute at different times and experience different matrix effects.[2] |
| Metabolic Stability | Does not alter metabolic pathways.[2] | May have different metabolic stability compared to the analyte, which can be a concern in certain studies. |
| Ionization & Fragmentation | Identical ionization and fragmentation patterns to the analyte.[2] | May exhibit different ionization efficiency and fragmentation patterns. |
| Isotopic Purity | High isotopic purity is achievable. | Natural bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br), which provides a distinct isotopic signature but may complicate data analysis if not well-resolved from the analyte. |
| Commercial Availability & Cost | Generally more expensive and less readily available than other labeled standards.[2] | Potentially more cost-effective and synthetically accessible.[5][6] |
Experimental Protocols
To objectively evaluate the performance of a brominated standard against a ¹³C-labeled standard, a rigorous experimental protocol is necessary. The following outlines a typical methodology for quantifying a hypothetical analyte "Drug X" in human plasma.
Objective: To compare the accuracy and precision of quantifying Drug X in human plasma using a ¹³C-labeled internal standard (¹³C-Drug X) versus a brominated analog (Br-Drug X).
Materials:
-
Drug X analytical standard
-
¹³C-Drug X internal standard
-
Br-Drug X internal standard
-
Human plasma (drug-free)
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS)[2]
-
Reversed-phase C18 column[2]
-
Methanol (B129727), ammonium (B1175870) formate, and other necessary reagents[2]
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of Drug X, ¹³C-Drug X, and Br-Drug X in a suitable solvent (e.g., methanol).
-
Preparation of Calibration Standards and Quality Control (QC) Samples: Spike known concentrations of Drug X into drug-free human plasma to prepare calibration standards at a minimum of six concentration levels and QC samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and blank plasma, add 10 µL of the internal standard working solution (either ¹³C-Drug X or Br-Drug X).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of Drug X from potential interferences. Monitor the retention times of Drug X, ¹³C-Drug X, and Br-Drug X.
-
Optimize the mass spectrometer parameters for the detection of each compound.
-
-
Data Analysis and Evaluation:
-
Construct separate calibration curves for the assays using ¹³C-Drug X and Br-Drug X by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of the QC samples using both calibration curves.
-
Compare the accuracy (% bias) and precision (% RSD) of the QC samples for both internal standards.
-
Evaluate the matrix effect for both internal standards by comparing the response of the analyte in the presence of plasma matrix to the response in a neat solution.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for comparing internal standards.
Caption: Logical relationship of internal standard properties.
Conclusion
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in quantitative mass spectrometry, ¹³C-labeled internal standards remain the superior choice. Their near-identical chemical and physical properties to the analyte ensure robust compensation for analytical variability, particularly matrix effects. While brominated standards may offer a more cost-effective and synthetically accessible alternative, their different physicochemical properties pose a significant risk of compromised data quality due to potential chromatographic separation from the analyte. The investment in ¹³C-labeled standards is often justified by the increased confidence in the final results and reduced time spent on method development and troubleshooting. When a ¹³C-labeled standard is not feasible, a thorough validation as outlined in the experimental protocol is crucial to ensure the chosen alternative, such as a brominated standard, meets the required performance criteria for the specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. | Semantic Scholar [semanticscholar.org]
- 6. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brominated Phospholipid Probes for Biophysical and Structural Studies
For researchers, scientists, and drug development professionals, the use of modified phospholipids (B1166683) as experimental probes is crucial for elucidating membrane structure and protein-lipid interactions. Among these, brominated phospholipids have emerged as powerful tools, particularly in cryo-electron microscopy (cryo-EM) and fluorescence spectroscopy. This guide provides a comparative analysis of different brominated phospholipid standards, focusing on their biophysical properties and applications as experimental probes, supported by experimental data.
Brominated phospholipids are analogues of natural phospholipids where bromine atoms are introduced into the acyl chains. This modification provides enhanced electron density, making them valuable for structural techniques like cryo-EM, without significantly altering their biophysical behavior compared to their unsaturated counterparts.[1][2] They are also effective quenchers of tryptophan fluorescence, enabling the study of protein insertion into membranes.[3][4]
Biophysical Property Comparison
A key consideration for using brominated phospholipids as probes is their similarity in physical behavior to natural lipids. Langmuir pressure-area isotherm studies have shown that brominated phospholipids exhibit comparable lipid packing and fluidity to their unbrominated analogues.[1]
Below is a summary of the Mean Molecular Area (MMA) and compressibility for selected brominated and unbrominated phospholipids. MMA provides an indication of the area occupied by a single lipid molecule at a specific surface pressure, reflecting the lipid packing density. Compressibility is a measure of the change in area in response to a change in surface pressure and is indicative of the lipid monolayer's fluidity.
| Phospholipid | Mean Molecular Area (MMA) at 32 mN/m (Ų/molecule) | Compressibility | Reference |
| SDPC (Stearoyl-docosahexaenoyl-phosphatidylcholine) | ~65 | Similar to unsaturated lipids | [1] |
| SDPC-Br (Brominated SDPC) | Close to SDPC | Slightly less compressible than SDPC | [1] |
| POPS (Palmitoyl-oleoyl-phosphatidylserine) | Not specified | Similar to unsaturated lipids | [1] |
| POPS-Br (Brominated POPS) | Close to POPS | Slightly less compressible than POPS | [1] |
| DSPC (Distearoylphosphatidylcholine) | Much lower than unsaturated lipids | Much lower than unsaturated lipids | [1] |
Note: The data indicates that brominated lipids are slightly less compressible than their unsaturated analogs but are significantly more compressible than saturated lipids like DSPC, behaving similarly to fluid-phase lipids at room temperature.[1]
Experimental Protocols
Synthesis of Brominated Phospholipids
A general protocol for the synthesis of brominated phospholipids involves the direct addition of bromine across the double bonds of the unsaturated acyl chains.
Methodology:
-
Dissolve 1-100 mg of the unsaturated phospholipid in chloroform (B151607) to a concentration of 1-10 mg/mL.
-
Stir the lipid solution on ice.
-
Add bromine dropwise, stoichiometric with the number of double bonds in the lipid.
-
Continue stirring the solution on ice in the dark for 1 hour.
-
Remove the solvent and any excess bromine by applying a vacuum overnight in the dark.
-
The resulting brominated lipids are then aliquoted and should be stored at -80°C.[5]
It is important to note that without further purification, the product may contain some unbrominated lipid. The extent of bromination can be determined by mass spectrometry and NMR spectroscopy.[5]
Application in Cryo-Electron Microscopy
Brominated phospholipids serve as contrast-enhancing probes in cryo-EM to visualize the localization of specific lipid species within membranes, especially in the context of membrane-protein interactions.
Experimental Workflow:
-
Vesicle Preparation: Prepare lipid vesicles incorporating the brominated phospholipid of interest. The composition of the vesicles will depend on the specific system being studied.
-
Sample Preparation: The protein or system of interest is incubated with the brominated lipid-containing vesicles.
-
Vitrification: A small aliquot of the sample is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
Cryo-EM Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures.
-
Image Processing and 3D Reconstruction: The collected images are processed to generate a 3D reconstruction of the membrane-protein complex. The higher electron density of the bromine atoms allows for the identification of the location of the brominated phospholipids within the reconstructed density map.[6][7]
The use of different brominated lipids can reveal differential localization. For example, in studies of the ESCRT-III membrane remodeling system, brominated stearoyl-docosahexaenoyl-phosphocholine (SDPC-Br) was observed to enrich at sites of membrane-protein contact, while other monounsaturated brominated lipids showed less accumulation.[5][6]
Concluding Remarks
Brominated phospholipids are invaluable tools for researchers in structural biology and biophysics. Their ability to mimic the properties of their native counterparts while providing enhanced contrast in cryo-EM or acting as fluorescence quenchers allows for detailed investigations of membrane structure and dynamics. The choice of a specific brominated phospholipid standard will depend on the particular application and the native lipid species being investigated. Proper synthesis, characterization, and storage are essential to ensure the quality and reliability of these powerful experimental probes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Brominated phospholipids as a tool for monitoring the membrane insertion of colicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brominated lipid probes expose structural asymmetries in constricted membranes [escholarship.org]
Justifying the Choice of 18:0 (9,10-dibromo) PC in Research Publications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate lipid analogs is a critical decision in membrane biology research and drug development. Among the various modified phospholipids (B1166683) available, 18:0 (9,10-dibromo) PC (1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine) has emerged as a valuable tool for specific biophysical and structural studies. This guide provides a comprehensive comparison of 18:0 (9,10-dibromo) PC with its alternatives, supported by experimental data, to assist researchers in justifying its use in their publications.
Properties and Advantages of 18:0 (9,10-dibromo) PC
18:0 (9,10-dibromo) PC is a synthetic phospholipid where bromine atoms are introduced at the 9th and 10th positions of both stearoyl acyl chains. This modification imparts unique properties that are advantageous for certain experimental techniques.
One of the key justifications for using 18:0 (9,10-dibromo) PC is its physical behavior that mimics natural lipids. Research has shown that the properties of this dibrominated lipid are intermediate between its fully saturated counterpart, 18:0 PC (distearoylphosphatidylcholine), and its monounsaturated counterpart, 18:1 PC (dioleoylphosphatidylcholine)[1]. For instance, while di18:0PC does not undergo a lamellar to rhombohedral phase transition under osmotic pressure, both di18:1PC and 18:0 (9,10-dibromo) PC exhibit this behavior, indicating that the bromine substitution introduces a degree of conformational flexibility similar to a double bond[1]. This mimicry of natural lipid behavior is crucial for studying membranes in a near-native state.
Furthermore, reports indicate that liposomes prepared from brominated PCs behave similarly to the corresponding non-brominated, unsaturated PCs in terms of fluidity and activity. This makes them excellent probes for biophysical studies without significantly perturbing the membrane's overall characteristics.
Comparison with Alternatives
The choice of 18:0 (9,10-dibromo) PC over other lipids depends on the specific research question and the experimental technique employed.
| Feature | 18:0 (9,10-dibromo) PC | Non-brominated PCs (e.g., 18:0 PC, 18:1 PC) | Other Brominated PCs (e.g., at 4,5 or 11,12 positions) |
| Primary Application | X-ray anomalous diffraction, Fluorescence quenching | General membrane models, Liposome formulation | Fluorescence quenching depth studies |
| Key Advantage | Heavy atom for phasing in diffraction; Quencher for fluorescence | More biologically representative | Systematic variation in quencher depth |
| Phase Behavior | Intermediate between saturated and monounsaturated lipids[1] | Saturated lipids form gel phases at lower temps; Unsaturated lipids have lower transition temps | Perturbation of bilayer properties can vary with bromine position[2] |
| Membrane Perturbation | Mimics unsaturated lipids, minimal perturbation[3] | None (native lipids) | Can cause greater perturbation depending on bromine position[2] |
Applications and Experimental Data
X-ray Anomalous Diffraction
The primary and most powerful application of 18:0 (9,10-dibromo) PC is in X-ray anomalous diffraction studies to solve the phase problem in lipid structures[1]. The bromine atoms act as heavy atom labels, allowing for the determination of electron density profiles of lipid bilayers. This technique has been successfully used to distinguish the distributions of different lipids, such as PC and cholesterol, within a membrane[1].
Experimental Workflow: X-ray Anomalous Diffraction
Fluorescence Quenching
18:0 (9,10-dibromo) PC is an effective quencher of tryptophan fluorescence, making it a valuable tool for determining the location and insertion depth of membrane-associated peptides and proteins[3][4]. The bromine atoms act as short-range quenchers. By using a series of PCs with bromines at different acyl chain positions, researchers can create a depth-dependent quenching profile to precisely locate fluorescently labeled residues within the lipid bilayer.
Experimental Workflow: Fluorescence Quenching
Signaling Pathways
Currently, there is a lack of specific research directly implicating 18:0 (9,10-dibromo) PC in specific cellular signaling pathways. Its primary use remains as a biophysical probe. However, lipids, in general, are crucial components of signaling cascades, often acting as second messengers or modulating the activity of membrane-bound enzymes and receptors[5][6][7]. The ability of 18:0 (9,10-dibromo) PC to mimic natural lipids suggests it could be used to create model membranes for studying the physical aspects of lipid-protein interactions within a signaling context, although it is not a direct participant in the signaling cascade itself.
Generalized Lipid-Mediated Signaling Pathway
References
- 1. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the depth of bromine atoms in bilayers formed from bromolipid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brominated phospholipids as a tool for monitoring the membrane insertion of colicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 18:0 (9,10-dibromo) PC
Essential Safety and Logistical Information for Laboratory Professionals
This document provides detailed procedural guidance for the proper disposal of 18:0 (9,10-dibromo) PC, a phospholipid used in biophysical and biochemical research. While this compound is not classified as a hazardous substance, adherence to proper laboratory waste management protocols is essential to ensure a safe and compliant research environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by manufacturers such as Avanti Polar Lipids, 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) is not considered a hazardous substance or mixture. This assessment simplifies the disposal process, as it does not necessitate management as a hazardous waste stream. However, it is crucial to consult your institution's specific waste management policies, as local regulations or the nature of the experiments in which the compound was used may impose additional requirements.
Disposal of Unused or Waste 18:0 (9,10-dibromo) PC
Even though it is non-hazardous, 18:0 (9,10-dibromo) PC should not be disposed of in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2] The recommended best practice is to dispose of it as a non-hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Containerization: Place the unused or waste 18:0 (9,10-dibromo) PC, in its solid form, into a designated and clearly labeled waste container.[3][4] The container should be compatible with the chemical, in good condition, and have a secure lid.[5]
-
Labeling: Label the waste container as "Non-Hazardous Chemical Waste" and clearly identify the contents as "18:0 (9,10-dibromo) PC" or "1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine". Include the approximate quantity.
-
Segregation: Store the waste container separately from hazardous waste streams to avoid cross-contamination.[6][7]
-
Collection and Disposal: Arrange for the collection of the non-hazardous chemical waste through your institution's established waste management program. This is typically handled by the EHS department or a contracted waste disposal service.
Disposal of Empty Containers
Empty containers that previously held 18:0 (9,10-dibromo) PC can typically be disposed of in the regular trash, provided they are properly managed.
Procedure for Empty Container Disposal:
-
Ensure "Empty": The container should be completely empty, with no residual powder.
-
Deface Label: Completely remove or thoroughly deface the original chemical label on the container to prevent misidentification.[1]
-
Rinsing (Optional but Recommended): While not strictly required for a non-hazardous substance, rinsing the container with a suitable solvent (e.g., ethanol (B145695) or methanol) followed by water can be a good laboratory practice. The rinsate should be collected and disposed of as chemical waste.
-
Final Disposal: Once clean and with the label removed, the empty container can be discarded with the regular laboratory glass or plastic recycling, or trash, in accordance with your institution's policies.
Spill Management
In the event of a spill of 18:0 (9,10-dibromo) PC powder:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Containment and Cleanup: As it is a solid, you can gently sweep up the material and place it into a designated waste container.[4] Avoid generating dust.
-
Disposal: The collected spill material should be disposed of as non-hazardous chemical waste, following the procedure outlined in section 2.
Data Presentation: Disposal Summary
| Waste Type | Container | Labeling | Disposal Method |
| Unused/Waste 18:0 (9,10-dibromo) PC | Secure, compatible, and sealed container | "Non-Hazardous Chemical Waste: 18:0 (9,10-dibromo) PC" | Institutional non-hazardous chemical waste stream |
| Empty 18:0 (9,10-dibromo) PC Container | Original container | Original label completely removed or defaced | Regular trash or recycling (after being emptied and defaced) |
| Spill Cleanup Material | Secure, compatible, and sealed container | "Non-Hazardous Chemical Waste: Spill Cleanup" | Institutional non-hazardous chemical waste stream |
Experimental Protocols
The proper disposal of 18:0 (9,10-dibromo) PC is a terminal step in experimental workflows. While specific experimental uses of this lipid are varied (e.g., in the preparation of liposomes or for biophysical studies of membranes), the disposal protocol remains consistent. The key is to manage the waste generated from these experiments based on all components present. If 18:0 (9,10-dibromo) PC is mixed with hazardous materials during an experiment, the entire waste mixture must be treated as hazardous waste.
Mandatory Visualization: Disposal Workflow
Caption: Disposal decision workflow for 18:0 (9,10-dibromo) PC waste.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 18:0 (9,10dibromo) PC
This guide provides crucial safety and logistical information for the handling and disposal of 18:0 (9,10-dibromo) PC (1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine). The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.
Compound Data
Below is a summary of the key quantitative data for 18:0 (9,10-dibromo) PC.
| Property | Value |
| Molecular Formula | C₄₄H₈₄NO₈PBr₄ |
| Formula Weight | 1105.73 g/mol |
| Exact Mass | 1101.27 g/mol |
| Purity | >99% |
| CAS Number | 217075-01-9 |
| Storage Temperature | -20°C |
| Stability | 1 Year |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine states that it is not classified as a hazardous substance or mixture, adherence to good industrial hygiene and safety practices is essential.[1] The following PPE is recommended:
-
Eye Protection: Use safety glasses or goggles that have been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[1] Gloves must be inspected before use. Employ the proper glove removal technique to avoid skin contact with the product.[1]
-
Body Protection: Wear a laboratory coat to protect skin and clothing.
-
Footwear: Closed-toe shoes should be worn in the laboratory at all times.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
Store the compound in a glass container with a Teflon-lined closure at -20°C.[2][3]
-
This compound is hygroscopic.[4] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation, which could lead to hydrolysis.[2]
2. Handling and Use:
-
When handling the powdered form, avoid the formation of dust.[1]
-
Avoid breathing any vapors, mist, or gas.[1]
-
Work in a well-ventilated area, preferably in a fume hood.
-
After handling, wash hands thoroughly.[1]
3. Spill Response:
-
In the event of a spill, sweep up the solid material.[1]
-
Avoid generating dust during cleanup.
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
Disposal Plan
All waste materials should be disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: As a halogenated organic compound, 18:0 (9,10-dibromo) PC should be treated as hazardous waste.[1][4]
-
Containment: Collect waste material, including any contaminated items (e.g., gloves, wipes), in a designated and clearly labeled "Halogenated Organic Waste" container.[1][4]
-
Disposal Route: Do not dispose of this compound down the drain.[4] Arrange for disposal through a licensed professional waste disposal service.
Decontamination
-
Equipment: Any laboratory equipment that has come into contact with the compound should be decontaminated. This can be done by washing with an appropriate solvent (e.g., chloroform, followed by ethanol (B145695) and water) in a fume hood.
-
Work Surfaces: Clean contaminated work surfaces with a suitable solvent and absorbent materials. Dispose of all cleaning materials in the halogenated organic waste stream.
Experimental Workflow
The following diagram illustrates the key stages for the safe handling of 18:0 (9,10-dibromo) PC.
Caption: Workflow for safe handling of 18:0 (9,10-dibromo) PC.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
